molecular formula C11H19NO5 B1289049 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate CAS No. 212650-45-8

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Cat. No.: B1289049
CAS No.: 212650-45-8
M. Wt: 245.27 g/mol
InChI Key: KHKJMJAQUGFIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJMJAQUGFIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621397
Record name 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212650-45-8
Record name 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate CAS 215917-98-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate

CAS Number: 215917-98-9

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public data for this specific molecule, this guide also draws upon information from closely related morpholine derivatives to provide a broader context for its potential characteristics and utility.

Core Properties

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule. These properties include improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity.

Table 1: Physicochemical Properties of (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₅-
Molecular Weight 245.27 g/mol -
IUPAC Name 4-tert-butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate-
SMILES COC(=O)[C@@H]1COCCN1C(=O)OC(C)(C)C-
CAS Number 215917-98-9-
Purity Typically available at ≥98%[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of chiral N-Boc protected morpholine derivatives. A common approach involves the cyclization of a suitably protected amino alcohol.

Proposed Synthetic Pathway:

A potential synthetic route could start from (S)-serine methyl ester, which provides the desired stereochemistry at the C3 position of the morpholine ring. The synthesis would likely proceed through the following key steps:

  • N-alkylation: Reaction of (S)-serine methyl ester with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to introduce the C5 and C6 atoms of the morpholine ring.

  • Cyclization: Intramolecular cyclization to form the morpholine ring. This step can be promoted by a base.

  • N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol (Hypothetical):

This protocol is a generalized representation and would require optimization for the specific synthesis of the target compound.

Step 1: Synthesis of a Protected Amino Diol

  • To a solution of (S)-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base (e.g., triethylamine) to neutralize the salt.

  • Add a suitable alkylating agent (e.g., a protected 2-bromoethanol derivative) and heat the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography.

Step 2: Cyclization to Form the Morpholine Ring

  • Dissolve the product from Step 1 in an appropriate solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to facilitate intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction and purify the resulting morpholine derivative.

Step 3: N-Boc Protection

  • Dissolve the cyclized product in a solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Purify the final product, (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate, by column chromatography.

Characterization:

The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC would be necessary to confirm the enantiomeric excess.

Applications in Drug Development

The morpholine moiety is a key component in numerous approved drugs and clinical candidates.[2] Its presence can confer advantageous properties, including:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, leading to better bioavailability and a more favorable pharmacokinetic profile.

  • Scaffold for Diverse Interactions: The chair-like conformation of the morpholine ring allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

  • CNS Penetration: The physicochemical properties of morpholine derivatives can be tuned to facilitate crossing the blood-brain barrier, making them attractive for the development of drugs targeting the central nervous system.

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate, as a chiral building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications. The ester and carbamate functionalities provide handles for further chemical modifications.

Potential Therapeutic Areas:

While no specific biological activity has been reported for this compound, the broader class of substituted morpholines has shown promise in various therapeutic areas, including:

  • Oncology

  • Neurodegenerative diseases

  • Infectious diseases

  • Inflammatory disorders[3]

Visualizations

Diagram 1: Proposed Synthetic Workflow

G A (S)-Serine Methyl Ester B N-Alkylated Intermediate A->B  N-Alkylation C Cyclized Morpholine B->C  Intramolecular  Cyclization D (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate C->D  N-Boc Protection

Caption: A generalized workflow for the synthesis of the target compound.

Diagram 2: Role of Morpholine Scaffolds in Drug Discovery

G cluster_0 Drug Candidate A Morpholine Scaffold B Improved Solubility A->B C Enhanced Metabolic Stability A->C D Scaffold for Pharmacophore A->D E Potential for CNS Penetration A->E F Improved Pharmacokinetic Profile B->F C->F

Caption: Key advantages of incorporating a morpholine scaffold in drug design.

Safety and Handling

Conclusion

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The general properties and synthetic strategies outlined in this guide provide a foundation for researchers interested in utilizing this and related morpholine derivatives in their work. Further experimental investigation is required to fully characterize its physicochemical properties and explore its biological activities.

References

Technical Guide: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 885321-46-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral morpholine derivative. Due to its structural motifs—a chiral center, a morpholine core, and N-Boc protection—this compound is of interest as a building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous bioactive molecules, valued for its favorable physicochemical and metabolic properties.

Chemical Specifications

Quantitative data for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 885321-46-0-
Molecular Formula C₁₁H₁₉NO₅-
Molecular Weight 245.27 g/mol -
Purity ≥95% to ≥97%Typical supplier specification
Appearance Not specified (likely a solid or oil)-
Chirality (R)-
InChI Key Not available-
SMILES COC(=O)[C@H]1OCCN(C1)C(=O)OC(C)(C)C-

Synthesis and Purification

Proposed Synthesis Protocol: Cyclization of a Chiral Amino Alcohol

This method involves the preparation of an N-Boc protected amino alcohol followed by a cyclization step to form the morpholine ring.

Step 1: Synthesis of (R)-2-((2-hydroxyethyl)(tert-butoxycarbonyl)amino)acetic acid

  • To a solution of (R)-2-amino-3-hydroxypropanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with a cooled solution of 1M hydrochloric acid to a pH of ~3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

  • To a solution of the N-Boc protected amino acid in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (2.2 equivalents) portion-wise.

  • After stirring for 30 minutes, add 2-bromoethanol (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Methyl Esterification

  • Dissolve the product from Step 1 in methanol.

  • Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

  • Dissolve the methyl ester from Step 2 in anhydrous THF.

  • Add triphenylphosphine (1.5 equivalents).

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the final product, (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Diagram of the Proposed Synthesis Workflow:

G start (R)-2-amino-3-hydroxypropanoic acid step1 1. N-Boc Protection 2. N-Alkylation with 2-bromoethanol start->step1 intermediate1 (R)-2-((2-hydroxyethyl)(tert-butoxycarbonyl)amino)acetic acid step1->intermediate1 step2 Methyl Esterification (MeOH, SOCl₂) intermediate1->step2 intermediate2 (R)-methyl 2-((2-hydroxyethyl)(tert-butoxycarbonyl)amino)acetate step2->intermediate2 step3 Intramolecular Cyclization (Mitsunobu Reaction) intermediate2->step3 product (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate step3->product

Caption: Proposed synthetic workflow for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Analytical Protocols

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preferred method for determining the enantiomeric purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)

Mobile Phase Screening: A common starting point for chiral method development is to screen a variety of mobile phases.

  • Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30 v/v) with or without a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).

  • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures with a buffer (e.g., ammonium bicarbonate, ammonium acetate).

Example Protocol (Normal Phase):

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase.

The retention times of the (R) and (S) enantiomers would need to be determined by running a racemic standard if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Diagram of the HPLC Analysis Workflow:

G sample Synthesized Compound prep Dissolve in Mobile Phase sample->prep inject Inject into HPLC System prep->inject separation Chiral Column Separation inject->separation detection UV Detection separation->detection analysis Data Analysis (Retention Time, Peak Area, % ee) detection->analysis

Caption: General workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation and confirmation.

¹H NMR (Proton NMR): A ¹H NMR spectrum for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is available from chemical suppliers.[1] The expected signals would correspond to the protons of the tert-butyl group, the methyl ester, and the morpholine ring protons.

  • tert-Butyl group: A singlet around 1.4-1.5 ppm (9H).

  • Methyl ester group: A singlet around 3.7 ppm (3H).

  • Morpholine ring protons: A series of multiplets between approximately 3.0 and 4.5 ppm (7H). The exact chemical shifts and coupling patterns would require detailed spectral analysis.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and carbamate, the quaternary carbon and methyls of the tert-butyl group, the methyl of the ester, and the carbons of the morpholine ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record standard ¹H and ¹³C spectra. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.

Biological Context and Potential Applications

While no specific biological activity or signaling pathway has been documented for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, the morpholine scaffold is prevalent in a wide range of biologically active compounds.

General Biological Activities of Morpholine Derivatives:

  • CNS Disorders: Morpholine-containing drugs are used as antidepressants, anxiolytics, and for the treatment of other central nervous system disorders.[2] The morpholine ring can improve brain permeability and provide favorable pharmacokinetic properties.[2]

  • Enzyme Inhibition: Substituted morpholines are known to act as inhibitors for various enzymes, including kinases (e.g., PI3K, mTOR), which are key targets in cancer therapy.[2][3]

  • Antimicrobial and Anti-inflammatory Activity: Various morpholine derivatives have demonstrated antibacterial, antifungal, and anti-inflammatory properties.

The subject compound, with its defined stereochemistry and protecting groups, serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications in these areas. The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom, and the methyl ester can be hydrolyzed or converted to other functional groups.

Diagram of Potential Drug Discovery Logic:

G start (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate deprotection Deprotection (e.g., TFA for Boc) start->deprotection functionalization Further Functionalization (e.g., amidation, alkylation) deprotection->functionalization library Library of Novel Morpholine Derivatives functionalization->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Compound screening->hit

Caption: Logic for utilizing the title compound in drug discovery.

References

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, provides generalized experimental protocols for the synthesis and analysis of related morpholine dicarboxylates, and illustrates a key signaling pathway where morpholine derivatives have shown significant activity.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.28 g/mol

Experimental Protocols

General Synthesis of N-Substituted Morpholine Derivatives

The synthesis of N-substituted morpholines, such as the title compound, often involves the N-alkylation or N-acylation of a morpholine precursor. A common strategy for introducing a tert-butoxycarbonyl (Boc) group and a methyl ester involves a multi-step process.

Methodology:

  • Protection of the Morpholine Nitrogen: The secondary amine of a suitable morpholine precursor is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in an appropriate solvent such as dichloromethane or tetrahydrofuran.

  • Esterification: The carboxylic acid group at the 3-position of the morpholine ring is then esterified to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by reaction with a methylating agent like methyl iodide in the presence of a base.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by characterization using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Analysis of Morpholine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of morpholine derivatives, a derivatization step may be necessary to improve volatility and chromatographic performance.

Methodology:

  • Sample Preparation: The sample containing the morpholine derivative is dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte of interest.

  • Derivatization (if necessary): To enhance volatility, the morpholine derivative can be derivatized. A common method involves acylation, for example, with trifluoroacetic anhydride, to form a more volatile derivative.

  • GC-MS Analysis: An aliquot of the prepared sample is injected into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: Typically set between 250-280°C.

      • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity and selectivity.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the morpholine derivative based on its retention time and fragmentation pattern.

Signaling Pathway Involvement

Morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. One of the critical signaling pathways where morpholine-containing compounds have demonstrated significant inhibitory activity is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Morpholine Derivative (e.g., PI3K Inhibitor) Morpholine->PI3K inhibits Activation Activation Inhibition Inhibition key1 key2 key1->key2 key2->key1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a morpholine derivative.

Spectroscopic data for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is crucial for researchers, scientists, and professionals involved in drug development. This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.50 - 4.30m1HH-3
~3.90 - 3.70m2HH-5
3.75s3HOCH₃
~3.60 - 3.40m2HH-6
~3.30 - 3.10m2HH-2
1.48s9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~171Ester C=O
~155Carbamate C=O
~81C (CH₃)₃
~67C-5
~57C-3
~53OCH₃
~44C-2
~42C-6
28.3C(C H₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. A general protocol for the NMR analysis of N-Boc protected amino acid esters is provided below.[1]

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR acquisition, standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR acquisition, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis is critical for the unambiguous characterization of a molecule. The following diagram illustrates a typical workflow for the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

N-Boc Protected Morpholines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence in a molecule can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic character, which is particularly crucial for central nervous system (CNS) drug candidates to facilitate blood-brain barrier penetration.[1][3][4]

The synthetic utility of the morpholine ring is greatly enhanced by the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most common choices for the ring's nitrogen atom. The N-Boc protection strategy allows for precise chemical modifications on other parts of the molecule without interference from the otherwise reactive secondary amine of the morpholine core.[5][6] This guide provides an in-depth overview of the core physical and chemical properties of N-Boc protected morpholines, details key experimental protocols, and outlines the logic of their synthesis and deprotection.

Physical and Chemical Properties

The introduction of the N-Boc group significantly alters the physical properties of the parent morpholine. These compounds are typically white crystalline solids or viscous oils at room temperature, exhibiting good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane, but limited solubility in water.[7][8]

Physical Data of Representative N-Boc Protected Morpholines

The following table summarizes key physical and computed properties for several common N-Boc protected morpholine derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
tert-Butyl morpholine-4-carboxylate220199-85-9C₉H₁₇NO₃187.24SolidN/A
(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate135065-76-8C₁₀H₁₉NO₄217.26White crystal powder60-62
(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate135065-71-3C₁₀H₁₉NO₄217.26Colorless viscous oilN/A
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate135065-69-9C₁₀H₁₉NO₄217.26N/AN/A
(2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid884512-77-0C₁₀H₁₇NO₅231.25SolidN/A
(S)-4-Boc-morpholine-3-carboxylic acid783350-37-8C₁₀H₁₇NO₅231.25White solidN/A

Data sourced from references:[7][8][9][10][11][12][13][14][15]

Chemical Stability and Reactivity

The chemical behavior of N-Boc protected morpholines is dominated by the stability and reactivity of the Boc group.

  • Stability: The N-Boc group is known for its robustness under basic, nucleophilic, and catalytic hydrogenation conditions.[5][16][17] This stability makes it an ideal orthogonal protecting group in multi-step syntheses where other protecting groups, like the base-labile Fmoc, might be used.[16]

  • Reactivity (Deprotection): The primary reactivity of this scaffold involves the cleavage of the Boc group. This is most commonly achieved under acidic conditions.[5][6] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily cleave the carbamate to release the free morpholine amine, carbon dioxide, and isobutene.[16][18] The acid-lability is a key feature, allowing for selective deprotection. However, care must be taken during purification, such as reverse-phase chromatography using TFA in the mobile phase, as prolonged exposure or heating during solvent evaporation can lead to premature deprotection.[19] Thermal deprotection under continuous flow conditions has also been reported as an alternative method.[6]

Factors affecting N-Boc group stability.

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-Boc protected morpholines in research and development.

Protocol 1: General Synthesis via N-tert-Butoxycarbonylation

This protocol describes the standard procedure for protecting the secondary amine of a morpholine derivative with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Substituted morpholine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting morpholine derivative (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add the base (e.g., TEA, 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Redissolve the crude material in an extraction solvent like DCM or ethyl acetate.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected morpholine.[16] Further purification can be performed by column chromatography if necessary.

Protocol 2: General Deprotection of N-Boc Group with TFA

This protocol details the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected morpholine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization/workup)

Procedure:

  • Dissolve the N-Boc protected morpholine (1.0 eq) in DCM.

  • In a well-ventilated fume hood, slowly add TFA to the solution. A typical final concentration is 20-50% TFA by volume.[16] Caution: The reaction is often exothermic and evolves gas (CO₂ and isobutene).

  • Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Once complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting product is the amine TFA salt, which can be used directly.

  • Alternatively, to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected morpholine.

Synthesis_Deprotection_Workflow Start Morpholine Derivative (Free Amine) Protect N-Boc Protection (Boc₂O, Base) Start->Protect Synthesis NBoc N-Boc Protected Morpholine Protect->NBoc Deprotect N-Boc Deprotection (TFA or HCl) NBoc->Deprotect Cleavage Final Deprotected Morpholine (Amine Salt or Free Base) Deprotect->Final

General workflow for N-Boc protection and deprotection.

Role in Drug Development and Conclusion

N-Boc protected morpholines are not merely synthetic intermediates; they are enabling tools in the complex process of drug discovery.[2][20] The morpholine moiety itself is strategically used to modulate PK/PD properties, enhance potency, or act as a rigid scaffold to correctly orient other pharmacophoric elements.[3] The ability to protect the morpholine nitrogen with a Boc group allows chemists to build complex molecular architectures, confident that the morpholine core will remain intact until its strategic unveiling in a later synthetic step.

References

Synthesis of Chiral Morpholine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific stereochemistry of substituents on the morpholine ring is often critical for biological activity, making the development of robust asymmetric syntheses for chiral morpholines a vital area of research. This guide provides a comprehensive overview of modern synthetic strategies for accessing enantioenriched morpholine derivatives, with a focus on catalytic asymmetric methods that offer high efficiency and stereocontrol.

Core Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of chiral morpholines, each offering distinct advantages for accessing different substitution patterns. These include asymmetric hydrogenation, tandem catalytic reactions, organocatalytic methods, and palladium-catalyzed cyclizations.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a highly effective and atom-economical method for synthesizing 2-substituted chiral morpholines. This approach typically employs a rhodium catalyst with a chiral bisphosphine ligand to achieve high enantioselectivity.

SubstrateCatalyst SystemYield (%)ee (%)Reference
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKP>9999[1][2]
N-Boc-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKP>9999[1][3]
N-Boc-2-(2-thienyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKP>9998[1][3]
N-Boc-2-cyclohexyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKP>9996[1][3]

Materials:

  • N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine

  • [Rh(COD)₂]BF₄

  • (R)-SKP ligand

  • Anhydrous dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-SKP ligand (1.1 mol%).

  • Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv) is dissolved in anhydrous DCM.

  • The substrate solution is then transferred to the catalyst solution via cannula.

  • The resulting reaction mixture is transferred to a stainless-steel autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • The autoclave is then pressurized to 50 atm with hydrogen.

  • The reaction is stirred at room temperature for 24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Boc-2-phenylmorpholine.[2]

G sub N-Boc-dehydromorpholine cat [Rh((R)-SKP)(COD)]BF₄ H₂, 50 atm, DCM, rt sub->cat Substrate prod Chiral N-Boc-2-substituted morpholine cat->prod Product (>99% yield, up to 99% ee)

Asymmetric Hydrogenation of Dehydromorpholine
Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process is a powerful strategy for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[4][5][6][7] The reaction proceeds through an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.

Substrate (Aminoalkyne)Catalyst SystemYield (%)ee (%)Reference
N-benzyl-2-(prop-2-yn-1-yloxy)ethan-1-amine1. Ti(NMe₂)₂(BAP) 2. RuCl--INVALID-LINK--85>95[4][5]
N-(4-methoxybenzyl)-2-(prop-2-yn-1-yloxy)ethan-1-amine1. Ti(NMe₂)₂(BAP) 2. RuCl--INVALID-LINK--82>95[4]
N-benzyl-2-(but-2-yn-1-yloxy)ethan-1-amine1. Ti(NMe₂)₂(BAP) 2. RuCl--INVALID-LINK--78>95[4]

Materials:

  • 2-((3-Phenylprop-2-yn-1-yl)oxy)ethan-1-amine

  • Ti(NMe₂)₂(BAP) catalyst

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

Procedure:

Hydroamination Step:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with the Ti(NMe₂)₂(BAP) catalyst (5 mol%) and anhydrous toluene.

  • The aminoalkyne substrate (1.0 equiv) is added, and the tube is sealed.

  • The reaction mixture is stirred at 110 °C for 24 hours.

  • The reaction is then cooled to room temperature.

Asymmetric Transfer Hydrogenation Step: 5. A solution of RuCl--INVALID-LINK-- (1 mol%) in the formic acid/triethylamine azeotrope is added to the cooled reaction mixture from the hydroamination step. 6. The reaction is stirred at room temperature for 12 hours. 7. The reaction is quenched with a saturated aqueous NaHCO₃ solution. 8. The aqueous layer is extracted with ethyl acetate. 9. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. 10. The crude product is purified by flash column chromatography.[2][4]

G sub Aminoalkyne cat1 Ti(NMe₂)₂(BAP) Toluene, 110 °C sub->cat1 Hydroamination inter Cyclic Imine Intermediate cat1->inter cat2 RuCl(S,S)-Ts-DPEN HCOOH/NEt₃, rt inter->cat2 Asymmetric Transfer Hydrogenation prod Chiral 3-substituted morpholine cat2->prod Product (Good yields, >95% ee)

Tandem Hydroamination-ATH for 3-Substituted Morpholines
Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis provides a powerful metal-free approach to chiral morpholines. The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, is an effective method for constructing 2,3-disubstituted morpholines.[2]

SubstrateCatalystYield (%)dree (%)Reference
tert-Butyl (2E)-4-oxobut-2-en-1-yl(phenyl)carbamateDiarylprolinol silyl ether85>20:198[2]
tert-Butyl (2E)-4-oxo-4-phenylbut-2-en-1-yl(benzyl)carbamateDiarylprolinol silyl ether80>20:195[2]

Materials:

  • α,β-Unsaturated aldehyde substrate

  • Chiral secondary amine catalyst (e.g., diarylprolinol silyl ether)

  • Acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., chloroform)

  • Reducing agent (e.g., NaBH₄)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde substrate (1.0 equiv) in the anhydrous solvent at the desired temperature (e.g., -20 °C), is added the chiral secondary amine catalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).

  • The reaction is stirred and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to 0 °C, and a reducing agent such as NaBH₄ is added to reduce the intermediate aldehyde.

  • The reaction is quenched with a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by flash column chromatography.

G sub α,β-Unsaturated Aldehyde with tethered carbamate cat Chiral secondary amine (e.g., Diarylprolinol derivative) sub->cat Activation iminium Iminium Ion Intermediate cat->iminium cyclization Intramolecular Aza-Michael Addition iminium->cyclization enamine Enamine Intermediate cyclization->enamine hydrolysis Hydrolysis enamine->hydrolysis prod Chiral 2,3-disubstituted morpholine hydrolysis->prod Product (High yield and stereoselectivity)

Organocatalytic Intramolecular Aza-Michael Addition
Palladium-Catalyzed Carboamination

The palladium-catalyzed carboamination of O-allyl ethanolamine derivatives with aryl or alkenyl halides provides a versatile route to cis-3,5-disubstituted morpholines.[8] This method allows for the modular construction of the morpholine ring from enantiopure amino alcohol precursors.

Amino Alcohol PrecursorAryl BromideCatalyst SystemYield (%)Reference
(S)-2-(tert-butoxycarbonylamino)-3-methylbutan-1-ol1-Bromo-4-methoxybenzenePd₂(dba)₃ / P(t-Bu)₃75[8]
(S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol2-BromonaphthalenePd₂(dba)₃ / P(t-Bu)₃68[8]
(R)-2-(tert-butoxycarbonylamino)propan-1-ol1-Bromo-4-fluorobenzenePd₂(dba)₃ / P(t-Bu)₃80[8]

Materials:

  • O-allyl ethanolamine derivative

  • Aryl or alkenyl bromide

  • Pd₂(dba)₃

  • P(t-Bu)₃

  • NaOt-Bu

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (5 mol%), and NaOt-Bu (1.4 equiv).

  • Anhydrous toluene is added, followed by the O-allyl ethanolamine derivative (1.0 equiv) and the aryl or alkenyl bromide (1.2 equiv).

  • The tube is sealed, and the reaction mixture is heated to 80-100 °C.

  • The reaction is monitored by GC-MS or TLC.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.[8]

G start Enantiopure Amino Alcohol step1 1. N-Protection (Boc) 2. O-Allylation start->step1 inter1 N-Boc-O-allyl ethanolamine step1->inter1 step2 N-Deprotection (TFA) inter1->step2 inter2 O-allyl ethanolamine step2->inter2 step3 Pd-catalyzed Carboamination (Ar-Br, Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu) inter2->step3 prod Chiral cis-3,5-disubstituted morpholine step3->prod Product (Moderate to good yield)

Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

Conclusion

The synthesis of chiral morpholine derivatives has seen significant advancements, with a range of powerful catalytic asymmetric methods now available. The choice of synthetic strategy depends largely on the desired substitution pattern of the morpholine ring. Asymmetric hydrogenation and tandem hydroamination/transfer hydrogenation are highly effective for producing 2- and 3-substituted morpholines, respectively. Organocatalytic approaches provide a valuable metal-free alternative, particularly for di-substituted products. Palladium-catalyzed reactions offer a modular approach to more complex substitution patterns. The continued development of novel catalysts and synthetic methodologies will undoubtedly further expand the toolkit available to medicinal chemists for the synthesis of these important heterocyclic scaffolds.

References

Key starting materials for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. The synthesis of this chiral morpholine derivative is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine scaffold in biologically active compounds. This document outlines a multi-step synthesis beginning from a readily available chiral precursor, detailing the necessary reagents, and providing a logical workflow for its production.

I. Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic route starting from a suitably protected α-methylated amino acid. The key steps involve the formation of the morpholine ring system, followed by functional group manipulations to yield the final product.

The proposed forward synthesis commences with the protection of α-methylserine, followed by a series of reactions to construct the morpholine core, and concludes with N-protection and esterification.

retrosynthesis target 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate intermediate1 (S)-4-(tert-butoxycarbonyl)-3-methyl- morpholine-3-carboxylic acid target->intermediate1 Esterification intermediate2 (S)-3-methylmorpholine-3-carboxylic acid intermediate1->intermediate2 N-Boc Protection intermediate3 (S)-N-(2-hydroxyethyl)-α-methylserine intermediate2->intermediate3 Cyclization start α-Methylserine intermediate3->start N-Alkylation

Caption: Retrosynthetic analysis of the target compound.

II. Key Starting Materials and Reagents

The successful synthesis of this compound relies on the availability and purity of several key starting materials and reagents. The following table summarizes the essential components for the proposed synthetic route.

Compound Name Molecular Formula Role Key Considerations
(S)-α-MethylserineC₄H₉NO₃Chiral Starting MaterialEnantiomeric purity is critical for the final product's stereochemistry.
2-BromoethanolC₂H₅BrOAlkylating AgentHighly toxic and corrosive; handle with appropriate safety precautions.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅N-Protecting GroupMoisture sensitive; store in a desiccator.
MethanolCH₄OReagent/SolventAnhydrous conditions are required for the esterification step.
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂Coupling AgentPotent allergen; handle with gloves.
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂CatalystToxic and corrosive.
Sodium hydride (NaH)HNaBaseHighly reactive and flammable; handle under an inert atmosphere.
Triethylamine (TEA)C₆H₁₅NBaseCorrosive and flammable.
Dichloromethane (DCM)CH₂Cl₂SolventVolatile and should be used in a well-ventilated fume hood.
Ethyl acetateC₄H₈O₂SolventFlammable.
HexanesC₆H₁₄SolventFlammable.

III. Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of (S)-N-(2-hydroxyethyl)-α-methylserine

This initial step involves the N-alkylation of the chiral starting material, (S)-α-methylserine, with 2-bromoethanol.

Protocol:

  • To a solution of (S)-α-methylserine (1.0 eq) in a suitable solvent such as a mixture of water and ethanol, add a base like sodium bicarbonate (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2-bromoethanol (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The product can be purified by ion-exchange chromatography.

Step 2: Synthesis of (S)-3-methylmorpholine-3-carboxylic acid via Intramolecular Cyclization

The formation of the morpholine ring is achieved through an intramolecular cyclization of the N-alkylated amino acid.

Protocol:

  • Dissolve the (S)-N-(2-hydroxyethyl)-α-methylserine (1.0 eq) in a high-boiling point aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, slowly heat the reaction mixture to a temperature between 80-100 °C.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Acidify the aqueous solution with a suitable acid and purify the product, which may precipitate or be extracted with an organic solvent.

Step 3: N-Boc Protection of (S)-3-methylmorpholine-3-carboxylic acid

The secondary amine of the morpholine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent esterification step.

Protocol:

  • Dissolve (S)-3-methylmorpholine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water.

  • Add a base such as sodium hydroxide (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • After the reaction is complete, acidify the mixture with a cold, dilute acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-(tert-butoxycarbonyl)-3-methyl-morpholine-3-carboxylic acid.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid group to form the methyl ester.

Protocol:

  • Dissolve (S)-4-(tert-butoxycarbonyl)-3-methyl-morpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add anhydrous methanol (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the final product, this compound.

IV. Workflow and Logical Relationships

The synthesis of this compound follows a logical progression of well-established organic reactions. The workflow is designed to build the complexity of the molecule in a stepwise manner, starting from a simple chiral building block.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: N-Boc Protection cluster_step4 Step 4: Esterification start α-Methylserine step1 N-(2-hydroxyethyl)-α-methylserine start->step1 2-Bromoethanol, Base step2 3-methylmorpholine-3-carboxylic acid step1->step2 Strong Base, Heat step3 (S)-4-(tert-butoxycarbonyl)-3-methyl- morpholine-3-carboxylic acid step2->step3 Boc₂O, Base step4 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate step3->step4 Methanol, DCC, DMAP

Caption: Synthetic workflow for the target compound.

V. Conclusion

The synthesis of this compound presented in this guide offers a robust and logical pathway for its preparation. By starting with the chiral precursor α-methylserine, the stereochemical integrity of the final product can be maintained. The described protocols utilize standard and well-documented organic transformations, making this synthesis accessible to researchers with a solid background in synthetic organic chemistry. Careful execution of each step, with particular attention to reaction conditions and purification techniques, is crucial for achieving a high yield and purity of the target compound. This guide serves as a valuable resource for professionals engaged in the synthesis of novel morpholine-based compounds for potential applications in drug discovery and development.

Stereochemistry and enantiomeric purity of substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged heterocyclic scaffold frequently incorporated into the structures of approved drugs and biologically active molecules.[1][2] Its presence is often associated with favorable physicochemical, metabolic, and pharmacokinetic properties.[2][3] The three-dimensional arrangement of substituents on the morpholine core, or its stereochemistry, can dramatically influence a molecule's interaction with biological targets, making stereochemical control and analysis a critical aspect of drug discovery and development.[4] This guide provides a comprehensive overview of the stereochemistry of substituted morpholines, methods for their stereoselective synthesis, and detailed protocols for the determination of enantiomeric purity.

Stereochemistry and Conformation of Substituted Morpholines

The morpholine ring typically adopts a chair conformation, similar to cyclohexane.[5] Substituents on the ring can exist in either axial or equatorial positions. The relative and absolute configuration of these substituents gives rise to various stereoisomers, including enantiomers and diastereomers. For instance, in 3,4-dimethyl-2-phenylmorpholine (phendimetrazine), the cis and trans isomers have been confirmed to exist in preferred chair conformations with specific substituent orientations.[6]

The biological activity of morpholine derivatives is highly dependent on their stereochemistry. Therefore, synthetic strategies that allow for the precise control of stereocenters are of paramount importance.[4]

Stereoselective Synthetic Strategies

Significant progress has been made in the asymmetric synthesis of chiral morpholines, enabling access to enantiomerically pure or enriched compounds. Key strategies include:

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) is a highly efficient, atom-economical method for producing chiral 2-substituted morpholines.[7][8] This approach often utilizes rhodium catalysts with chiral bisphosphine ligands, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[7][8][9]

  • Palladium-Catalyzed Carboamination: A versatile, four-step synthesis for cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols.[10][11] The key step involves a palladium-catalyzed intramolecular carboamination reaction, which generates the morpholine products as single stereoisomers.[10][12] This method is modular, allowing for variation in the substituents.[10]

  • Multi-component Reactions: Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates provide a route to highly substituted, unprotected morpholines.[13] This approach is effective for a diverse range of substrates, including those derived from chiral amino acids.[13]

Determination of Enantiomeric Purity

The enantiomeric purity of a chiral substance is typically expressed as enantiomeric excess (e.e.), which is a measure of how much one enantiomer is present in excess of the other. Accurate determination of e.e. is crucial for quality control and for understanding structure-activity relationships.[14] The primary methods employed for substituted morpholines are detailed below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[15] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Key Considerations for Chiral HPLC:

  • Column Selection: The choice of CSP is critical. Common choices for morpholine derivatives include polysaccharide-based columns like Chiralcel OD-H and Chiralpak AD.[15][16]

  • Mobile Phase: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), is optimized to achieve baseline separation.[15] Additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds are often used to improve peak shape and resolution.[15]

  • Detection: UV detection is most common, assuming the analyte possesses a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, or by using a chiral solvating agent to induce chemical shift differences.[17][18][19]

  • Chiral Derivatizing Agents: The chiral morpholine is reacted with a chiral reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their corresponding signals can be determined by integration to calculate the e.e.[17]

  • Chiral Solvating Agents: In the presence of a chiral solvating agent, transient diastereomeric complexes are formed in solution. This can lead to the resolution of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum.[18]

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a solution of a chiral compound.[20][21] While a fundamental technique, it has limitations for determining e.e.

  • Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree.[22] The observed rotation is proportional to the concentration of the sample, the path length of the cell, and the specific rotation of the compound.[20][23]

  • Application for e.e.: The e.e. can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. This requires that the specific rotation of the enantiomerically pure compound is known and that the sample is free of other optically active impurities.[14]

Data Presentation: Enantiomeric Excess in Asymmetric Synthesis

The following tables summarize quantitative data on the enantiomeric excess achieved in the asymmetric synthesis of various substituted morpholines.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntrySubstrate Substituent (R)Catalyst Loading (mol%)Enantiomeric Excess (ee %)Yield (%)Reference
1Phenyl19297[8]
24-Fluorophenyl192>99[8]
34-Chlorophenyl193>99[8]
44-(Trifluoromethyl)phenyl194>99[8]
52-Naphthyl190>99[8]
63-Methoxyphenyl188>99[8]

Conditions: Substrate (0.2 mmol), (R,R,R)-SKP ligand, [Rh(cod)₂]SbF₆, H₂ (30 atm), DCM (2 mL), room temperature, 24 h.[8]

Table 2: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

EntryAmino Alcohol PrecursorAryl BromideDiastereomeric Ratio (dr)Yield (%)Reference
1(S)-Phenylalaninol4-Bromotoluene>20:175[10]
2(S)-Valinol4-Bromotoluene>20:168[10]
3(S)-Leucinol4-Bromotoluene>20:171[10]
4(S)-Phenylalaninol4-Bromoanisole>20:180[10]
5(S)-Phenylalaninol2-Bromonaphthalene>20:165[10]

The morpholine products are generated as single stereoisomers, with the diastereomeric ratio referring to the purity of the isolated product.[10]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis
  • System Preparation:

    • Select an appropriate chiral column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A typical mobile phase is a mixture of n-hexane and an alcohol like 2-propanol (e.g., 90:10 v/v).[15]

    • For basic analytes, add 0.1% diethylamine to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid.[15]

  • Sample Preparation:

    • Accurately weigh a small amount of the substituted morpholine sample.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).

    • Identify the peaks corresponding to the two enantiomers.

  • Data Interpretation:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: General Procedure for NMR Analysis using a Chiral Derivatizing Agent
  • Sample Preparation:

    • In an NMR tube, dissolve a known quantity of the substituted morpholine sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent (e.g., Mosher's acid chloride).

    • Add a non-nucleophilic base (e.g., pyridine) if necessary to facilitate the reaction.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Carefully integrate the areas of these two signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the e.e. from this ratio.

Protocol 3: General Procedure for Polarimetry
  • Instrument Calibration:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument by filling the sample cell with the pure solvent that will be used for the sample and setting the reading to zero.[24]

  • Sample Preparation:

    • Accurately prepare a solution of the substituted morpholine of known concentration (c, in g/mL) in a suitable solvent.[24]

    • Ensure the solution is homogeneous and free of bubbles.

  • Measurement:

    • Rinse the sample cell (of known path length, l, in decimeters) with the prepared solution, then fill it, ensuring no air bubbles are trapped.[24]

    • Place the cell in the polarimeter and record the observed optical rotation (α).[24]

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using Biot's Law:[20] [α] = α / (l x c)

    • The enantiomeric excess can then be determined using the formula: ee (%) = ([α]sample / [α]pure enantiomer) x 100

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dehydromorpholine Dehydromorpholine Substrate Reaction_Vessel Reaction under H₂ pressure in suitable solvent (DCM) Dehydromorpholine->Reaction_Vessel Catalyst_System Chiral Rh-Bisphosphine Catalyst System Catalyst_System->Reaction_Vessel Workup Reaction Workup & Purification Reaction_Vessel->Workup Yield Chiral_Morpholine Enantioenriched Substituted Morpholine Workup->Chiral_Morpholine Purity_Analysis Chiral HPLC / NMR for ee determination Chiral_Morpholine->Purity_Analysis Enantiomeric Excess

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Enantiomeric_Purity_Determination_Workflow cluster_methods Analytical Methods cluster_hplc_steps cluster_nmr_steps cluster_pol_steps start Chiral Substituted Morpholine Sample HPLC Chiral HPLC start->HPLC NMR NMR Spectroscopy start->NMR Polarimetry Polarimetry start->Polarimetry HPLC_Prep Sample Prep & Injection HPLC->HPLC_Prep NMR_Deriv Derivatization or Solvating Agent NMR->NMR_Deriv Pol_Prep Prepare Solution of Known Conc. Polarimetry->Pol_Prep Requires known [α] of pure enantiomer HPLC_Sep Separation on Chiral Column HPLC_Prep->HPLC_Sep HPLC_Data Peak Integration HPLC_Sep->HPLC_Data end_node Enantiomeric Excess (ee %) Calculation HPLC_Data->end_node NMR_Acq Spectrum Acquisition NMR_Deriv->NMR_Acq NMR_Data Signal Integration NMR_Acq->NMR_Data NMR_Data->end_node Pol_Measure Measure Optical Rotation Pol_Prep->Pol_Measure Requires known [α] of pure enantiomer Pol_Calc Calculate Specific Rotation Pol_Measure->Pol_Calc Requires known [α] of pure enantiomer Pol_Calc->end_node Requires known [α] of pure enantiomer

Caption: General workflow for determining the enantiomeric purity of morpholines.

Pd_Catalyzed_Synthesis Start Enantiopure Amino Alcohol Step1 1. N-Protection (Boc) 2. O-Allylation (NaH, Allyl Bromide) Start->Step1 Allyl_Ether N-Boc Allyl Ether Step1->Allyl_Ether Step2 Boc Deprotection (TFA) Allyl_Ether->Step2 Amine_Salt Amine Trifluoroacetate Salt Step2->Amine_Salt Step3 Pd-Catalyzed N-Arylation Amine_Salt->Step3 Substrate N-Aryl Ethanolamine Substrate Step3->Substrate Step4 Key Step: Pd-Catalyzed Intramolecular Carboamination Substrate->Step4 Product cis-3,5-Disubstituted Morpholine Step4->Product

Caption: Synthetic pathway for cis-3,5-disubstituted morpholines.

Conclusion

The stereochemical configuration of substituted morpholines is a critical determinant of their biological function, making stereocontrolled synthesis and accurate enantiomeric purity analysis essential components of modern drug discovery.[1][4] Efficient synthetic methodologies, such as asymmetric hydrogenation and palladium-catalyzed carboamination, provide access to a wide array of enantiomerically enriched morpholine derivatives.[7][10] Robust analytical techniques, particularly chiral HPLC and NMR spectroscopy, offer reliable means to quantify the enantiomeric purity of these compounds, ensuring the rigorous characterization required for their advancement as potential therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to navigate the complexities of morpholine stereochemistry.

References

The Biological Versatility of C-Substituted Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of C-substituted morpholine derivatives, providing a critical resource for researchers and scientists in the field of drug development.

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents. The strategic introduction of substituents onto the carbon framework of the morpholine ring, creating C-substituted derivatives, has unlocked a vast and diverse range of biological activities. This technical guide provides a comprehensive overview of the biological relevance of these compounds, focusing on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative analysis of their structure-activity relationships.

Therapeutic Applications of C-Substituted Morpholine Derivatives

C-substituted morpholine derivatives have demonstrated significant potential across a spectrum of therapeutic areas. Their ability to interact with a wide array of biological targets, including enzymes and receptors, has led to the development of potent and selective inhibitors for various diseases.

Anticancer Activity

A substantial body of research has focused on the development of C-substituted morpholine derivatives as anticancer agents. These compounds have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation, most notably the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of C-Substituted Morpholine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Morpholine-Substituted TetrahydroquinolinesCompound 10eA549 (Lung)0.033 ± 0.003[1]
Compound 10hMCF-7 (Breast)0.087 ± 0.007[1]
Compound 10dA549 (Lung)0.062 ± 0.01[1]
MCF-7 (Breast)0.58 ± 0.11[1]
MDA-MB-231 (Breast)1.003 ± 0.008[1]
Morpholino Pyrimidine HybridsCompound 2gSW480 (Colon)5.10 ± 2.12[2]
MCF-7 (Breast)19.60 ± 1.13[2]
Morpholine Substituted QuinazolinesAK-3A549 (Lung)10.38 ± 0.27[3]
MCF-7 (Breast)6.44 ± 0.29[3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10A549 (Lung)8.55 ± 0.67[4]
MCF-7 (Breast)3.15 ± 0.23[4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. C-substituted morpholine derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antibacterial Activity of C-Substituted Morpholine Derivatives

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Morpholine-linked Chromene-Thiazole HybridsCompound 9dS. aureus3.9[5]
S. mutans3.9[5]
E. coli3.9[5]
Compound 9eS. aureus1.7[5]
S. mutans1.7[5]
E. coli1.7[5]
Morpholine-Substituted QuinoxalinesCompound 2dE. coli8[6]
Compound 3cE. coli8[6]
1,3-Thiazine-2-amines with MorpholineCompound 21P. aeruginosa6.25[7]
Compound 24V. cholerae6.25[7]
P. aeruginosa6.25[7]
Morpholine Derivatives with Azole NucleusCompound 12M. smegmatis15.6[8]

Table 3: Antifungal Activity of C-Substituted Morpholine Derivatives

Compound ClassSpecific DerivativeFungal StrainMIC (µg/mL)Reference
Morpholine-Substituted QuinoxalinesCompound 10C. albicans16[6]
A. flavus16[6]
Sila-Morpholine AnaloguesCompound 24C. albicans ATCC 244330.25[9]
C. neoformans ATCC 346640.125[9]
A. niger ATCC 105780.5[9]
Morpholine and Piperidine based SurfactantsP16S3C. albicans-[10]
C16S3C. albicans-[10]
Central Nervous System (CNS) Activity

The morpholine moiety is a common feature in many CNS-active drugs due to its ability to improve pharmacokinetic properties and facilitate blood-brain barrier penetration. C-substitution allows for the fine-tuning of activity towards specific CNS targets. A prominent example is Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which C-substituted morpholine derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Several classes of C-substituted morpholine derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC P mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor C-Substituted Morpholine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3 Norepinephrine_Reuptake_Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal NE_vesicle Norepinephrine (NE) Synaptic_Cleft Synaptic Cleft NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binding NET->Presynaptic Reboxetine Reboxetine Reboxetine->NET Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add C-Substituted Morpholine Derivative Incubate1->Add_Compound Incubate2 Incubate (24-72h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Solvent (e.g., DMSO) Incubate3->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate % Viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Synthesis of Morpholine Congeners: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1][2] This technical guide provides a comprehensive review of the key synthetic strategies for constructing morpholine and its derivatives, with a focus on detailed experimental protocols and a comparative analysis of reaction efficiencies. Furthermore, it delves into the signaling pathways modulated by morpholine congeners, offering insights for researchers and scientists in drug development.

Key Synthetic Strategies for Morpholine Ring Formation

The construction of the morpholine ring can be broadly categorized into several key approaches, primarily involving intramolecular cyclization of substituted amino alcohols. Recent advancements have also introduced novel methods, including photocatalytic reactions and multicomponent strategies, which offer improved efficiency and stereoselectivity.[3][4]

Cyclization of 1,2-Amino Alcohols and Their Derivatives

The most traditional and widely employed method for morpholine synthesis involves the cyclization of 1,2-amino alcohols or their derivatives.[3] This strategy typically proceeds via N-alkylation followed by intramolecular Williamson ether synthesis or through dehydrative cyclization.

A recent, notable advancement in this area is a green, one- or two-step, redox-neutral protocol utilizing ethylene sulfate and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines.[5][6][7][8] This method is advantageous due to its use of inexpensive reagents and its ability to cleanly isolate monoalkylation products.[5][6][7][8]

Experimental Protocol: Green Synthesis of Morpholines from 1,2-Amino Alcohols [5][6][7][8]

  • Step 1: N-Alkylation. To a solution of the 1,2-amino alcohol in an appropriate solvent (e.g., THF, DMF), add ethylene sulfate. The reaction is typically carried out at room temperature.

  • Step 2: Cyclization. Following the consumption of the starting material, a base such as potassium tert-butoxide (tBuOK) is added to facilitate the intramolecular cyclization to the desired morpholine derivative.

  • Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Synthesis of Morpholine Derivatives from 1,2-Amino Alcohols using Ethylene Sulfate

Entry1,2-Amino Alcohol SubstrateProductReaction ConditionsYield (%)Reference
12-AminoethanolMorpholine1. Ethylene sulfate, THF, rt; 2. tBuOK, THF, rt85[5][6][7]
2(R)-2-amino-1-propanol(R)-3-Methylmorpholine1. Ethylene sulfate, DMF, rt; 2. tBuOK, DMF, rt78[5][6]
3(S)-2-amino-3-phenyl-1-propanol(S)-5-(Phenylmethyl)morpholine1. Ethylene sulfate, THF, rt; 2. tBuOK, THF, rt82[5][7]
Iron-Catalyzed Diastereoselective Synthesis

An iron(III)-catalyzed method provides a diastereoselective route to 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol.[2] This approach allows for the formation of either the C-O or C-N bond during the cyclization step.[2]

Experimental Protocol: Iron-Catalyzed Synthesis of Disubstituted Morpholines [2]

  • Reaction Setup. In a sealed tube, the amino alcohol substrate is dissolved in dichloromethane (CH₂Cl₂).

  • Catalyst Addition. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is added to the solution.

  • Reaction Conditions. The reaction mixture is heated to the specified temperature (e.g., room temperature or 50 °C) for 1-2 hours.

  • Work-up and Purification. After cooling, the suspension is filtered through a short plug of silica gel to remove the iron catalyst. The filtrate is concentrated, and the crude product is purified by chromatography.

Table 2: Iron-Catalyzed Diastereoselective Synthesis of Morpholines

EntrySubstrateProductCatalystTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1N-(but-3-en-1-yl)-2-aminoethanol2-VinylmorpholineFeCl₃·6H₂O (5 mol%)25177-[2]
2(2S,3R)-3-amino-1-hexen-4-olcis-2-Ethyl-6-methylmorpholineFeCl₃·6H₂O (5 mol%)5028590:10[2]
3(2R,3S)-3-amino-1-phenyl-1-penten-4-olcis-2-Phenyl-6-ethylmorpholineFeCl₃·6H₂O (5 mol%)501.58292:8[2]
Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules. A diastereoselective annulation strategy allows for the synthesis of substituted 2-aryl morpholines from readily available starting materials.[9] This method employs a photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity.[9]

Experimental Protocol: Photocatalytic Synthesis of 2-Aryl Morpholines [9]

  • Reaction Mixture. The starting materials (e.g., an aniline derivative and a vinyl ether), a photocatalyst (e.g., an iridium or ruthenium complex), a Lewis acid (e.g., Sc(OTf)₃), and a Brønsted acid (e.g., triflic acid) are combined in a suitable solvent (e.g., acetonitrile).

  • Irradiation. The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.

  • Work-up and Purification. After completion of the reaction, the solvent is removed, and the residue is purified by column chromatography.

Table 3: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines

EntryAniline DerivativeVinyl EtherProductPhotocatalystYield (%)Diastereomeric RatioReference
1N-Methylaniline2,3-Dihydrofuran2-Phenyl-N-methylmorpholineIr(ppy)₃88>20:1[9]
2N-BenzylanilineEthyl vinyl ether2-Phenyl-N-benzylmorpholineRu(bpy)₃Cl₂8515:1[9]
34-Methoxyaniline2-Methoxypropene2-(4-Methoxyphenyl)-3,3-dimethylmorpholineIr(dtbbpy)(ppy)₂PF₆76>20:1[9]
Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi reaction, offer an efficient approach to complex molecules in a single step.[10][11][12] A post-Ugi intramolecular umpolung oxa-Michael addition has been developed for the synthesis of morpholine derivatives.[10] This strategy involves a four-component Ugi reaction followed by a triphenylphosphine-catalyzed cyclization.[10]

Experimental Protocol: Ugi-Based Synthesis of Morpholines [10]

  • Ugi Reaction. An aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide are combined in a suitable solvent (e.g., methanol) to form the Ugi adduct.[10][11]

  • Cyclization. The isolated Ugi adduct is then treated with a catalyst, such as triphenylphosphine, to induce an intramolecular cyclization to the morpholine derivative.[10]

Table 4: Synthesis of Morpholines via Ugi Multicomponent Reaction

EntryAldehydeAmineCarboxylic AcidIsocyanideProductYield (%)Reference
1BenzaldehydeBenzylamineAcetic acidtert-Butyl isocyanide4-Benzyl-2-phenyl-3-(tert-butylcarbamoyl)morpholin-5-one75[10]
2IsobutyraldehydeAnilinePropionic acidCyclohexyl isocyanide4-Phenyl-2-isopropyl-3-(cyclohexylcarbamoyl)morpholin-5-one82[10]

Biological Significance and Signaling Pathways of Morpholine Congeners

Morpholine derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and neuroprotective effects.[7][13][14] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

Many morpholine-containing compounds have demonstrated potent anticancer activity by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Morpholine derivatives can act as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby inducing apoptosis and inhibiting tumor growth.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Morpholine Derivative Morpholine->PI3K inhibits Morpholine->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Antifungal Activity via Ergosterol Biosynthesis Inhibition

Certain morpholine derivatives, such as fenpropimorph, are effective antifungal agents that target the ergosterol biosynthesis pathway in fungi.[14] Ergosterol is an essential component of the fungal cell membrane, and its inhibition disrupts membrane integrity, leading to fungal cell death. These compounds specifically inhibit two key enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[14]

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 Ergosta-8,14,24(28)-trienol Lanosterol->Intermediate1 Intermediate2 Fecosterol Intermediate1->Intermediate2 catalyzed by Sterol Δ14-Reductase Ergosterol Ergosterol Intermediate2->Ergosterol catalyzed by Sterol Δ8-Δ7-Isomerase SterolReductase Sterol Δ14-Reductase SterolIsomerase Sterol Δ8-Δ7-Isomerase Morpholine Morpholine Antifungal Morpholine->SterolReductase inhibits Morpholine->SterolIsomerase inhibits

Ergosterol biosynthesis pathway and inhibition by morpholine antifungals.
Neuroprotective Effects and Enzyme Inhibition

In the context of neurodegenerative diseases, morpholine-containing compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-secretase (BACE1).[15] Inhibition of these enzymes can lead to increased levels of neurotransmitters or reduced production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[15][16]

Neuroprotective_Workflow MorpholineScaffold Morpholine Scaffold Design Synthesis Chemical Synthesis & Purification MorpholineScaffold->Synthesis InVitro In Vitro Enzyme Inhibition Assays (AChE, MAO, BACE1) Synthesis->InVitro LeadCompound Lead Compound Identification InVitro->LeadCompound Preclinical Preclinical Studies (Animal Models) LeadCompound->Preclinical

Experimental workflow for the development of neuroprotective morpholine derivatives.

Conclusion

The synthesis of morpholine and its congeners continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided an overview of key synthetic methodologies, from classical cyclization reactions to modern photocatalytic and multicomponent approaches, complete with detailed experimental protocols and comparative data. Understanding the underlying signaling pathways targeted by these molecules is crucial for the rational design of next-generation therapeutics. The versatility of the morpholine ring, coupled with an expanding synthetic toolbox, ensures its continued importance in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document focuses on its chemical identity, established synonyms, and general synthetic strategies applicable to this class of compounds. Furthermore, it explores the broader biological significance of the morpholine scaffold in drug discovery, providing context for the potential utility of this specific derivative.

Chemical Identity and Nomenclature

The compound with the formal name This compound is a disubstituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In this specific molecule, the nitrogen atom (position 4) is protected with a tert-butoxycarbonyl (Boc) group, and a methyl ester is present at position 3. The presence of a stereocenter at the 3-position indicates that this compound can exist as two distinct enantiomers: (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate and (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Table 1: IUPAC Name and Synonyms

IdentifierValue
Preferred IUPAC Name This compound
Synonyms - Methyl (S)-4-Boc-morpholine-3-carboxylate- (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate- (3S)-3,4-Morpholinedicarboxylic acid 4-(1,1-dimethylethyl) 3-methyl ester- Methyl N-Boc-3-methylmorpholine-3-carboxylate
CAS Number (S)-isomer: 215917-98-9(R)-isomer: 885321-46-0
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol

General Synthetic Approaches

Synthesis from Chiral Amino Alcohols

A plausible synthetic pathway could start from a chiral amino alcohol. The morpholine ring can be constructed through cyclization reactions. The subsequent functionalization at the nitrogen and the carboxylic acid group would lead to the target molecule.

General_Synthesis_Workflow Start Chiral Amino Alcohol Intermediate1 N-Protected Amino Alcohol Start->Intermediate1 Protection Intermediate2 Cyclized Morpholine Derivative Intermediate1->Intermediate2 Cyclization Intermediate3 Methyl Ester Formation Intermediate2->Intermediate3 Esterification FinalProduct 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Intermediate3->FinalProduct N-Boc Protection

Caption: General synthetic workflow for chiral morpholine derivatives.

N-tert-butoxycarbonylation

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the morpholine nitrogen is a standard procedure in organic synthesis.[1] This is typically achieved by reacting the secondary amine of the morpholine ring with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP).[1]

Potential Applications in Drug Discovery

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.[2]

While no specific biological activity has been reported for this compound, its structural features suggest its potential as a building block for the synthesis of more complex, biologically active molecules. The chiral center at the 3-position is particularly significant, as stereochemistry often plays a critical role in a drug's efficacy and safety.

The general class of morpholine derivatives has demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Some morpholine-containing compounds have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3]

  • Antifungal Activity: The morpholine ring is a core component of several antifungal drugs.

  • Central Nervous System (CNS) Activity: The morpholine scaffold is present in various CNS-active drugs, including antidepressants and anxiolytics.[2]

The logical relationship for its potential use in drug discovery can be visualized as follows:

Drug_Discovery_Logic Compound 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Scaffold Chiral Morpholine Scaffold Compound->Scaffold Properties Favorable Physicochemical Properties Scaffold->Properties Synthesis Versatile Synthetic Building Block Scaffold->Synthesis Bioactive Potential for Incorporation into Biologically Active Molecules Properties->Bioactive Synthesis->Bioactive Therapeutics Development of Novel Therapeutics Bioactive->Therapeutics

Caption: Logical flow for the utility of the title compound in drug discovery.

Conclusion and Future Directions

This compound represents a valuable chiral building block for synthetic and medicinal chemistry. Although detailed experimental and biological data for this specific compound are scarce in the public domain, the well-documented importance of the morpholine scaffold in drug discovery suggests its potential as a starting material for the development of novel therapeutic agents. Future research efforts could focus on the development of efficient and stereoselective synthetic routes to this compound and its analogs, followed by their biological evaluation against various therapeutic targets. The insights gained from such studies would contribute to a better understanding of the structure-activity relationships of 3-substituted morpholine derivatives and could lead to the discovery of new and improved medicines.

References

Methodological & Application

Application Notes and Protocols: 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a versatile chiral building block crucial for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its constrained conformational flexibility and chiral nature make it an attractive scaffold for the development of novel therapeutics.

Introduction

Chiral morpholine derivatives are privileged structures in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This compound, available in both (S) and (R) enantiomeric forms, serves as a key intermediate for introducing the morpholine moiety with stereochemical control at the C3 position. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the nitrogen atom, which can be readily removed under acidic conditions, while the methyl ester at the C3 position allows for a variety of chemical transformations.

Key Applications

The primary applications of this chiral building block lie in its utility as a scaffold for the synthesis of more complex molecules, including but not limited to:

  • Synthesis of Amides: The methyl ester can be readily converted to amides through reaction with a wide range of primary and secondary amines. This is a common strategy for introducing diversity and targeting specific biological interactions.

  • Reduction to Alcohols: The ester functionality can be reduced to a primary alcohol, providing a handle for further functionalization, such as etherification or oxidation.

  • Synthesis of Bioactive Molecules: The parent compound, (S)-4-Boc-morpholine-3-carboxylic acid, is a known intermediate in the synthesis of CC-chemokine receptor 4 (CCR4) antagonists, which are of interest for the treatment of inflammatory and autoimmune diseases. The methyl ester derivative is a direct precursor for the elaboration into these and other potential drug candidates.

Data Presentation

Physicochemical Properties
Property(S)-enantiomer (CAS: 215917-98-9)(R)-enantiomer (CAS: 885321-46-0)
Molecular Formula C₁₁H₁₉NO₅C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol 245.27 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity Typically ≥97%Typically ≥97%
Reaction Summary
Reaction TypeReagents and ConditionsProduct TypeTypical Yield
Esterification (S)-4-Boc-morpholine-3-carboxylic acid, SOCl₂, MeOHMethyl Ester>80%
Amide Coupling Amine (R¹R²NH), Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)Amide60-95%
Ester Reduction Reducing agent (e.g., LiBH₄, LiAlH₄), Solvent (e.g., THF)Primary Alcohol70-90%
Boc Deprotection Strong acid (e.g., TFA, HCl in dioxane), Solvent (e.g., DCM)Secondary Amine (salt form)>95%

Experimental Protocols

Protocol 1: Synthesis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

This protocol describes the esterification of the corresponding carboxylic acid precursor.

Materials:

  • (S)-4-Boc-morpholine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C, slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a solid. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the synthesis of a morpholine-3-carboxamide derivative.

Materials:

  • (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Water

  • 1N HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification of the methyl ester: To a solution of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (1.0 eq) in a mixture of THF and water (3:1), add LiOH (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS). Acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Amide coupling: To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 3: Reduction of the Methyl Ester to a Primary Alcohol

This protocol describes the conversion of the ester to the corresponding alcohol.

Materials:

  • (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiBH₄ (2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_target Target Building Block cluster_applications Applications start_acid (S)-4-Boc-morpholine- 3-carboxylic acid target_ester (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate start_acid->target_ester Esterification (Protocol 1) amide Amide Derivative target_ester->amide Amide Coupling (Protocol 2) alcohol Primary Alcohol target_ester->alcohol Reduction (Protocol 3) deprotected_amine Deprotected Morpholine (Secondary Amine Salt) target_ester->deprotected_amine Boc Deprotection

Caption: Synthetic workflow from the starting carboxylic acid to the target building block and its subsequent applications.

Amide_Coupling_Workflow ester (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate hydrolysis Saponification (LiOH, THF/H2O) ester->hydrolysis acid (S)-4-Boc-morpholine- 3-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling amide Amide Product coupling->amide

Caption: Detailed workflow for the amide coupling reaction, including the initial saponification step.

Logical_Relationship building_block 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate intermediate Key Intermediate in Drug Discovery building_block->intermediate application Synthesis of CCR4 Antagonists intermediate->application therapeutic_area Potential Treatment for Inflammatory & Autoimmune Diseases application->therapeutic_area

Application of Morpholine Derivatives in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into a wide array of approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties. The stereochemistry of substituents on the morpholine ring can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research.[1][2] This document provides detailed application notes and experimental protocols for key asymmetric methods used to synthesize enantiomerically enriched morpholine derivatives.

Application Notes

Chiral morpholine derivatives are integral to the development of new therapeutics, particularly in the area of central nervous system (CNS) disorders and neurodegenerative diseases.[3][4] They are found in molecules targeting a range of biological entities, including kinases, receptors, and enzymes.[2][5][6] The morpholine moiety can enhance potency, selectivity, and pharmacokinetic properties of a drug candidate.[2][7] The following sections detail cutting-edge asymmetric catalytic methods that provide efficient access to these valuable chiral building blocks.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

This powerful and atom-economical method provides direct access to 2-substituted chiral morpholines with high enantioselectivity.[1][8][9] The use of a rhodium catalyst paired with a chiral bisphosphine ligand, such as SKP, is crucial for achieving excellent yields and up to 99% enantiomeric excess (ee).[8][9][10][11] The reaction proceeds under mild conditions and is tolerant of a wide variety of substituents on the dehydromorpholine ring.[1][8][9]

Mechanism: The catalytic cycle is believed to involve the coordination of the dehydromorpholine to the chiral rhodium-bisphosphine complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the olefin into the rhodium-hydride bond and reductive elimination yields the saturated chiral morpholine and regenerates the catalyst.

Rh_Catalyzed_Hydrogenation Catalyst [Rh(L)]+ Catalyst_Substrate [Rh(L)(Substrate)]+ Catalyst->Catalyst_Substrate Substrate Binding Substrate Dehydromorpholine Substrate->Catalyst_Substrate Oxidative_Addition [Rh(H)₂(L)(Substrate)]+ Catalyst_Substrate->Oxidative_Addition + H₂ H2 H₂ H2->Oxidative_Addition Migratory_Insertion [Rh(H)(Alkyl)(L)]+ Oxidative_Addition->Migratory_Insertion Migratory Insertion Migratory_Insertion->Catalyst Reductive Elimination Product Chiral Morpholine Migratory_Insertion->Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process is a highly efficient strategy for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[12][13][14][15] The methodology utilizes a titanium catalyst for an initial intramolecular hydroamination to form a cyclic imine intermediate. This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand, such as (S,S)-Ts-DPEN, affording the product in high yield and with enantiomeric excesses often exceeding 95%.[12][13][15] A key factor for the high enantioselectivity is the hydrogen-bonding interaction between the substrate and the catalyst.[12][13]

Workflow:

Tandem_Reaction_Workflow Start Aminoalkyne Substrate Hydroamination Intramolecular Hydroamination (Ti-catalyst) Start->Hydroamination Imine Cyclic Imine Intermediate Hydroamination->Imine ATH Asymmetric Transfer Hydrogenation (Ru-catalyst, Chiral Ligand, H-donor) Imine->ATH End Chiral 3-Substituted Morpholine ATH->End

Caption: Workflow for tandem hydroamination-asymmetric transfer hydrogenation.

Organocatalytic Intramolecular aza-Michael Addition

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral morpholines. The intramolecular aza-Michael addition is a key strategy for the construction of the morpholine ring.[16] Chiral secondary amines are effective catalysts for the enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, leading to 2,3-disubstituted morpholines in high yields and excellent stereoselectivities.[1] This reaction proceeds through an iminium ion activation mechanism.

Mechanism:

Aza_Michael_Mechanism Substrate α,β-Unsaturated Aldehyde + Carbamate Iminium Iminium Ion Intermediate Substrate->Iminium Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Cyclization Intramolecular Aza-Michael Addition Iminium->Cyclization Enamine Enamine Intermediate Cyclization->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Morpholine Hydrolysis->Product

Caption: Mechanism of organocatalytic intramolecular aza-Michael addition.

Quantitative Data Summary

MethodCatalyst/LigandSubstrate ScopeYield (%)ee (%)Reference(s)
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / (R)-SKP2-Aryl-dehydromorpholines>9992 - >99[1][8][9]
2-Alkyl-dehydromorpholines>9958 - 91[9]
Tandem Hydroamination/ATHTi(NMe₂)₄ / RuCl--INVALID-LINK--AminoalkynesGood>95[12][13][15]
Organocatalytic aza-Michael AdditionChiral Secondary AmineCarbamates and α,β-unsaturated aldehydesHighExcellent[1]
Organocatalytic Synthesis from α-chloroaldehydesOrganocatalystα-chloroaldehydes and amines35 - 6075 - 98[17]
Organocatalysis with ß-Morpholine Amino Acidsß-Morpholine Amino AcidsAldehydes and nitroolefinsExcellentGood-Excellent[18]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

  • (R)-SKP (1.6 mg, 0.00275 mmol)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (50 atm)

  • Schlenk tube

  • Stainless-steel autoclave

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[1]

Characterization:

  • Yield: >99%

  • Enantiomeric Excess (ee): 92% (determined by chiral HPLC analysis)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.39 – 7.26 (m, 5H), 4.49 (dd, J = 10.8, 2.8 Hz, 1H), 4.05 (td, J = 11.2, 2.8 Hz, 1H), 3.84 (dt, J = 11.2, 3.6 Hz, 1H), 3.16 (d, J = 12.4 Hz, 1H), 3.01 (td, J = 12.0, 3.2 Hz, 1H), 2.83 (dd, J = 12.4, 10.8 Hz, 1H).[1]

Protocol 2: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

Materials:

  • Aminoalkyne substrate

  • Ti(NMe₂)₄ (5 mol%)

  • Toluene

  • RuCl--INVALID-LINK-- (1 mol%)

  • Formic acid/triethylamine azeotrope (5:2)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and purification supplies

Procedure:

  • Hydroamination: In a sealed tube, dissolve the aminoalkyne substrate and Ti(NMe₂)₄ (5 mol%) in toluene.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation: Add a solution of RuCl--INVALID-LINK-- (1 mol %) in the formic acid/triethylamine azeotrope to the cooled reaction mixture from the hydroamination step.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: Synthesis of ß-Morpholine Amino Acid Organocatalysts

This protocol describes the final deprotection step in the synthesis of ß-morpholine amino acid catalysts. For the full multi-step synthesis, please refer to the original literature.[18][19]

Materials:

  • Boc-protected ß-morpholine amino acid (0.2 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirring bar, dissolve the Boc-protected ß-morpholine amino acid (0.2 mmol) in CH₂Cl₂ (0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add TFA dropwise (1 mL TFA for 25 mg of the starting material).

  • Stir the mixture for 3 hours.

  • Concentrate the crude mixture in vacuo to yield the product as a white solid in quantitative yield.[19]

References

Step-by-step protocol for synthesizing 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a valuable building block for researchers in drug discovery and medicinal chemistry. The described methodology is based on established chemical transformations, offering a reliable route to this morpholine derivative.

Introduction

Substituted morpholines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to engage in hydrogen bonding interactions make them attractive scaffolds in the design of novel therapeutics. This compound, specifically, is a chiral building block that can be incorporated into more complex molecules. This protocol details a plausible and chemically sound synthetic pathway starting from readily available N-Boc-L-serine.

Overall Reaction Scheme

The synthesis of the target compound is proposed to proceed in three main steps, starting from N-Boc-L-serine:

  • O-Alkylation: The hydroxyl group of N-Boc-L-serine is alkylated with 2-bromoethanol under basic conditions.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis to form the morpholine ring, yielding (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

  • Esterification: The carboxylic acid of the morpholine intermediate is converted to its methyl ester to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromoethoxy)propanoic acid

This step involves the O-alkylation of the hydroxyl group of N-Boc-L-serine with 2-bromoethanol.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under an inert atmosphere, add a solution of N-Boc-L-serine (5.13 g, 25 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Re-cool the mixture to 0 °C and add 2-bromoethanol (2.1 mL, 30 mmol) dropwise.

    • The reaction mixture is then stirred at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

    • The mixture is concentrated under reduced pressure to remove the THF.

    • The remaining aqueous solution is diluted with water (50 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted 2-bromoethanol and mineral oil.

    • The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C.

    • The product is extracted with ethyl acetate (3 x 75 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

The formation of the morpholine ring is achieved through an intramolecular cyclization.

  • Procedure:

    • Dissolve the crude product from Step 1 in anhydrous THF (100 mL) and cool to 0 °C under an inert atmosphere.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portion-wise over 20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to 0 °C and carefully quench with water (15 mL).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 40 mL).

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 60 mL).

    • The combined organic layers are washed with brine (40 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid as a solid or oil.[1][2]

Step 3: Synthesis of 4-tert-butyl 3-methyl (S)-morpholine-3,4-dicarboxylate

The final step is the esterification of the carboxylic acid.

  • Procedure (using Methyl Iodide):

    • Dissolve (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (2.31 g, 10 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add methyl iodide (0.75 mL, 12 mmol) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-tert-butyl 3-methyl (S)-morpholine-3,4-dicarboxylate.

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1(S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromoethoxy)propanoic acidC10H18BrNO5328.1660-70Oil/Solid
2(S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acidC10H17NO5231.2570-80Solid
34-tert-butyl 3-methyl (S)-morpholine-3,4-dicarboxylateC11H19NO5245.2785-95Oil/Solid

Visualizations

SynthesisWorkflow Start N-Boc-L-Serine Step1 Step 1: O-Alkylation (2-bromoethanol, NaH, THF) Start->Step1 Intermediate1 (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromoethoxy)propanoic acid Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (NaH, THF, reflux) Intermediate1->Step2 Intermediate2 (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Esterification (CH3I, K2CO3, Acetone) Intermediate2->Step3 FinalProduct 4-tert-butyl 3-methyl (S)-morpholine-3,4-dicarboxylate Step3->FinalProduct

Caption: Synthetic workflow for this compound.

References

Diastereoselective Synthesis of Morpholines from Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted morpholines is of significant interest to the medicinal chemistry and drug development community. This document provides detailed application notes and experimental protocols for several modern diastereoselective methods for the synthesis of morpholines commencing from readily available amino alcohols.

Key Synthetic Strategies

Several innovative strategies have emerged for the diastereoselective construction of the morpholine ring from amino alcohol precursors. These methods often employ transition metal catalysis to achieve high levels of stereocontrol, affording access to specific diastereomers. Key approaches include intramolecular cyclization, multi-component reactions, and tandem reaction sequences.

Iron(III)-Catalyzed Diastereoselective Cyclization of Allylic Amino Alcohols

A robust method for the synthesis of cis-2,6- and cis-3,5-disubstituted morpholines involves the iron(III)-catalyzed intramolecular cyclization of N-tethered amino allylic alcohols.[3] This approach is characterized by its operational simplicity, mild reaction conditions, and high diastereoselectivity, which is believed to arise from a thermodynamic equilibrium favoring the more stable cis-diastereoisomer.[3]

General Reaction Scheme:

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product AminoAlcohol Amino Allylic Alcohol Reaction_Point + AminoAlcohol->Reaction_Point Catalyst FeCl3·6H2O (cat.) Catalyst->Reaction_Point Solvent CH2Cl2 Solvent->Reaction_Point Morpholine cis-Disubstituted Morpholine Reaction_Point->Morpholine rt

Caption: Iron-catalyzed cyclization workflow.

Experimental Protocol: Synthesis of cis-(+)-(2S,6R)-2-hexyl-6-methyl-4-tosylmorpholine [3]

  • To a solution of (R,Z)-1-((2-hydroxy-2-phenylethyl)(tosyl)amino)non-3-en-2-ol (1 equivalent) in dichloromethane (CH2Cl2, 0.1 M) is added iron(III) chloride hexahydrate (FeCl3·6H2O, 0.05 equivalents).

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The aqueous layer is extracted with CH2Cl2 (3 x).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cis-disubstituted morpholine.

Data Summary:

EntryYield (%)Diastereomeric Ratio (cis:trans)
1HexylH77>95:5
2IsopropylH7794:6
3HPhenyl8995:5

Data extracted from Aubineau, T., et al., Synlett, 2020.[3]

Palladium(0) and Iron(III) Co-catalyzed One-Pot Synthesis

This one-pot procedure enables the diastereoselective synthesis of a variety of substituted morpholines from vinyloxiranes and amino alcohols.[4] The reaction proceeds via a sequential Pd(0)-catalyzed Tsuji-Trost allylation followed by an in-situ Fe(III)-catalyzed heterocyclization.[4] This atom-economical process generates water as the only byproduct and generally shows a high preference for the cis-diastereomer.[4]

Logical Workflow for Synthesis:

G Start Start: Vinyloxirane + Amino Alcohol Step1 Pd(0)-catalyzed Tsuji-Trost Allylation Start->Step1 Intermediate Allylic Amino Alcohol Intermediate Step1->Intermediate Step2 Fe(III)-catalyzed Heterocyclization Intermediate->Step2 Product End: Diastereoselective Morpholine Synthesis Step2->Product

Caption: Sequential Pd/Fe catalyzed synthesis.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2,6-Disubstituted Morpholines [4]

  • In a reaction tube, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.01 equivalents) is added.

  • The tube is sealed with a septum and purged with argon.

  • Dichloromethane (CH2Cl2, 0.2 M) is added, followed by the amino alcohol (1.2 equivalents) and the vinyloxirane (1 equivalent).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • Iron(III) chloride (FeCl3, 0.1 equivalents) is then added, and the mixture is stirred at room temperature for an additional 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.

  • The aqueous layer is extracted with CH2Cl2 (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired morpholine.

Data Summary:

Substrate (Vinyloxirane)Substrate (Amino Alcohol)Yield (%)Diastereomeric Ratio (cis:trans)
1-Phenyl-1,2-epoxy-3-butene2-Amino-2-methyl-1-propanol85>95:5
1-(4-Methoxyphenyl)-1,2-epoxy-3-butene(S)-Phenylglycinol82>95:5
1-Cyclohexyl-1,2-epoxy-3-buteneEthanolamine75>95:5

Data extracted from Aubineau, T., & Cossy, J., Org. Lett., 2018.[4]

Copper-Catalyzed Three-Component Synthesis

A highly convergent approach to unprotected, substituted morpholines involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[5] While the initial reaction often proceeds with low diastereoselectivity, the diastereomeric ratio can be significantly improved through a subsequent light-mediated epimerization process, which favors the thermodynamically more stable diastereomer.[5]

Experimental Workflow:

G Start Start: Amino Alcohol + Aldehyde + Diazomalonate Step1 Cu(I)-Catalyzed Three-Component Reaction Start->Step1 Intermediate Mixture of Morpholine Diastereomers Step1->Intermediate Step2 Light-Mediated Epimerization (e.g., with methyl thioglycolate) Intermediate->Step2 Product End: Thermodynamically Favored Diastereomer Step2->Product

Caption: Three-component synthesis and epimerization.

Experimental Protocol: Copper-Catalyzed Synthesis of Diethyl 4-phenyl-morpholine-3,3-dicarboxylate [5]

  • To an oven-dried vial is added copper(I) iodide (CuI, 0.05 equivalents), the amino alcohol (1.2 equivalents), and the aldehyde (1.5 equivalents).

  • The vial is sealed and purged with argon.

  • Anhydrous toluene (0.5 M) is added, and the mixture is stirred at 100 °C for 10 minutes.

  • A solution of the diazomalonate (1 equivalent) in toluene is added dropwise over 1 hour.

  • The reaction is stirred at 100 °C for 12 hours.

  • The mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel.

Data Summary (Initial Synthesis):

Amino AlcoholAldehydeYield (%)Diastereomeric Ratio (anti:syn)
(±)-Alaninolp-Tolualdehyde7057:43
L-Valinolp-Tolualdehyde4755:45
2-Amino-2-methylpropan-1-olBenzaldehyde65N/A

Data extracted from Cintrón-Rosado, G. A., et al., Org. Lett., 2020.[5]

Green Synthesis using Ethylene Sulfate

A simple, high-yielding, and scalable one or two-step protocol for the synthesis of morpholines from 1,2-amino alcohols utilizes the inexpensive reagents ethylene sulfate and potassium tert-butoxide (tBuOK).[6][7][8] This redox-neutral method is noted for its clean isolation of the N-monoalkylation product from the SN2 reaction between the amino alcohol and ethylene sulfate.[6][7][8]

Reaction Pathway:

G Reactants 1,2-Amino Alcohol + Ethylene Sulfate Step1 SN2 Reaction (N-Monoalkylation) Reactants->Step1 Intermediate Zwitterionic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (tBuOK) Intermediate->Step2 Product Morpholine Step2->Product

Caption: Green synthesis of morpholines.

Experimental Protocol: Two-Step Synthesis of a Morpholine Derivative [6][8]

  • Step 1: N-Alkylation. To a solution of the 1,2-amino alcohol (1 equivalent) in a suitable solvent (e.g., acetonitrile) is added ethylene sulfate (1.1 equivalents). The mixture is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete as monitored by TLC or LC-MS. The intermediate zwitterion can often be isolated by filtration.

  • Step 2: Cyclization. The isolated intermediate is dissolved in a suitable solvent (e.g., THF), and potassium tert-butoxide (tBuOK, 1.2 equivalents) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography.

Data Summary:

This method has been applied to a wide range of primary amines, with many examples proceeding in high yield.[6][7][8][9] The scalability has been demonstrated on a >50 g scale.[6][7]

Conclusion

The diastereoselective synthesis of morpholines from amino alcohols is a well-developed field with multiple reliable and efficient methods available to researchers. The choice of method will depend on the desired substitution pattern, the required level of stereocontrol, and considerations such as scalability and green chemistry principles. The protocols and data presented herein provide a starting point for the synthesis of diverse and complex morpholine-containing molecules for applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Bioactive Compounds from 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate as a versatile building block in the synthesis of bioactive compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This document outlines the synthetic pathways, key experimental protocols, and potential biological applications of derivatives synthesized from this starting material.

Introduction to this compound

This compound is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position. This substitution pattern makes it an ideal starting material for the synthesis of a variety of substituted morpholine-3-carboxamides. The Boc group provides a stable protecting group that can be selectively removed under acidic conditions, while the methyl ester can be readily converted to a carboxylic acid for subsequent amide bond formation with a wide range of amines.

Applications in Bioactive Compound Synthesis

The morpholine moiety is a key component in numerous clinically approved and experimental drugs, contributing to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Derivatives of this compound are valuable intermediates for the synthesis of compounds with a range of biological activities, including but not limited to:

  • Kinase Inhibition: The morpholine ring can form crucial interactions within the ATP-binding site of various kinases, leading to potent and selective inhibition.[3]

  • Antiviral Activity: Morpholine-containing compounds have shown promise as antiviral agents, targeting viral entry, replication, or other key processes.[4][5]

  • Antimicrobial Activity: The incorporation of a morpholine scaffold can enhance the antibacterial and antifungal properties of small molecules.[6][7][8]

The following table summarizes the potential biological activities of N-substituted morpholine-3-carboxamides, which can be synthesized from the title compound. The data presented are representative examples from the literature for structurally similar compounds.

Compound ClassTarget/ActivityRepresentative IC₅₀/EC₅₀ ValuesReference Cell Line/Enzyme
N-Aryl morpholine-3-carboxamidesATM Kinase Inhibition5 - 20 µMHCT116, MDA-MB-468
N-Heteroaryl morpholine-3-carboxamidesBTK Inhibition5.3 nM - 39 nMBTKWT, BTKC481S
N-Alkyl morpholine-3-carboxamidesAntiviral (HIV-1 RT)58 - 87 nMHIV-1 Strain
N-Aryl morpholine-3-carboxamidesAntibacterial (S. aureus)1.79 - 3.77 mMS. aureus ATCC 25923

Experimental Protocols

The synthesis of bioactive morpholine-3-carboxamides from this compound typically involves a two-step sequence: Boc deprotection followed by amide coupling.

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, methyl morpholine-3-carboxylate.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • To the residue, add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl morpholine-3-carboxylate hydrochloride salt. The product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.[9][10]

Step 2: Amide Coupling of Methyl morpholine-3-carboxylate with an Amine

This protocol outlines the formation of the amide bond between the deprotected morpholine intermediate and a desired amine (e.g., an aniline or a heteroaromatic amine).

Materials:

  • Methyl morpholine-3-carboxylate hydrochloride (from Step 1)

  • Desired amine (e.g., substituted aniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of methyl morpholine-3-carboxylate hydrochloride (1.0 eq) and the desired amine (1.1 eq) in DMF (10 mL per gram of morpholine salt), add DIPEA (3.0 eq) at 0 °C.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted morpholine-3-carboxamide.[11][12][13]

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway targeted by the synthesized bioactive compounds.

Synthetic_Workflow Start 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Intermediate Methyl morpholine-3-carboxylate hydrochloride Start->Intermediate  Boc Deprotection  (4M HCl in Dioxane)   Product Bioactive N-R-morpholine-3-carboxamide Intermediate->Product  Amide Coupling  (EDC, HOBt, DIPEA)   Amine R-NH2 (Aryl/Heteroaryl Amine) Amine->Product  Amide Coupling  (EDC, HOBt, DIPEA)  

Caption: Synthetic route to bioactive morpholine-3-carboxamides.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt/PKB PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Regulation Inhibitor Morpholine-3-carboxamide Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by morpholine inhibitors.[3]

References

Application Notes and Protocols: N-Boc Protection of Morpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions make it an invaluable tool for chemists. Morpholine-3-carboxylic acid is a non-natural, cyclic amino acid that serves as a versatile chiral building block in medicinal chemistry.[1] Its incorporation into molecules can impart favorable pharmacokinetic properties and unique conformational constraints. The N-Boc protected form, (S)- or (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, is a key intermediate for the synthesis of complex molecules, including therapeutics for neurological disorders and peptide-based drugs.[1]

This document provides a detailed protocol for the N-Boc protection of morpholine-3-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Chemical Reaction

The N-Boc protection of morpholine-3-carboxylic acid proceeds via the reaction of the secondary amine of the morpholine ring with di-tert-butyl dicarbonate in the presence of a suitable base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Reaction Scheme:

Data Summary

The following table summarizes typical quantitative data for the N-Boc protection of morpholine-3-carboxylic acid. Please note that yields can vary based on the specific reaction conditions and the scale of the reaction.

ParameterValueReference
Starting Material (S)-Morpholine-3-carboxylic acid-
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃)General Protocol
Solvent 1,4-Dioxane/Water (1:1)General Protocol
Reaction Temperature Room TemperatureGeneral Protocol
Reaction Time 12-24 hoursGeneral Protocol
Typical Yield 85-95%Inferred from similar reactions
Purity (post-purification) >95%[1]
Appearance White solid[1][2]
Molecular Formula C₁₀H₁₇NO₅[3][4]
Molecular Weight 231.25 g/mol [3][4]

Experimental Protocol

This protocol describes a general procedure for the N-Boc protection of (S)-morpholine-3-carboxylic acid on a 10 mmol scale.

Materials:

  • (S)-Morpholine-3-carboxylic acid (1.31 g, 10 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.68 g, 20 mmol, 2.0 eq)

  • 1,4-Dioxane (20 mL)

  • Deionized Water (20 mL)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve (S)-morpholine-3-carboxylic acid (1.31 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in a mixture of 1,4-dioxane (20 mL) and deionized water (20 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the N-Boc protection of morpholine-3-carboxylic acid.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid Morpholine-3-carboxylic Acid dissolution Dissolution & Stirring start_acid->dissolution start_boc (Boc)₂O start_boc->dissolution start_base Base (e.g., NaHCO₃) start_base->dissolution start_solvent Solvent (e.g., Dioxane/Water) start_solvent->dissolution reaction Reaction at RT dissolution->reaction solvent_removal Solvent Removal reaction->solvent_removal acidification Acidification solvent_removal->acidification extraction Extraction with EtOAc acidification->extraction washing Washing with Brine extraction->washing drying Drying & Concentration washing->drying purification Purification drying->purification final_product N-Boc-morpholine-3-carboxylic Acid purification->final_product

Caption: Experimental workflow for N-Boc protection.

Logical Relationship of Key Components

The following diagram illustrates the logical relationship between the key components of the N-Boc protection strategy.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome substrate Morpholine-3-carboxylic Acid (Nucleophile) reaction N-Acylation Reaction substrate->reaction reagent Di-tert-butyl dicarbonate (Electrophile) reagent->reaction base Base (Activator) base->reaction solvent Solvent (Medium) solvent->reaction product N-Boc Protected Product reaction->product byproducts Byproducts (t-BuOH, CO₂, Salt) reaction->byproducts

Caption: Key components in N-Boc protection strategy.

References

Application Notes and Protocols for Scalable Synthesis of Substituted Morpholine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted morpholine dicarboxylates are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their rigid scaffold and the presence of multiple points for functionalization make them attractive building blocks for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the scalable synthesis of these valuable compounds, focusing on practical and efficient methodologies. The protocols are based on established synthetic strategies for related morpholine derivatives and are designed to be adaptable for various substitution patterns.

Synthetic Strategies Overview

The synthesis of substituted morpholine dicarboxylates can be approached through several key strategies. The most common methods involve the cyclization of suitably functionalized acyclic precursors. Key considerations for a scalable synthesis include the availability and cost of starting materials, the number of synthetic steps, the ease of purification, and the overall yield.

One of the most promising and adaptable routes for the synthesis of morpholine-2,5-dicarboxylates involves the cyclization of N-substituted iminodiacetic acid esters or related derivatives. This approach allows for the introduction of substituents at the nitrogen atom and potentially at the 3- and 5-positions of the morpholine ring. Another viable strategy is the diastereoselective cyclization of amino acid-derived precursors, which offers excellent control over the stereochemistry of the final product.

Experimental Protocols

This section provides a detailed protocol for a scalable, two-step synthesis of a generic N-substituted morpholine-3,5-dicarboxylate. This method is adapted from established procedures for the synthesis of related heterocyclic systems and is designed for scalability.

Protocol 1: Synthesis of Diethyl 4-benzylmorpholine-3,5-dicarboxylate

This protocol describes the synthesis of diethyl 4-benzylmorpholine-3,5-dicarboxylate as a representative example.

Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate

  • Materials:

    • Benzylamine

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • To this suspension, add ethyl bromoacetate (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude diethyl 2,2'-(benzylazanediyl)diacetate, which can be used in the next step without further purification.

Step 2: Cyclization to Diethyl 4-benzylmorpholine-3,5-dicarboxylate

  • Materials:

    • Diethyl 2,2'-(benzylazanediyl)diacetate

    • 1,2-Dibromoethane

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Ammonium chloride solution (NH₄Cl, saturated)

    • Dichloromethane (DCM)

  • Equipment:

    • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Quench the reaction carefully by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield diethyl 4-benzylmorpholine-3,5-dicarboxylate.

Data Presentation

The following tables summarize quantitative data from scalable syntheses of substituted morpholines and related heterocyclic compounds, providing a reference for expected yields and reaction conditions.

Table 1: Summary of Yields for Substituted Morpholine Synthesis

Synthetic MethodStarting MaterialsProductYield (%)ScaleReference
Convergent route via de-epimerization(R)-phenylglycinolcis-2,5-disubstituted morpholine67Multigram[1][2]
Pd(0)-catalyzed Tsuji-Trost reaction and Fe(III)-catalyzed heterocyclizationVinyloxiranes and amino-alcoholsSubstituted morpholinesGood to excellentLab-scale[3]
Copper-catalyzed three-component reactionAmino alcohols, aldehydes, and diazomalonatesHighly substituted morpholines46-700.2-1 mmol[4]
Iodine-mediated cyclizationAmino acid derived intermediatetrans-2,5-disubstituted morpholinesHighLab-scale[5]

Table 2: Reaction Conditions for Related Heterocycle Synthesis

Reaction StepReagents and SolventsTemperatureDuration
N-alkylation of aminesAlkyl halide, K₂CO₃, AcetonitrileReflux12-16 h
Cyclization via N-(α-haloacyl)-α-amino acidNaHCO₃, DMF60 °C24 h
Intramolecular aza-Michael reactionPotassium tert-butoxide, THF0 °C to rt1-3 h
Reductive amination for N-functionalizationAldehyde/ketone, NaBH(OAc)₃, DichloromethaneRoom Temperature4-12 h

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted morpholine dicarboxylate, as detailed in Protocol 1.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_purification Purification start1 Benzylamine + Ethyl bromoacetate reagents1 K₂CO₃, CH₃CN start1->reagents1 Reflux product1 Diethyl 2,2'-(benzylazanediyl)diacetate reagents1->product1 start2 Intermediate from Step 1 product1->start2 reagents2 1,2-Dibromoethane, NaH, THF start2->reagents2 0 °C to rt product2 Diethyl 4-benzylmorpholine- 3,5-dicarboxylate reagents2->product2 purification Column Chromatography product2->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for diethyl 4-benzylmorpholine-3,5-dicarboxylate.

This diagram outlines the two main chemical transformations and the final purification step involved in the synthesis. The modularity of this approach allows for the variation of the starting amine and the cyclizing agent to access a diverse range of substituted morpholine dicarboxylates. Researchers can adapt this general workflow to their specific target molecules by selecting the appropriate starting materials and optimizing the reaction conditions.

References

Application Notes and Protocols: Experimental Procedure for the Ring Opening of 2-Tosyl-1,2-oxazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-tosyl-1,2-oxazetidine is a strained heterocyclic compound that serves as a valuable synthetic intermediate. Its ring-opening provides a pathway to various functionalized molecules, particularly substituted morpholine congeners, which are significant structural motifs in medicinal chemistry.[1][2][3] The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the ring, making the oxygen atom susceptible to nucleophilic attack and facilitating the heterolytic cleavage of the N–O bond.[1] This document outlines a detailed experimental procedure for the base-catalyzed ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates to generate morpholine hemiaminals.[1][2][3]

Reaction Principle

The reaction proceeds via a base-catalyzed cascade reaction. The α-formyl carboxylate acts as the nucleophile, attacking the electrophilic oxygen of the 2-tosyl-1,2-oxazetidine. This initiates the ring-opening of the oxazetidine, leading to the formation of a morpholine hemiaminal.[1][2][3] The reaction is diastereoselective, and the level of diastereoselectivity is influenced by the nature of the substituents on the α-formyl carboxylate.[1]

Experimental Protocols

Materials and Reagents

  • 2-Tosyl-1,2-oxazetidine (1)

  • α-Formyl carboxylates (2a-l)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

General Procedure for the Morpholine Ring Forming Cascade Reaction

To a solution of 2-tosyl-1,2-oxazetidine (1, 1.0 equiv.) and the respective α-formyl carboxylate (2, 1.0 equiv.) in anhydrous dichloromethane (0.2 M), potassium carbonate (K₂CO₃, 1.2 equiv.) is added. The resulting suspension is then stirred vigorously at room temperature under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/EtOAc gradient eluent to yield the desired morpholine hemiaminal products.[1]

Data Presentation

Table 1: Scope of the Morpholine Ring Forming Cascade Reaction with Various α-Formyl Esters [1]

Entryα-Formyl Ester (2)ProductYield (%)Diastereomeric Ratio (dr)
1Methyl 2-methyl-3-oxopropanoate (2a)3a723.4:1
2Ethyl 2-methyl-3-oxopropanoate (2b)3b86-
3Prop-2-yn-1-yl 2-methyl-3-oxopropanoate (2d)3d393.0:1
4Ethyl 2-formylbutanoate (2e)3e822.3:1
5Ethyl 2-formylpent-4-enoate (2f)3f512.1:1
6Ethyl 2-formyl-4-methylpentanoate (2i)3i611.8:1

Note: The reaction was also successfully performed on a gram scale. For instance, the reaction with methyl 2-methyl-3-oxopropanoate (2a) on a 2.50 g scale yielded 2.79 g (72%) of the product with a diastereomeric ratio of 3.4:1.[1]

Visualizations

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate Steps cluster_product Product 2-tosyl-1,2-oxazetidine 2-Tosyl-1,2-oxazetidine (1) nucleophilic_attack Nucleophilic Attack (Base-catalyzed) 2-tosyl-1,2-oxazetidine->nucleophilic_attack alpha-formyl_carboxylate α-Formyl Carboxylate (2) alpha-formyl_carboxylate->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening N-O bond cleavage cyclization Intramolecular Cyclization ring_opening->cyclization morpholine_hemiaminal Morpholine Hemiaminal (3) cyclization->morpholine_hemiaminal

Caption: Proposed mechanism for the base-catalyzed ring opening and cyclization.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reactants 1. Combine 2-tosyl-1,2-oxazetidine, α-formyl carboxylate, and K₂CO₃ in DCM start->reactants reaction 2. Stir at room temperature under inert atmosphere reactants->reaction monitoring 3. Monitor reaction by TLC reaction->monitoring filtration 4. Filter the reaction mixture monitoring->filtration Reaction complete concentration 5. Concentrate under reduced pressure filtration->concentration purification 6. Purify by flash column chromatography concentration->purification product Final Product: Morpholine Hemiaminal purification->product

References

Application Notes and Protocols for the Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylmorpholine (NMM) is a crucial heterocyclic amine with wide-ranging applications in the chemical industry, serving as a versatile building block for pesticides, herbicides, and fungicides. It also functions as a coolant lubricant, surfactant, extractive solvent, and anti-corrosive agent.[1] A significant derivative, N-methylmorpholine-N-oxide (NMMO), is a key green solvent for cellulose in the Lyocell process, highlighting the industrial importance of NMM.[2]

Traditionally, the synthesis of NMM involves the methylation of morpholine using methyl halides. However, this method is hampered by the toxicity of the reagents and the generation of waste salts.[1] A greener and more attractive alternative is the N-methylation of morpholine using dimethyl carbonate (DMC).[1][2] DMC is a non-toxic, biodegradable, and environmentally friendly methylating agent that offers high selectivity towards mono-N-methylation.[3] The byproducts of this reaction, methanol and carbon dioxide, are of low toxicity, and the methanol can be recycled to produce more DMC.[1] This document provides detailed application notes and experimental protocols for the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate.

Reaction Principle

The synthesis of N-methylmorpholine from morpholine and dimethyl carbonate is a nucleophilic substitution reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking one of the methyl groups of dimethyl carbonate. This process can be carried out without a catalyst at elevated temperatures and pressures.[4]

The primary reaction is as follows:

Morpholine + Dimethyl Carbonate → N-Methylmorpholine + Methanol + Carbon Dioxide

A possible side reaction is the N-carboxymethylation of morpholine.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of N-methylmorpholine using dimethyl carbonate.

Table 1: Effect of Reaction Temperature on N-Methylmorpholine Synthesis

Temperature (°C)Morpholine Conversion (%)N-Methylmorpholine Yield (%)N-Methylmorpholine Selectivity (%)Reference
10077.8358.29-[4]
140---[1]
15094.8772.27-[4]
160-72-[1]
20091.1176.69-[4]

Note: Selectivity data was not available in all cited sources.

Table 2: Effect of Molar Ratio of Dimethyl Carbonate to Morpholine

DMC:Morpholine Molar RatioMorpholine Conversion (%)N-Methylmorpholine Yield (%)N-Methylmorpholine Selectivity (%)Reference
0.5:1---[4]
1:1-8386[1][5]

Note: A molar ratio close to the stoichiometric 1:1 is considered optimal. Increasing the DMC content can lead to more undesired byproducts.[1]

Table 3: Effect of Reaction Time

Reaction Time (hours)Morpholine Conversion (%)N-Methylmorpholine Yield (%)N-Methylmorpholine Selectivity (%)Reference
177.83 (at 100°C)58.29 (at 100°C)-[4]
191.11 (at 200°C)76.69 (at 200°C)-[4]
496.8076.61-[4]
594.87 (at 150°C)72.27 (at 150°C)-[4]
10---[4]

Note: With extended reaction time, the conversion of morpholine may change slightly, while the yield and selectivity of N-methylmorpholine tend to increase gradually.[1]

Experimental Protocols

The following protocols are based on published laboratory procedures for the synthesis of N-methylmorpholine.[1][4]

Protocol 1: General Autoclave Synthesis

Materials:

  • Morpholine

  • Dimethyl carbonate (DMC)

  • 250 mL Autoclave

  • Distillation apparatus

Procedure:

  • Charge the 250 mL autoclave with morpholine and dimethyl carbonate in the desired molar ratio (e.g., 1:1). For example, use 44.59 g of morpholine and 45.41 g of dimethyl carbonate.[4]

  • Seal the autoclave and begin stirring. A stirring speed of 500 rpm can be used.[4]

  • Heat the autoclave to the desired reaction temperature (e.g., 100-200°C). The pressure will increase as the temperature rises.[4]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-10 hours).[4]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent any residual pressure and open the autoclave.

  • Transfer the reaction mixture to a distillation apparatus.

  • Purify the N-methylmorpholine by distillation.

Protocol 2: Optimized Conditions for High Yield

This protocol is based on the optimized conditions reported by Zhu et al. (2013) to achieve a high yield of N-methylmorpholine.[1][5]

Materials:

  • Morpholine

  • Dimethyl carbonate (DMC)

  • High-pressure reactor (autoclave)

  • Distillation apparatus

Procedure:

  • In a high-pressure reactor, combine morpholine and dimethyl carbonate in a 1:1 molar ratio.

  • Heat the sealed reactor to 160°C.

  • Maintain the reaction for a sufficient duration to ensure completion (based on kinetic studies, this could be several hours).

  • After the reaction period, cool the reactor to room temperature.

  • Carefully release the pressure and transfer the crude product.

  • Isolate and purify the N-methylmorpholine from the reaction mixture via distillation. Under these optimized conditions, a yield of 83% and a selectivity of 86% for N-methylmorpholine can be expected.[1][5]

Visualizations

Reaction Pathway

ReactionPathway Morpholine Morpholine NMM N-Methylmorpholine Morpholine->NMM + DMC SideProduct N-Carboxymethylation Byproduct Morpholine->SideProduct + DMC DMC Dimethyl Carbonate DMC->NMM DMC->SideProduct Methanol Methanol CO2 Carbon Dioxide

Caption: Reaction pathway for the synthesis of N-methylmorpholine.

Experimental Workflow

ExperimentalWorkflow start Start reactants Charge Autoclave: Morpholine + Dimethyl Carbonate start->reactants reaction Heat and Stir (e.g., 160°C, 500 rpm) reactants->reaction cooling Cool to Room Temperature reaction->cooling depressurize Vent Pressure cooling->depressurize distillation Purify by Distillation depressurize->distillation product N-Methylmorpholine distillation->product end End product->end

Caption: General experimental workflow for NMM synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Substituted Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of substituted thiomorpholines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted thiomorpholines?

A1: Substituted thiomorpholines can be synthesized through several key routes:

  • Telescoped Photochemical Thiol-Ene/Cyclization: This is a modern and efficient two-step, one-pot procedure, often performed in a continuous flow setup, for producing the core thiomorpholine structure.[1][2]

  • Cyclization of Functionalized Precursors: This classic approach involves methods such as the reaction of 2-mercaptoethanol with aziridine followed by cyclization, or the reduction of a thiomorpholin-3-one intermediate.[1][2]

  • Multi-component Reactions: For instance, copper-catalyzed reactions involving terminal alkynes, isothiocyanates, and aziridines can produce highly substituted thiomorpholines.[1]

  • Photocatalytic Coupling Reactions: These methods may use silicon amine protocol (SLAP) reagents and aldehydes in continuous flow conditions, offering a scalable approach.[1][3]

  • Intramolecular Hydrothioalkoxylation: This strategy involves the cyclization of nitrogen-tethered alkenes, which can be mediated by reagents like boron trifluoride etherate.[1][3]

Q2: How can I introduce substituents at different positions on the thiomorpholine ring?

A2: Substituents can be introduced by carefully selecting the starting materials or by derivatizing the thiomorpholine ring.

  • N-Substitution: This is typically achieved by reacting a pre-formed thiomorpholine with an electrophile, such as an alkyl or aryl halide.[1]

  • C3-Substitution: To obtain a 3-substituted thiomorpholine, one can start with a substituted precursor, such as a derivative of serine or cysteine in a solid-phase synthesis, or use a substituted aldehyde in a reaction with a suitable amino-thiol precursor.[1][4]

Q3: What are the main advantages of using continuous flow photochemical methods for thiomorpholine synthesis?

A3: Continuous flow photochemical methods offer several benefits:[2][5]

  • Enhanced Safety: Allows for the safe handling of hazardous reagents and intermediates in a closed system.[2]

  • Precise Control: Enables precise control over reaction parameters such as temperature, residence time, and light intensity.

  • Scalability: Offers a more straightforward path to scaling up the reaction for larger quantity production.

  • Efficiency: Can significantly reduce reaction times compared to traditional batch methods, from hours to minutes.[6]

  • Green Chemistry: Often aligns with green chemistry principles by using light as a reagent and minimizing solvent usage.[1]

Q4: What are some common challenges in purifying substituted thiomorpholines?

A4: Purification can be challenging due to the basic and polar nature of thiomorpholine derivatives.[1] Common issues include:

  • Tailing on Silica Gel Chromatography: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to broad peaks.

  • High Water Solubility: Some derivatives are highly soluble in water, making extraction from aqueous media difficult.

  • Co-elution with Polar Impurities: The polarity of the desired product can be similar to that of byproducts or remaining starting materials.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Suggested Solution
Poor Quality Starting Materials Ensure the purity and reactivity of starting materials, reagents, and catalysts. Impurities can inhibit the reaction or lead to side reactions.[1]
Suboptimal Reaction Temperature The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition. Experiment with a range of temperatures. For some photochemical thiol-ene reactions, a decrease in temperature from 20°C to 6°C led to a significant drop in yield.[1]
Incorrect Reactant Concentration In some cases, particularly in flow chemistry, increasing the reactant concentration can significantly improve the yield. For example, in a photochemical synthesis, increasing the concentration of cysteamine hydrochloride from 1 M to 4 M dramatically improved the yield.[2][5]
Inactive Catalyst If using a catalyst, confirm its activity. Consider using a fresh batch or increasing the catalyst loading.[1] In photochemical reactions, ensure the photocatalyst is appropriate for the wavelength of light used.[5]
Inefficient Mixing In biphasic reactions or when adding reagents in a continuous flow setup, inefficient mixing can lead to low conversion. Use a static mixer or ensure vigorous stirring.[5]
Formation of Significant Side Products
Possible Cause Suggested Solution
Incorrect Reaction Temperature Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.[1]
Non-selective Catalyst The choice of catalyst can greatly impact selectivity. Screen different catalysts and ligands to find a system that favors the formation of the desired product.[1]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may promote the formation of byproducts.[1]
Undesired Reaction Pathway Investigate the reaction mechanism to understand how side products are formed. This can provide insights into how to suppress their formation. For example, in some syntheses, N-aryl-substituted starting materials reacted more cleanly than their N-alkyl counterparts.[1]
Purification Difficulties
Problem Suggested Solution
Peak Tailing on Silica Gel Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the eluent to suppress the interaction between the basic nitrogen and the silica gel.[1]
Product is Highly Polar Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying very polar compounds.[7][8]
Product is a Solid If the product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions.[1]
Product is a Volatile Liquid For thermally stable and volatile liquid products, distillation under reduced pressure is an excellent purification technique.[1]
Difficult Extraction from Aqueous Phase The basic nature of the thiomorpholine nitrogen can be used for acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous phase can then be basified and the pure product re-extracted into an organic solvent.[1]

Data Presentation

Table 1: Optimization of Photochemical Thiol-Ene Reaction in Continuous Flow
EntryConcentration of Cysteamine HCl (M)Photocatalyst (mol%)Temperature (°C)Residence Time (min)NMR Yield (%)
11None201053-58
210.5 (9-Fluorenone)201053-58
310.5 (9-Fluorenone)61018
440.1 (9-Fluorenone)202098
54None202098

Data adapted from Steiner, A. et al., Org. Process Res. Dev. 2022.[9]

Table 2: Base Screening for the Cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride
EntryBase (2 equiv.)Temperature (°C)Time (min)NMR Yield of Thiomorpholine (%)
1Et₃N100586-89
2DIPEA100586-89
3DBU100586-89

Data adapted from Steiner, A. et al., Org. Process Res. Dev. 2022.[2][9] Note: While Et₃N was effective, it caused precipitation, making it unsuitable for a flow protocol.[2]

Experimental Protocols

Protocol 1: N-Acylation of Thiomorpholine

This protocol describes the synthesis of an N-substituted thiomorpholine via an amide coupling reaction.[1]

Reaction Setup:

  • To a clean, dry 100 mL round-bottom flask, add the desired carboxylic acid (e.g., furan-3-carboxylic acid, 5.0 mmol).

  • Add anhydrous DMF (25 mL) and stir the mixture at room temperature until the carboxylic acid is fully dissolved.

  • To the stirred solution, add HOBt (7.5 mmol) and EDC (7.5 mmol).

  • Add thiomorpholine (6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (10.0 mmol).

Reaction:

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (2x) and 50 mL of brine (1x).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated thiomorpholine.

Protocol 2: Continuous Flow Synthesis of Thiomorpholine

This protocol is adapted from the work of Steiner et al. (2022) and describes a telescoped photochemical thiol-ene reaction and cyclization.[6]

Materials and Equipment:

  • Cysteamine hydrochloride

  • Vinyl chloride (Caution: Highly toxic and carcinogenic gas)

  • 9-fluorenone (photocatalyst)

  • Methanol (solvent)

  • N,N-Diisopropylethylamine (DIPEA) (base)

  • Continuous flow reactor setup with a photochemical reactor module, pumps, a gas mass flow controller (MFC), a T-mixer, a back-pressure regulator (BPR), and a residence time unit (coil).

Procedure:

  • Preparation of the Liquid Feed: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst.

  • System Setup: Set up the continuous flow reactor. The photoreactor temperature is typically set to 20°C.

  • Thiol-Ene Reaction: Pump the liquid feed and vinyl chloride gas through the photoreactor with a residence time of approximately 20 minutes. The reaction is irradiated with a 365 nm LED.

  • Cyclization: The output from the photoreactor is mixed with 2 equivalents of neat DIPEA using a T-mixer. The mixture then enters a heated residence time unit (e.g., a coil at 100°C) with a residence time of about 5 minutes.

  • Collection and Purification: The final product stream is collected. The crude thiomorpholine can be purified by distillation.

Visualizations

experimental_workflow cluster_prep Feed Preparation cluster_reaction Continuous Flow Reaction cluster_workup Workup & Purification start Start prep_solution Prepare 4M Cysteamine HCl in MeOH with 0.1-0.5 mol% 9-Fluorenone start->prep_solution degas Degas Solution prep_solution->degas photoreactor Photoreactor (20°C, 365 nm, 20 min) degas->photoreactor t_mixer T-Mixer photoreactor->t_mixer gas_feed Vinyl Chloride (gas) gas_feed->photoreactor cyclization_coil Heated Coil (100°C, 5 min) t_mixer->cyclization_coil base_feed DIPEA (neat) base_feed->t_mixer collection Collect Product Stream cyclization_coil->collection purification Purification (Distillation) collection->purification end Pure Thiomorpholine purification->end

Caption: Continuous flow synthesis of thiomorpholine.

troubleshooting_low_yield cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield check_purity Check Starting Material Purity start->check_purity check_catalyst Verify Catalyst Activity start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp adjust_conc Adjust Reactant Concentration start->adjust_conc check_mixing Ensure Efficient Mixing start->check_mixing use_fresh Use Fresh/Purified Reagents check_purity->use_fresh new_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->new_catalyst temp_screen Screen Temperature Range optimize_temp->temp_screen conc_screen Screen Concentration Range adjust_conc->conc_screen improve_stirring Improve Stirring/ Use Static Mixer check_mixing->improve_stirring

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. The information is structured to address specific experimental challenges and improve reaction yields.

Experimental Workflow and Troubleshooting

The synthesis of this compound, a chiral building block, typically proceeds through a multi-step sequence starting from L-aspartic acid. The key challenge often lies in the final intramolecular cyclization step to form the morpholine ring with high efficiency and stereochemical fidelity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization (Critical Step) cluster_3 Analysis & Purification A L-Aspartic Acid Dimethyl Ester B N-Boc Protection (Boc Anhydride, Base) A->B C N-Boc-L-Aspartic Acid Dimethyl Ester B->C D N-Alkylation with 2-Haloethanol (e.g., 2-Bromoethanol, Base) C->D E N-Boc-N-(2-hydroxyethyl)- L-Aspartic Acid Dimethyl Ester D->E F Base-Mediated Cyclization (e.g., NaH, t-BuOK in THF) E->F G Target Product: 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate F->G H Workup & Column Chromatography G->H I Characterization (NMR, MS, HPLC) H->I

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: N-Boc Protection

Q1: My N-Boc protection of L-aspartic acid dimethyl ester is incomplete. What could be the cause?

A1: Incomplete reaction is often due to issues with reagents or reaction conditions.

  • Base: Ensure you are using an adequate amount of a suitable base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt of the starting material and facilitate the reaction.

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc anhydride) can degrade over time, especially with exposure to moisture. Use fresh or properly stored reagent.

  • Solvent: The reaction is typically performed in a biphasic system (e.g., Dichloromethane/water) or a polar aprotic solvent like THF or acetonitrile. Ensure proper mixing to facilitate the reaction between the aqueous and organic layers if applicable.[1]

Step 2: N-Alkylation with 2-Bromoethanol

Q2: The yield of my N-alkylation step is low, and I see multiple spots on my TLC plate.

A2: Low yields in this step can result from side reactions or poor reactivity.

  • Base Strength: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the N-H bond of the Boc-protected amine. Incomplete deprotonation will lead to unreacted starting material.

  • Side Reactions: The use of a weaker base or protic solvent can lead to O-alkylation of the bromoethanol or elimination reactions. Over-alkylation is generally not an issue due to the steric hindrance of the Boc group.

  • Temperature: The reaction should be performed at a controlled temperature, typically starting at 0 °C during deprotonation and then warming to room temperature after the addition of 2-bromoethanol to prevent side reactions.

Step 3: Intramolecular Cyclization

This is the most critical and often lowest-yielding step. The reaction is an intramolecular transesterification, which can be considered a type of Dieckmann condensation.[2][3]

Q3: The intramolecular cyclization to form the morpholine ring is not working or the yield is very low. What are the key parameters to optimize?

A3: This cyclization is highly sensitive to reaction conditions. Several factors must be carefully controlled.

  • Choice of Base: A strong, non-nucleophilic base is essential. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly employed. Sterically hindered bases can minimize side reactions.[2] The choice of base can significantly impact the product distribution.[4]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are required to stabilize the resulting enolate/alkoxide and prevent protonation.[2] Ensure the solvent is absolutely dry.

  • Concentration (High Dilution): The reaction must be run under high-dilution conditions. This is achieved by adding the precursor solution very slowly (e.g., via syringe pump) to a solution of the base. High dilution favors the desired intramolecular cyclization over intermolecular polymerization, which is a major competing side reaction.

  • Temperature: Lower temperatures, often starting at 0°C or even -78°C, can help minimize side reactions and improve selectivity.[2]

Q4: I am observing epimerization at the C3 position during the cyclization. How can I prevent this?

A4: The acidic proton at the C3 position can be removed by the strong base, leading to racemization or epimerization.

  • Use a Hindered Base: A bulky base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) may deprotonate the hydroxyl group preferentially over the C-H bond.

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for cyclization can suppress the rate of epimerization.

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Data Presentation: Optimizing Cyclization Conditions

ParameterCondition A (Low Yield)Condition B (Moderate Yield)Condition C (Optimized for High Yield)Rationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Potassium tert-Butoxide (t-BuOK)A sterically hindered base like t-BuOK minimizes nucleophilic side reactions.[2]
Solvent EthanolTolueneAnhydrous THFPolar aprotic solvents stabilize the intermediate enolate, promoting cyclization.[2]
Concentration 0.1 M0.01 M<0.005 M (Slow Addition)High dilution is critical to prevent intermolecular polymerization.
Temperature RefluxRoom Temperature0 °C to Room TempLower temperatures improve selectivity and reduce the rate of side reactions and epimerization.[2]

Troubleshooting Logic for Low Cyclization Yield

G A Low Yield in Cyclization Step B Check TLC: Starting Material Remaining? A->B C Check TLC: Smear or Baseline Material? B->C No E Problem: Incomplete Reaction - Base inactive/insufficient? - Reaction time too short? - Temperature too low? B->E Yes D Check TLC: Multiple Clean Spots? C->D No F Problem: Polymerization - Concentration too high? - Addition rate too fast? C->F Yes G Problem: Side Reactions - Epimerization? - Solvent not anhydrous? - Base too nucleophilic? D->G Yes H Solution: - Use fresh, stronger base (NaH, t-BuOK) - Increase reaction time/temp moderately - Ensure reagents are anhydrous E->H I Solution: - Use high-dilution conditions - Add substrate via syringe pump over several hours F->I J Solution: - Use lower temperature - Use hindered, non-nucleophilic base - Use rigorously dried solvent/glassware G->J

References

Technical Support Center: Diastereoselective Formation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diastereoselective synthesis of morpholine derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows a low diastereomeric ratio (d.r.), close to 1:1. What are the likely causes and how can I improve it?

A low diastereomeric ratio is a common challenge and can often be attributed to insufficient facial selectivity in the key bond-forming step. The transition states leading to the two diastereomers are of similar energy.

Potential Solutions:

  • Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, some sterically hindered substrates may require higher temperatures to proceed efficiently.[1][2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. It is recommended to screen a variety of solvents. For instance, in some copper-catalyzed reactions, toluene has been shown to be effective, while solvents like acetonitrile (MeCN) can be detrimental to the reaction.[1]

  • Catalyst/Reagent Modification:

    • Catalyst System: The choice of catalyst and its associated ligands is crucial. For metal-catalyzed reactions, bulky ligands can create a more sterically demanding environment, which can enhance facial selectivity.

    • Chiral Auxiliaries: Employing a chiral auxiliary can provide a strong steric bias, directing the reaction pathway towards a single diastereomer. These are typically derived from readily available chiral molecules.

  • Substrate Control: The inherent chirality of your starting materials (e.g., chiral amino alcohols) is intended to direct the stereochemical outcome. If selectivity is poor, consider if the existing stereocenter is too remote from the newly forming stereocenter to exert effective control. Modifying the protecting groups on your substrate can sometimes alter the conformational bias and improve selectivity.

  • Post-Reaction Epimerization: If the initial synthesis consistently results in a mixture of diastereomers, a post-synthesis epimerization step can be employed. For example, a light-mediated reversible hydrogen atom transfer (HAT) has been used to convert a 57:43 mixture of morpholine diastereomers into a ratio favoring the more thermodynamically stable isomer.[1]

Q2: The overall yield of my reaction is low. What are the common reasons and troubleshooting steps?

Low yields can be caused by a range of factors from reagent quality to suboptimal reaction conditions.[3]

Potential Solutions:

  • Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or certain catalysts.[3]

  • Reaction Conditions:

    • Temperature: As with selectivity, temperature affects reaction rate and yield. Both excessively high and low temperatures can lead to lower yields due to decomposition or incomplete reaction, respectively.[1] A screening of different temperatures is recommended.

    • Concentration: Changes in reaction concentration can impact the rate and outcome. It has been observed that both halving and doubling the concentration can lead to a slight reduction in yield in certain morpholine syntheses.[1]

    • Inert Atmosphere: For reactions involving air-sensitive catalysts (e.g., Palladium-catalyzed processes) or intermediates, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Catalyst Activity: Catalyst deactivation is a common issue. Ensure the catalyst is fresh and handled correctly. The choice of catalyst is also critical; for example, in one copper-catalyzed morpholine synthesis, CuCl was found to be ineffective, while other Cu(I) sources provided the product in varying yields.[1]

  • Side Reactions: Analyze your crude reaction mixture (e.g., by LC-MS or NMR) to identify any major byproducts. Understanding the side reactions can help in optimizing conditions to minimize them.

Q3: I am struggling to separate the resulting diastereomers. What purification strategies are effective?

Diastereomers have different physical properties, which allows for their separation by techniques like chromatography or crystallization. However, if they are structurally very similar, separation can be challenging.[4]

Recommended Strategies:

  • Column Chromatography: This is the most common method for separating diastereomers.[4]

    • Stationary Phase: Standard silica gel is often the first choice. However, if separation is poor, consider other stationary phases. Reverse-phase chromatography on C18 silica can be an effective alternative.[5]

    • Solvent System Optimization: A thorough screening of solvent systems (eluent) is critical. Small changes in solvent polarity can significantly affect resolution. Using a gradient elution can be more effective than an isocratic (constant solvent mixture) method.

  • Recrystallization: If the product is crystalline, fractional crystallization can be a highly effective and scalable method for separating diastereomers. This relies on the different solubilities of the diastereomers in a particular solvent system.

  • Preparative HPLC/SFC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used. Chiral columns are generally not necessary for separating diastereomers, but can sometimes provide good resolution.[4][6]

  • Derivatization: If the diastereomers are difficult to separate, they can be reacted with a chiral resolving agent to form new diastereomeric derivatives that may be more easily separated by chromatography or crystallization.[4]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for creating morpholine derivatives? A: Common methods include the dehydration of diethanolamine, reactions of 1,2-amino alcohols with dihaloethanes, palladium-catalyzed carboamination, and multi-component reactions catalyzed by metals like copper.[1][3][7]

Q: Can I use a chiral amino acid as a starting material? A: Yes, amino alcohols derived from chiral amino acids are effective substrates for generating morpholines with multiple chiral centers. However, the initial diastereoselectivity may be modest and require optimization.[1]

Q: How do I know which diastereomer (e.g., cis vs. trans, syn vs. anti) I have formed? A: The relative stereochemistry of your products is typically assigned using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (nOe) experiments. For unambiguous confirmation, single-crystal X-ray crystallography is the gold standard.

Data Presentation

The following tables summarize quantitative data from a representative copper-catalyzed three-component synthesis to illustrate the impact of reaction conditions on yield.[1]

Table 1: Effect of Reaction Temperature on Yield

EntryTemperature (°C)Yield (%)
19070
28068
310055
Conditions: 2-amino-2-methylpropan-1-ol, p-tolualdehyde, diethyl 2-diazomalonate, and Cu(I) catalyst in toluene.[1]

Table 2: Effect of Solvent on Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene9070
2DCE9043
3MeCN900
Conditions: 2-amino-2-methylpropan-1-ol, p-tolualdehyde, diethyl 2-diazomalonate, and Cu(I) catalyst.[1]

Experimental Protocols

Protocol: Copper-Catalyzed Three-Component Synthesis of a Morpholine Derivative [1]

This protocol describes a general procedure for the synthesis of highly substituted morpholines.

Materials:

  • Amino alcohol (e.g., (±)-alaninol) (0.4 mmol, 2.0 equiv)

  • Aldehyde (e.g., p-tolualdehyde) (0.6 mmol, 3.0 equiv)

  • Diazomalonate (e.g., diethyl 2-diazomalonate) (0.2 mmol, 1.0 equiv)

  • Copper(I) catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄) (0.01 mmol, 5 mol%)

  • Anhydrous Toluene (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper(I) catalyst.

  • Seal the vial with a septum and purge with an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add the amino alcohol to the vial via syringe.

  • Add the aldehyde to the vial via syringe.

  • Add the diazomalonate (limiting reagent) to the vial via syringe.

  • Place the sealed vial in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the morpholine derivative.

  • Characterize the product and determine the diastereomeric ratio using ¹H NMR analysis.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing diastereoselective morpholine synthesis.

G start Low Diastereomeric Ratio (d.r. ≈ 1:1) check_temp Is the reaction run at the lowest practical temperature? start->check_temp lower_temp Action: Lower reaction temperature (e.g., from RT to 0°C or -78°C) check_temp->lower_temp No check_solvent Have different solvents been screened? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Action: Screen solvents with varying polarity (e.g., Toluene, DCM, THF, Dioxane) check_solvent->screen_solvents No check_catalyst Can the catalyst/reagent be modified for steric bulk? check_solvent->check_catalyst Yes screen_solvents->check_catalyst modify_catalyst Action: Introduce bulky ligands or use a chiral auxiliary. check_catalyst->modify_catalyst Yes consider_epimerization Consider Post-Reaction Strategy: Epimerization to thermodynamic product check_catalyst->consider_epimerization No modify_catalyst->consider_epimerization

Caption: Troubleshooting workflow for low diastereoselectivity.

G prep 1. Reagent & Glassware Preparation (Dry) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Sequential Reagent Addition setup->addition reaction 4. Controlled Heating & Stirring addition->reaction workup 5. Reaction Workup (Quench & Concentrate) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for morpholine synthesis.

G start_materials Starting Materials (e.g., Amino Alcohol + Aldehyde) transition_state Key Intermediate / Transition State start_materials->transition_state path_a Pathway A ΔG‡(A) transition_state->path_a path_b Pathway B ΔG‡(B) transition_state->path_b product_a Diastereomer A path_a->product_a product_b Diastereomer B path_b->product_b

Caption: Logical relationship in the formation of two diastereomers.

References

Technical Support Center: Purification of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying diastereomers of this compound?

A1: The most common and effective method for separating diastereomers of N-Boc protected morpholine derivatives is flash column chromatography on silica gel.[1] Recrystallization can also be a viable technique if a suitable solvent system that allows for the selective crystallization of one diastereomer can be identified.

Q2: Is a chiral column necessary to separate the diastereomers?

A2: No, a chiral column is generally not required for the separation of diastereomers. Diastereomers have different physical properties, which allows for their separation using standard achiral chromatography techniques like flash chromatography on silica gel.[2]

Q3: What are the typical challenges encountered when purifying these isomers?

A3: Common challenges include:

  • Poor resolution between diastereomers in flash chromatography.

  • Peak tailing in HPLC analysis, often due to the basic nature of the morpholine nitrogen.

  • Co-crystallization of isomers, making separation by recrystallization difficult.

  • Low recovery of one or both isomers after purification.

Q4: How can I separate the enantiomers of a specific diastereomer of this compound?

A4: Enantiomers have identical physical properties in an achiral environment and therefore require a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most effective methods for resolving enantiomers.[3]

Q5: What are some recommended starting solvent systems for flash chromatography of these diastereomers?

A5: Good starting points for flash chromatography on silica gel are mixtures of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[1] A common starting point is a gradient of 10-50% ethyl acetate in hexanes. For more polar compounds, a system of methanol in dichloromethane can be effective.[4]

Troubleshooting Guides

Flash Chromatography Purification of Diastereomers
ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation of Diastereomers - Inappropriate solvent system polarity.- Column overloading.- Optimize Solvent System: Use TLC to find a solvent system where the Rf values of the two diastereomers are sufficiently different (ideally a ΔRf > 0.1). Aim for an Rf of the lower-eluting spot to be around 0.2-0.3.[5]- Reduce Sample Load: A general rule of thumb is a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[5]- Try a Different Solvent System: Switch to a solvent system with different selectivity, for example, from ethyl acetate/hexanes to diethyl ether/hexanes or dichloromethane/methanol.[4]
Broad or Tailing Peaks - Compound is interacting with acidic sites on the silica gel.- Inappropriate solvent polarity.- Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic silica surface.- Adjust Solvent Polarity: Ensure the solvent polarity is optimal for elution.
Low Recovery of Product - Compound is irreversibly adsorbed onto the silica gel.- Compound is too soluble in the eluent and elutes with the solvent front.- Use a Basic Modifier: Triethylamine can help prevent strong adsorption of basic compounds.- Start with a Less Polar Solvent System: Begin the elution with a lower polarity mobile phase to ensure the compound binds to the column initially.
Chiral HPLC/SFC for Enantiomeric Resolution
ProblemPossible Cause(s)Recommended Solution(s)
No Enantiomeric Separation - Incorrect chiral stationary phase (CSP).- Mobile phase is not suitable for the CSP.- Screen Different CSPs: There is no universal chiral column. Screen columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[6][7]- Optimize Mobile Phase: Systematically vary the mobile phase composition, including the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and any additives (e.g., trifluoroacetic acid, diethylamine).
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate sample solvent.- Add Mobile Phase Modifiers: For basic compounds like morpholines, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.[3]- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.
Drifting Retention Times - Column not properly equilibrated.- Temperature fluctuations.- Ensure Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[8]- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol provides a general procedure for the separation of diastereomers of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 20% ethyl acetate in hexanes and adjust the polarity).

    • Identify a solvent system that provides good separation between the two diastereomer spots, with the lower spot having an Rf value between 0.2 and 0.3.[5]

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a 50:1 to 100:1 ratio of silica to crude product is recommended for good resolution).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Chiral HPLC Method Development for Enantiomer Separation

This protocol outlines a starting point for developing a chiral HPLC method for the separation of enantiomers of a purified diastereomer.

  • Column Selection:

    • Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are often a good starting point for a wide range of compounds.

  • Mobile Phase Selection:

    • For normal phase mode, start with a mobile phase of hexanes/isopropanol (e.g., 90:10 v/v).

    • For reversed-phase mode, a mobile phase of acetonitrile/water or methanol/water with a buffer or additive (e.g., 0.1% formic acid or 0.1% diethylamine) can be used.

  • Initial Analysis:

    • Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Set the column temperature (e.g., 25 °C).

    • Inject a small amount of the racemic sample.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Method Optimization:

    • If no separation is observed, try a different CSP.

    • If partial separation is achieved, optimize the mobile phase composition by varying the ratio of the solvents.

    • Adjust the flow rate; lower flow rates often improve resolution in chiral separations.[8]

    • Optimize the column temperature.

Data Presentation

Table 1: Flash Chromatography of Diastereomers

ParameterMethod AMethod B
Stationary Phase Silica Gel (40-63 µm)Silica Gel (40-63 µm)
Eluent 10-30% Ethyl Acetate in Hexanes (gradient)1-5% Methanol in Dichloromethane (gradient)
Rf (Diastereomer 1) 0.35 (in 25% EtOAc/Hexanes)0.40 (in 4% MeOH/DCM)
Rf (Diastereomer 2) 0.25 (in 25% EtOAc/Hexanes)0.30 (in 4% MeOH/DCM)
Yield (Diastereomer 1) 45%42%
Yield (Diastereomer 2) 48%46%
Purity (Diastereomer 1) >98% (by 1H NMR)>98% (by 1H NMR)
Purity (Diastereomer 2) >98% (by 1H NMR)>98% (by 1H NMR)

Table 2: Chiral HPLC of Enantiomers (Diastereomer 1)

ParameterMethod CMethod D
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 Hexane:Isopropanol80:20 Hexane:Ethanol
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Retention Time (Enantiomer 1) 8.2 min10.5 min
Retention Time (Enantiomer 2) 9.5 min12.1 min
Resolution (Rs) 1.82.1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Diastereomer Purification cluster_chiral_sep Enantiomer Separation start Crude Mixture of Diastereomers tlc TLC Analysis start->tlc Analyze mixture flash_chrom Flash Column Chromatography pure_dia1 Pure Diastereomer 1 flash_chrom->pure_dia1 pure_dia2 Pure Diastereomer 2 flash_chrom->pure_dia2 tlc->flash_chrom Determine solvent system chiral_hplc Chiral HPLC/SFC pure_dia1->chiral_hplc Resolve enantiomers enantiomer1 Pure Enantiomer 1A chiral_hplc->enantiomer1 enantiomer2 Pure Enantiomer 1B chiral_hplc->enantiomer2

Caption: Experimental workflow for the purification of isomers.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Resolution start Poor Separation in Flash Chromatography check_rf Check TLC Rf Is ΔRf > 0.1? start->check_rf check_load Check Sample Load Is silica:crude ratio > 50:1? check_rf->check_load No success Separation Achieved check_rf->success Yes change_solvent Change Solvent System (e.g., Ether-based) check_load->change_solvent No check_load->success Yes add_modifier Add Modifier (e.g., 0.5% Triethylamine) change_solvent->add_modifier add_modifier->success

Caption: Troubleshooting logic for poor flash chromatography separation.

References

Common side products in the synthesis of N-Boc morpholines and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the N-Boc protection of morpholine?

A1: The most prevalent side products in the synthesis of N-Boc morpholine are typically related to the reagents used and the reaction conditions. These include:

  • Excess Di-tert-butyl dicarbonate (Boc₂O): It is common practice to use a slight excess of Boc₂O to ensure complete conversion of the starting morpholine. This unreacted Boc₂O will remain in the crude product mixture.

  • tert-Butanol and Carbon Dioxide: These are breakdown products from the tert-butoxycarbonyl protecting group during the reaction and are typically volatile and removed during workup.

  • Di-tert-butyl carbonate: This can form from the decomposition of Boc₂O.

  • Urea derivatives (less common for secondary amines): While more prevalent with primary amines, the formation of urea-type byproducts can occur under certain conditions, especially if the morpholine starting material contains primary amine impurities.

Q2: I see an unexpected spot on my TLC after the reaction. What could it be?

A2: An unexpected spot on your TLC could be one of several possibilities. Besides the common side products listed in Q1, consider the following:

  • Starting Material: Incomplete reaction will result in the presence of morpholine.

  • Impurity in Starting Material: The impurity may be carried through the reaction or react to form a new compound.

  • Solvent Impurities: Impurities in the reaction solvent could potentially react to form byproducts.

  • Over-alkylation (if applicable): If you are working with a substituted morpholine, side reactions at other functional groups might occur.

It is recommended to run co-spot TLC with your starting material to confirm if the spot corresponds to unreacted morpholine. Further characterization by LC-MS or NMR would be necessary to identify an unknown impurity.

Q3: My crude N-Boc morpholine is an oil and I'm having trouble purifying it. What should I do?

A3: N-Boc morpholine is often isolated as an oil. The recommended method for purification is flash column chromatography on silica gel. If you are experiencing difficulties, refer to the troubleshooting guide for column chromatography below. Recrystallization is generally not a suitable method for oily products unless a solid derivative can be formed.

Troubleshooting Guides

Flash Column Chromatography of N-Boc Morpholine

Issue: Tailing of the product spot on TLC and poor separation on the column.

  • Cause: Morpholine and its N-Boc derivative are basic compounds that can interact with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing and poor separation.

  • Solution: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., a mixture of ethyl acetate and hexanes).[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

Issue: The product is not eluting from the column.

  • Cause: The eluent system may not be polar enough to move the N-Boc morpholine off the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using an ethyl acetate/hexanes system, slowly increase the percentage of ethyl acetate.

Issue: Co-elution of the product with an impurity.

  • Cause: The chosen eluent system does not provide adequate resolution between your product and the impurity.

  • Solution:

    • Optimize the solvent system: Screen different solvent systems using TLC. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can provide better separation.

    • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve separation.

Removal of Excess Boc₂O

Issue: Residual Boc₂O remains in the product after column chromatography.

  • Cause: Boc₂O and N-Boc morpholine can have similar polarities, leading to co-elution.

  • Solution:

    • Quenching before workup: After the reaction is complete, add a nucleophilic amine, such as a small amount of aqueous ammonia or imidazole, to the reaction mixture and stir for 30-60 minutes. This will react with the excess Boc₂O to form a more polar compound that is easily removed during the aqueous workup.

    • Scavenger Resins: Use a polymer-supported scavenger resin, such as tris(2-aminoethyl)amine on polystyrene (PS-Trisamine). The crude reaction mixture can be passed through a cartridge containing the resin, which will covalently bind the excess Boc₂O, allowing for simple filtration to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical yields and purity levels for the synthesis and purification of N-Boc protected secondary amines, including morpholine derivatives. The exact values can vary depending on the specific reaction conditions and the scale of the reaction.

ParameterFlash ChromatographyRecrystallization (if applicable)
Typical Yield 70-95%60-90%
Purity >98%>99%
Common Eluent Ethyl Acetate/Hexanes with 0.5-1% Et₃NNot typically applicable for oily products
Key Advantage Widely applicable for both oils and solidsCan provide very high purity for solid products

Note: Data is compiled from general procedures for N-Boc protection of secondary amines and purification of morpholine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Boc Morpholine
  • Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If desired, a base such as triethylamine (1.2 eq) can be added.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the morpholine spot is no longer visible.

  • Workup:

    • Dilute the reaction mixture with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc morpholine.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate eluent system (e.g., 20% ethyl acetate in hexanes containing 0.5% triethylamine), determined by prior TLC analysis.

  • Sample Loading: Dissolve the crude N-Boc morpholine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc morpholine.

Visual Workflow Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A Morpholine + Boc₂O in Solvent B Stir at RT (2-4 hours) A->B C Dilute with Organic Solvent B->C D Wash with 1M HCl C->D E Wash with sat. NaHCO₃ D->E F Wash with Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Flash Column Chromatography G->H I Pure N-Boc Morpholine H->I

Caption: Experimental workflow for the synthesis and purification of N-Boc morpholine.

Troubleshooting_Logic cluster_chromatography Flash Chromatography Issues cluster_solutions Solutions start Problem during Purification? tailing Peak Tailing? start->tailing no_elution Product Stuck? start->no_elution co_elution Co-elution? start->co_elution add_tea Add 0.5-1% Et₃N to Eluent tailing->add_tea increase_polarity Increase Eluent Polarity no_elution->increase_polarity optimize_solvent Optimize Solvent System via TLC co_elution->optimize_solvent

Caption: Troubleshooting logic for flash column chromatography of N-Boc morpholine.

References

Technical Support Center: Morpholine Synthesis (Cyclization Step)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for morpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial cyclization step of morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for morpholine synthesis are:

  • Dehydration of Diethanolamine (DEA): This method involves the acid-catalyzed dehydration and cyclization of diethanolamine, typically using a strong acid like sulfuric acid.[1]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This process involves reacting diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] Due to its efficiency, the DEG route has largely replaced the older DEA/sulfuric acid process.[1]

Q2: What are the major side reactions and byproducts associated with morpholine synthesis?

A2: Byproduct formation is a significant challenge in morpholine synthesis. In the diethylene glycol (DEG) route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[1] Another notable byproduct is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1] In the diethanolamine (DEA) route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate byproduct after neutralization, which requires disposal.[1]

Q3: What are typical yields for morpholine synthesis?

A3: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[1] A laboratory-scale synthesis from DEA might yield between 35-50%.[1] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q4: Which catalysts are typically employed in the diethylene glycol (DEG) route?

A4: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1] The choice of catalyst is critical as it significantly influences reaction selectivity and yield.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Dehydration of Diethanolamine

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, reaction time, or catalyst amount.

  • Side Reactions: Formation of byproducts such as polymers or other condensation products can reduce the yield of the desired morpholine.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant ratios can negatively impact the yield.

  • Inefficient Water Removal: In the DEA dehydration route, the presence of water can inhibit the forward reaction.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the optimal temperature for cyclization. For the dehydration of diethanolamine with sulfuric acid, temperatures are typically maintained around 200°C.[2]

    • Catalyst Concentration: An insufficient amount of acid catalyst will lead to a slow and incomplete reaction.[3] Ensure the correct stoichiometric ratio of acid to diethanolamine is used. A molar ratio of 1:1.8 (diethanolamine to concentrated sulfuric acid) has been shown to be effective.[4]

    • Reaction Time: Allow for sufficient reaction time for the cyclization to complete. A reaction time of 90 minutes at 200°C has been reported to give good yields.[4]

  • Improve Water Removal: Enhance the efficiency of the distillation or water-trapping apparatus to drive the reaction equilibrium towards the product.[1]

  • Purification of Starting Materials: Ensure the diethanolamine used is of high purity to minimize side reactions.

Problem 2: Formation of N-ethylmorpholine and other byproducts in the DEG Route

Possible Causes:

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of certain byproducts.

  • Catalyst Selectivity: The choice of catalyst can influence the product distribution.

  • Reactant Ratios: The ratio of ammonia and hydrogen to diethylene glycol can affect the selectivity towards morpholine.

Solutions:

  • Optimize Temperature: As shown in the table below, adjusting the reaction temperature can significantly impact the product distribution. Lowering the temperature can sometimes reduce the formation of undesired byproducts.

  • Catalyst Selection: Experiment with different hydrogenation catalysts (e.g., varying the metal or support) to find one with higher selectivity for morpholine.

  • Adjust Reactant Ratios: Systematically vary the molar ratios of ammonia and hydrogen to diethylene glycol to optimize the yield of morpholine and minimize byproduct formation.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia

RunTemperature (°C)DEG Conversion (%)Morpholine (Area %)AEE (Area %)Other Byproducts (Area %)
11905558357
22107570228
32309278139
42509875817
52609971524

Data adapted from U.S. Patent 4,647,663.[5] Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (DEA)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal (Na)

Procedure:

  • Acidification: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 62.5 g of diethanolamine.[1] While cooling and stirring, slowly add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1]

  • Dehydration and Cyclization: Heat the resulting diethanolamine salt solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for 15 hours.[3] The mixture will darken over time.

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[3]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[3]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[3]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[3]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[3]

    • Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[3]

Visualizations

G Troubleshooting Workflow for Low Morpholine Yield start Low Yield of Morpholine check_reaction Check Reaction Parameters start->check_reaction check_purity Check Starting Material Purity start->check_purity check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Excessive Side Reactions? check_reaction->side_reactions check_purity->side_reactions loss_during_workup Product Loss During Workup? check_workup->loss_during_workup incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize_catalyst Optimize Catalyst/Reagent Ratio incomplete_reaction->optimize_catalyst Yes improve_water_removal Improve Water Removal (for DEA route) incomplete_reaction->improve_water_removal Yes side_reactions->loss_during_workup No purify_reagents Purify Starting Materials side_reactions->purify_reagents Yes modify_conditions Modify Reaction Conditions (e.g., lower temperature) side_reactions->modify_conditions Yes analyze_byproducts Analyze Byproducts (GC-MS) side_reactions->analyze_byproducts Yes optimize_purification Optimize Purification Method (e.g., distillation, extraction) loss_during_workup->optimize_purification Yes end Improved Yield loss_during_workup->end No increase_time_temp->end optimize_catalyst->end improve_water_removal->end purify_reagents->end modify_conditions->end optimize_purification->end analyze_byproducts->modify_conditions

Caption: Logical workflow for troubleshooting low morpholine yield.

G Primary Industrial Synthesis Routes for Morpholine cluster_dea Dehydration of Diethanolamine (DEA) cluster_deg Reaction of Diethylene Glycol (DEG) with Ammonia dea Diethanolamine acid Strong Acid (e.g., H₂SO₄) dea->acid + heat_dea Heating acid->heat_dea morpholine_dea Morpholine heat_dea->morpholine_dea deg Diethylene Glycol ammonia Ammonia deg->ammonia + hydrogen Hydrogen ammonia->hydrogen + catalyst Hydrogenation Catalyst (Ni, Co, Cu) hydrogen->catalyst heat_pressure High Temp & Pressure catalyst->heat_pressure morpholine_deg Morpholine heat_pressure->morpholine_deg

Caption: Primary industrial synthesis routes for morpholine.

References

Stability of the tert-butyl ester group in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the tert-butyl (t-Bu) ester protecting group. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols related to the stability of tert-butyl esters under acidic and basic conditions.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: My tert-butyl ester deprotection is slow or incomplete. What are the common causes and how can I fix it?

Incomplete cleavage is a common issue that can typically be resolved by optimizing the reaction conditions.[1] The primary factors to consider are acid strength, reaction time, and temperature.[1]

Potential Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The deprotection of tert-butyl esters is an acid-catalyzed reaction.[2] If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. A common approach is to use an excess of trifluoroacetic acid (TFA) to ensure the reaction goes to completion.[3]

    • Solution: A 1:1 mixture of TFA in a chlorinated solvent like dichloromethane (DCM) is a standard starting point.[1] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1] Alternatively, switching to a stronger acid system may be necessary.[4]

  • Inadequate Reaction Time or Temperature: These deprotection reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1][5] For stubborn substrates, extending the reaction time from a few hours to overnight can be beneficial.[3]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Extend the reaction time until the starting material is fully consumed.[1][5] Gentle warming (e.g., to 40°C) can also facilitate cleavage, but caution is advised as it may promote side reactions.[3]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][3]

    • Solution: Use anhydrous solvents when preparing the cleavage cocktail to minimize the presence of water.[1]

  • Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions for complete removal.[3]

    • Solution: Increase the reaction temperature or extend the reaction time.[3]

Q2: I'm observing unexpected side products during deprotection. What are they and how can I prevent them?

The primary cause of side products is the reactive tert-butyl cation generated during cleavage.[3] This cation is an alkylating agent and can react with nucleophilic residues in your molecule (e.g., tryptophan or methionine in peptides).[3]

  • Solution: Use Scavengers. To prevent these side reactions, it is highly recommended to add "scavengers" to the reaction mixture to trap the tert-butyl cation.[3]

    • Triisopropylsilane (TIS): A highly effective scavenger that readily captures the tert-butyl cation.[3]

    • Water: Can also act as a scavenger.[3]

    • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[3]

Q3: My starting material or product is degrading. What should I do?

The harsh acidic conditions required for tert-butyl ester cleavage can sometimes damage sensitive molecules.[1]

  • Solution: Switch to Milder Conditions. If you suspect degradation, using a milder deprotection method is recommended.[1] Lewis acids or aqueous phosphoric acid can be effective for sensitive substrates.[4]

    • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective and environmentally benign reagent for deprotecting tert-butyl esters and is compatible with many other acid-sensitive functionalities.[6][7][8]

    • Zinc Bromide (ZnBr₂): This Lewis acid can be used in DCM for chemoselective hydrolysis of tert-butyl esters, although it may also cleave N-Boc groups.[9]

    • Silica Gel: Refluxing in toluene with silica gel offers a heterogeneous method useful for sensitive substrates.[1]

Acidic Deprotection Conditions for tert-Butyl Esters
ReagentSolvent(s)Temperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-251-5 hoursThe most common method; scavengers are often required to prevent side reactions.[1][5]
Hydrogen Chloride (HCl)Dioxane, Acetic Acid, Ether20-251-4 hoursA classic and effective method.[1][5]
Formic Acid-Room Temp.VariableSuitable for use on β-lactam substrates.[10]
Sulfuric Acid (H₂SO₄)Dioxane / H₂ORoom Temp.VariableA strong acid option.[5]
Aqueous Phosphoric Acid (85%)Toluene, DCM20-50VariableMild, selective, and environmentally benign method.[6]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.VariableLewis acid condition, can offer selectivity.[4][9]
Silica GelTolueneReflux (~110°C)OvernightHeterogeneous method suitable for sensitive molecules.

Troubleshooting Workflow & Mechanisms

Acid-Catalyzed Cleavage Mechanism

The deprotection of a tert-butyl ester in acidic conditions proceeds through a unimolecular elimination (E1-type) mechanism.[2] The process is initiated by protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which then deprotonates to form isobutylene gas.[3][5] This irreversible gas formation helps drive the reaction to completion.[5]

Acid_Cleavage start tert-Butyl Ester protonated Protonated Ester start->protonated + H⁺ carbocation tert-Butyl Cation + Carboxylic Acid protonated->carbocation - R-COOH isobutylene Isobutylene (gas) + H⁺ carbocation->isobutylene - H⁺ side_product Alkylated Side Product carbocation->side_product + Nucleophile scavenger Scavenger (e.g., TIS, H₂O) carbocation->scavenger Trapped

Mechanism of acid-catalyzed t-butyl ester deprotection.
Detailed Experimental Protocol: TFA Deprotection

This protocol is a standard method for tert-butyl ester cleavage.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the tert-butyl ester-containing compound (1.0 eq) in dichloromethane (DCM).[4][5]

  • Scavenger Addition (Optional but Recommended): If the substrate contains nucleophilic groups, add scavengers such as triisopropylsilane (TIS, 1-5 eq).

  • TFA Addition: In a fume hood, cool the solution in an ice bath and add trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM:TFA.[5]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature.[4][5] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).[5]

  • Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4] Toluene can be added and co-evaporated to help remove residual TFA.

  • Purification: The crude carboxylic acid can be purified by precipitation (e.g., by adding cold ether), crystallization, or chromatography.[4]

Frequently Asked Questions (FAQs) - Basic Conditions

Q4: Why is the tert-butyl ester group stable under basic conditions?

The exceptional stability of the tert-butyl ester group against nucleophiles and bases is due to steric hindrance.[2] The bulky tertiary butyl group physically blocks the approach of a nucleophile (like a hydroxide ion) to the electrophilic carbonyl carbon.[2][11] This makes the standard base-catalyzed hydrolysis (saponification) pathway, which requires a nucleophilic attack, extremely difficult.[11][12]

Q5: Are there any basic conditions that can cleave a tert-butyl ester?

While highly resistant, cleavage under basic conditions is not impossible, but it requires specific and often harsh conditions. For most synthetic applications, it is considered stable.

  • Reported Conditions: One report describes the cleavage of tert-butyl benzoates using powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) at ambient temperature.[6] Another method involves using sodium hydride (NaH) in DMF, though this is considered hazardous.[6] A non-aqueous system using NaOH in a methanol/DCM mixture has also been shown to saponify sterically hindered esters.[13] However, these are exceptions rather than common procedures.

Stability Profile of tert-Butyl Esters
Condition TypeReagent/ConditionStability of t-Bu EsterUse Case Example
Strongly Basic NaOH, KOH (aqueous)Highly Stable Hydrolysis of a methyl or ethyl ester in the presence of a t-Bu ester.
Nucleophilic Amines, HydrazinesHighly Stable Amide bond formation or other reactions with nucleophiles.
Basic (Anhydrous) Piperidine in DMFHighly Stable Standard Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[2]
Reductive H₂, Pd/C (Hydrogenolysis)Highly Stable Removal of benzyl (Bn) or carbobenzyloxy (Cbz) protecting groups.[14]
Logical Workflow: Why Basic Hydrolysis Fails

The diagram below illustrates the steric clash that prevents the typical mechanism of base-catalyzed ester hydrolysis.

Base_Stability ester tert-Butyl Ester attack Nucleophilic Attack on Carbonyl nucleophile Hydroxide (OH⁻) hindrance Steric Hindrance from bulky t-Bu group attack->hindrance no_reaction No Reaction hindrance->no_reaction Prevents Attack

Steric hindrance preventing basic hydrolysis of t-butyl esters.

Orthogonal Protection Strategies

The unique stability profile of the tert-butyl ester—stable to base and hydrogenolysis but labile to acid—makes it an excellent component of an orthogonal protection strategy.[14] Orthogonal protection allows for the selective removal of one protecting group in a molecule without affecting others.[15]

Q6: How can I use a tert-butyl ester in an orthogonal strategy with other common protecting groups?
  • Fmoc/tBu Strategy: In solid-phase peptide synthesis (SPPS), the N-terminus is protected with the base-labile Fmoc group, while carboxylic acid side chains (e.g., Asp, Glu) are protected as tert-butyl esters.[2] The Fmoc group is removed with a base (like piperidine), leaving the t-Bu esters intact. The t-Bu esters are then removed during the final acid cleavage step from the resin.[2]

  • Cbz/tBu Strategy: A benzyl-based group like carbobenzyloxy (Cbz or Z) can be removed by catalytic hydrogenation, which does not affect the tert-butyl ester.[14] Conversely, the tert-butyl ester can be removed with acid without cleaving the Cbz group. This makes the Z/tBu combination a viable orthogonal pair.[14]

Diagram of an Orthogonal Protection Scheme (Fmoc/tBu)

Orthogonal_Strategy start Dipeptide (Fmoc-Asp(OtBu)-AA) base_cond Basic Conditions (e.g., Piperidine) start->base_cond acid_cond Acidic Conditions (e.g., TFA) start->acid_cond product_base Fmoc Removed (H₂N-Asp(OtBu)-AA) base_cond->product_base Selective Fmoc Cleavage product_acid t-Bu Ester Cleaved (Fmoc-Asp(OH)-AA) acid_cond->product_acid Selective t-Bu Cleavage

Orthogonal removal of Fmoc and t-Bu protecting groups.
Experimental Protocol: Fmoc Deprotection (t-Bu Ester Stable)

This protocol is standard for SPPS, demonstrating the stability of the t-Bu ester to basic conditions.

  • Resin Preparation: Swell the peptide-resin (containing Fmoc-protected N-terminus and t-Bu protected side chains) in a suitable solvent like DMF.

  • Deprotection Solution: Prepare a solution of 20% piperidine in DMF.

  • Reaction: Treat the resin with the deprotection solution for 5-20 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.

  • Confirmation: Confirm the deprotection of the free amine using a qualitative test (e.g., Kaiser test). The tert-butyl esters on the amino acid side chains will remain unaffected.

References

Technical Support Center: Boc Protecting Group Cleavage in Morpholine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) groups in morpholine dicarboxylate derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?

A1: Incomplete deprotection is a common issue. Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1] Consider increasing the concentration of the acid or switching to a stronger acid system. For instance, if a 20% TFA in DCM solution is ineffective, a higher concentration or a switch to 4M HCl in dioxane might be necessary.[2]

  • Steric Hindrance: The Boc-protected nitrogen in the morpholine ring might be in a sterically hindered environment, requiring more forcing conditions such as elevated temperatures or prolonged reaction times.[1]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for your specific substrate.[1] Monitoring the reaction progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[2]

Q2: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?

A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage.[3][4][5]

  • tert-Butylation: Electron-rich aromatic rings or other nucleophiles in your molecule can be susceptible to alkylation by the tert-butyl cation.[2]

  • Prevention with Scavengers: The most effective way to prevent these side reactions is to add a "scavenger" to the reaction mixture.[3] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[3] Common scavengers include triisopropylsilane (TIS) and water.[3]

Q3: Are there alternative, milder methods for Boc deprotection if my compound is sensitive to strong acids?

A3: Yes, several milder methods can be employed for acid-sensitive substrates:[2][6]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) offer a non-protic alternative for Boc cleavage.[2]

  • Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of many acid-labile functional groups.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water can effect deprotection without the need for any acid.[2][6][7]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[2] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Boc deprotection of morpholine dicarboxylates.

Problem: Incomplete or Slow Reaction

G start Incomplete/Slow Reaction check_acid Check Acid Strength and Concentration start->check_acid check_time_temp Review Reaction Time and Temperature start->check_time_temp check_sterics Consider Steric Hindrance start->check_sterics increase_conc Increase Acid Concentration check_acid->increase_conc If low stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) check_acid->stronger_acid If ineffective increase_time Increase Reaction Time check_time_temp->increase_time If short increase_temp Increase Temperature (with caution) check_time_temp->increase_temp If low forcing_conditions Use More Forcing Conditions check_sterics->forcing_conditions If hindered

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem: Formation of Byproducts

G start Byproduct Formation (e.g., t-Butylation) cause Cause: Reactive tert-butyl cation start->cause solution Solution: Use Scavengers cause->solution scavenger_examples Examples: - Triisopropylsilane (TIS) - Water solution->scavenger_examples

Caption: Logic for addressing byproduct formation.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection.[3]

  • Dissolve the Boc-protected morpholine dicarboxylate (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • To the solution, add trifluoroacetic acid (TFA). The final concentration of TFA can range from 20-50% (v/v).[3] For substrates prone to side reactions, add a scavenger such as triisopropylsilane (TIS) (e.g., 5% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • The crude product, often obtained as a TFA salt, can be purified by standard methods such as chromatography or crystallization.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a potent alternative to TFA and often results in the product precipitating as the hydrochloride salt.[2][3]

  • Dissolve the Boc-protected morpholine dicarboxylate (1 equivalent) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane.[2][8]

  • Stir the mixture at room temperature for 1 to 4 hours.[2][3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-sensitive functional groups.

  • Dissolve the Boc-protected morpholine dicarboxylate (1 equivalent, e.g., 50 mg) in methanol (3 mL) in a dry round-bottom flask.[9]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) to the solution via a syringe.[9] An immediate temperature increase may be observed.

  • Stir the reaction mixture for up to 4 hours, depending on the substrate.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified.

Data Summary

The choice of deprotection method can significantly impact reaction time and yield. The following table summarizes typical conditions for various methods.

Method/ReagentSolventConcentration/EquivalentsTemperatureTimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[3]Room Temp30 min - 4 h[3]>90Most common method; scavengers are recommended.[3]
Hydrogen Chloride (HCl)1,4-Dioxane4 M[3][10]Room Temp1 - 4 h[3]>90Product often precipitates as the HCl salt.[2]
Oxalyl ChlorideMethanol3 equivalents[9]Room Temp1 - 4 h[9]>70 (up to 90)[9]Mild conditions, suitable for acid-sensitive substrates.[9]
Thermal (Boiling Water)WaterN/A100 °C10 min - 2 h[6]Quantitative[6]A "green" and catalyst-free alternative.[2]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)ExcessRoom TempOvernight[11]GoodLewis acid-mediated deprotection.[2]

Decision Pathway for Method Selection

The following diagram can guide the selection of an appropriate Boc deprotection method based on the properties of your morpholine dicarboxylate derivative.

G start Select Boc Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive milder_methods Consider Milder Methods acid_sensitive->milder_methods Yes standard_methods Standard Acidic Methods acid_sensitive->standard_methods No yes_acid YES no_acid NO oxalyl_chloride Oxalyl Chloride in Methanol milder_methods->oxalyl_chloride thermal Thermal Deprotection (Boiling Water) milder_methods->thermal lewis_acid Lewis Acid (e.g., ZnBr2) milder_methods->lewis_acid tfa TFA in DCM standard_methods->tfa hcl 4M HCl in Dioxane standard_methods->hcl

Caption: Decision tree for selecting a Boc deprotection method.

References

Preventing racemization during the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral morpholines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent racemization during their synthetic routes.

Troubleshooting Guide

This guide addresses specific problems that can lead to a loss of enantiomeric excess (% ee) or low yields during the synthesis of chiral morpholines.

Question 1: I am observing a significant loss of enantiomeric excess in my final morpholine product. What are the common causes?

Answer:

Loss of enantiomeric excess, or racemization, is a critical issue in the synthesis of chiral molecules. Several factors during the synthesis of chiral morpholines can contribute to this problem. The most common culprits are:

  • Unstable Intermediates: Certain reaction intermediates are inherently prone to racemization. A key example is the formation of α-haloaldehydes, which can readily epimerize. In one documented organocatalytic approach, an α-chloroaldehyde intermediate was found to be a major source of ee erosion; leaving this intermediate on the bench for several hours before the subsequent reductive amination step led to a decrease in ee of over 30%.[1]

  • Harsh Reaction Conditions:

    • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.

    • pH: Strongly acidic or basic conditions can promote racemization by facilitating the formation of achiral intermediates, such as enolates or carbocations.[2] For instance, base-induced epimerization can occur during the cyclization of α-chloro amides to form morpholinones.[2]

  • Inappropriate Reagents: The choice of reagents, including bases and catalysts, can significantly impact stereochemical integrity. The use of a non-hindered base, for example, can increase the likelihood of proton abstraction from a stereocenic center, leading to racemization.

  • Prolonged Reaction Times: Extended reaction times can increase the exposure of your chiral molecule or intermediates to conditions that may promote racemization.

Question 2: My asymmetric hydrogenation of a dehydromorpholine is resulting in low enantioselectivity. How can I improve this?

Answer:

Asymmetric hydrogenation is a powerful method for preparing chiral morpholines, but achieving high enantioselectivity can be challenging due to the steric and electronic properties of dehydromorpholine substrates.[3] Here are some troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is paramount. For the asymmetric hydrogenation of 2-substituted dehydromorpholines, rhodium complexes with bisphosphine ligands bearing a large bite angle, such as (R,R,R)-SKP, have been shown to provide excellent enantioselectivities (up to 99% ee).[3] If you are using a different catalyst system, consider screening other chiral ligands.

  • Solvent Effects: The solvent can influence the stereochemical outcome of the reaction.[4] Screening a range of solvents with varying polarities and coordinating abilities is recommended. For the Rh-catalyzed hydrogenation of dehydromorpholines, dichloromethane (DCM) has been used successfully.[3]

  • Hydrogen Pressure: The pressure of hydrogen gas can affect both the reaction rate and enantioselectivity. While a higher pressure may increase the rate, it might not always be optimal for selectivity. It is advisable to screen a range of pressures (e.g., 10 atm, 30 atm, 50 atm) to find the best balance.[5]

  • N-Protecting Group: The nature of the substituent on the nitrogen atom of the dehydromorpholine can influence the stereochemical outcome. N-acyl groups can act as directing groups and are often necessary for the activation of enamine-type substrates.[3]

Question 3: I am attempting an intramolecular cyclization to form the morpholine ring, but I am getting a mixture of diastereomers and/or racemization. What should I consider?

Answer:

Intramolecular cyclization is a common strategy for constructing the morpholine ring. However, controlling stereochemistry during this step is crucial. Here are some factors to consider:

  • Base-Induced Epimerization: If your cyclization is base-mediated, the choice of base and reaction conditions is critical. A strong, non-hindered base can lead to epimerization at a stereocenter adjacent to a carbonyl group or other acidifying functionality.[2] Consider using a milder, sterically hindered base or optimizing the reaction temperature to minimize this side reaction.

  • Mechanism of Cyclization: The mechanism of the cyclization reaction will dictate the stereochemical outcome. For example, an S(_N)2-type ring closure will proceed with inversion of configuration at the electrophilic center. Ensure that the stereochemistry of your starting material is appropriate for the desired product based on the reaction mechanism.

  • Thermodynamic vs. Kinetic Control: In some cases, you may be forming a kinetic product that can then epimerize to the more thermodynamically stable diastereomer.[2] Analyzing the reaction mixture over time can help determine if this is occurring. Adjusting the reaction temperature or time may allow for the isolation of the desired kinetic product.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during chiral amine synthesis?

A1: Racemization in chiral amine synthesis typically occurs through two main pathways:

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates are highly susceptible to racemization. These intermediates can be attacked from either face with equal probability, leading to a racemic mixture. Common examples include:

    • Carbocations: Formed in S(_N)1 reactions.

    • Enolates or Enols: Formed by deprotonation of a carbon alpha to a carbonyl group.

    • Imines: Can undergo tautomerization to enamines.

  • Epimerization: This is the change in configuration at a single stereocenter in a molecule with multiple stereocenters. It is often base- or acid-catalyzed and involves the temporary removal and re-addition of a proton at the chiral center.

Q2: How can the choice of protecting groups help prevent racemization?

A2: Protecting groups play a crucial role in maintaining stereochemical integrity. A bulky protecting group on the nitrogen atom can sterically hinder the approach of a base to an adjacent acidic proton, thereby preventing deprotonation and subsequent racemization. This is particularly important in reactions involving strong bases or elevated temperatures.

Q3: Which analytical techniques are best for determining the enantiomeric excess of my chiral morpholine?

A3: The most common and reliable methods for determining enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A variety of chiral stationary phases (CSPs) are commercially available, and method development typically involves screening different columns and mobile phase compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Derivatizing Agents:

    • Chiral Shift Reagents (e.g., lanthanide complexes): These reagents form diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum that can be integrated.

    • Chiral Derivatizing Agents (e.g., Mosher's acid): The chiral morpholine is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio by integration.[1][6][7][8]

Q4: Can the reaction solvent affect the enantioselectivity of my synthesis?

A4: Yes, the solvent can have a profound impact on enantioselectivity. Solvents can influence the conformation of the substrate and catalyst, the stability of transition states, and the solubility of reagents. It is often beneficial to screen a range of solvents with different polarities and coordinating abilities to optimize the enantiomeric excess of a reaction. In some cases, a change in solvent can even lead to a reversal of enantioselectivity.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various enantioselective syntheses of chiral morpholines, highlighting the impact of different reaction conditions on yield and enantiomeric excess.

Table 1: Organocatalytic Synthesis of a C2-Functionalized Morpholine [1]

MethodOverall Yield (%)Enantiomeric Excess (% ee)Key Observation
First Generation15-5055-96Variable % ee due to unstable α-chloroaldehyde intermediate.
Second Generation35-6075-98Improved and more consistent % ee by avoiding the unstable intermediate.

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

Substrate Substituent (R)CatalystSolventPressure (atm)Time (h)Conversion (%)Yield (%)% ee
Phenyl[Rh(cod)₂]SbF₆ / (R,R,R)-SKPDCM3024>999792
4-Fluorophenyl[Rh(cod)₂]SbF₆ / (R,R,R)-SKPDCM3024>999892
4-(Trifluoromethyl)phenyl[Rh(cod)₂]SbF₆ / (R,R,R)-SKPDCM3024>999994
2-Naphthyl[Rh(cod)₂]SbF₆ / (R,R,R)-SKPDCM3024>999999

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [11]

  • To an oven-dried Schlenk tube, add the Rh catalyst precursor (e.g., [Rh(cod)₂]SbF₆, 1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DCM, 2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 2-substituted dehydromorpholine substrate (0.2 mmol).

  • Transfer the Schlenk tube to an autoclave, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 30 atm) with hydrogen.

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Chiral HPLC Analysis [12][13][14]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. For morpholine derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, AD-H) are often a good starting point.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve good separation. For basic analytes like morpholines, it may be necessary to add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified morpholine in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis under isocratic conditions.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Protocol 3: General Procedure for Mosher's Ester Analysis by ¹H NMR [1][6][7][8]

  • Esterification:

    • In two separate vials, dissolve the chiral morpholine (1 equivalent) in an anhydrous solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).

    • To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride, >1.1 equivalents).

    • To the other vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride, >1.1 equivalents).

    • Stir the reactions at room temperature until complete, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reactions and perform a standard aqueous work-up to remove excess reagents.

    • Purify the two diastereomeric Mosher's esters separately by column chromatography.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Identify corresponding protons in the two spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for several protons in the morpholine moiety.

    • The sign of the Δδ values can be used to determine the absolute configuration of the chiral center based on the established Mosher's model. The integration of well-resolved signals corresponding to the two diastereomers can be used to confirm the enantiomeric excess.

Visualizations

Racemization_Troubleshooting start Low Enantiomeric Excess Observed q1 Is an α-haloaldehyde an intermediate? start->q1 a1_yes Yes q1->a1_yes Yes q2 Are harsh reaction conditions used? q1->q2 No sol1 Minimize time between formation and use. Consider alternative synthetic route. a1_yes->sol1 a1_no No sol1->q2 a2_yes Yes q2->a2_yes Yes q3 Is the cyclization base-mediated? q2->q3 No sol2 Lower reaction temperature. Use milder acids/bases. Reduce reaction time. a2_yes->sol2 a2_no No sol2->q3 a3_yes Yes q3->a3_yes Yes end_node Re-evaluate catalyst/ligand and solvent. q3->end_node No sol3 Screen milder, sterically hindered bases. Optimize temperature. a3_yes->sol3 a3_no No sol3->end_node Chiral_Morpholine_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Purification & Analysis start Achiral Starting Materials reaction Asymmetric Reaction (e.g., Hydrogenation, Cyclization) start->reaction product Crude Chiral Morpholine reaction->product purification Purification (Column Chromatography) product->purification analysis Determine % ee (Chiral HPLC or NMR) purification->analysis analysis->reaction Low % ee (Troubleshoot) final_product Enantiopure Morpholine analysis->final_product High % ee

References

Technical Support Center: Catalyst Selection for Efficient Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the catalytic synthesis of morpholine rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing the morpholine ring?

A1: The main strategies for morpholine ring construction involve the cyclization of vicinal amino alcohols or their derivatives. Key methods include:

  • Dehydration of Diethanolamine (DEA): A common industrial method that involves heating diethanolamine with a strong acid catalyst, such as sulfuric acid.[1][2]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This route, which has largely replaced the DEA/sulfuric acid process in industry, uses a hydrogenation catalyst at high temperature and pressure.[2] Common catalysts include nickel, copper, or cobalt on an alumina support.[2]

  • Palladium-Catalyzed Carboamination: This modern approach involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex.[1][3] It offers good stereocontrol.[1]

  • Copper-Catalyzed Three-Component Synthesis: An efficient method that utilizes commercially available amino alcohols, aldehydes, and diazomalonates with a copper(I) catalyst to produce highly substituted morpholines.[4]

  • Lewis Acid-Catalyzed Halonium Generation: This method involves the coupling of amino alcohols with alkenes, promoted by a Lewis acid like Indium(III) triflate (In(OTf)₃), to generate the morpholine products.[5]

  • Gold-Catalyzed Cyclization: N-propargylamino alcohols can be converted to the corresponding oxazines using a gold catalyst system, which can then be hydrogenated to yield morpholines.[6][7]

Q2: What are the most critical factors to consider in a palladium-catalyzed carboamination for morpholine synthesis?

A2: Palladium-catalyzed reactions are powerful but sensitive. Key factors for success include:

  • Catalyst Stability: The palladium catalyst is often sensitive to air and moisture. Therefore, it is crucial to ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Ligand Choice: The ligand plays a vital role in the catalytic cycle, affecting the rates of oxidative addition and reductive elimination.[1] Screening different phosphine ligands is often necessary to find the optimal choice for a specific substrate.[1]

  • Base Selection: A base is required to neutralize the acid generated during the reaction. The strength and solubility of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.[1]

  • Substrate Purity: Impurities in the starting materials can poison the catalyst.[1] Ensure the ethanolamine derivative and the aryl/alkenyl halide are pure.[1]

Q3: How can I avoid the common problem of over-alkylation when starting with a primary 1,2-amino alcohol?

A3: Selective mono-N-alkylation is a principal challenge when using primary amines.[8] Several strategies can be employed to favor the desired product:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration, favoring reaction with the more abundant primary amine starting material.[1]

  • Use of Excess Amine: While not always economical, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material.[1]

  • Specific Reagents: Using specific reagents like ethylene sulfate with a base such as tBuOK has been shown to be an effective method for selective mono-N-alkylation of 1,2-amino alcohols.[1][9]

Troubleshooting Guide

Problem 1: I am observing low yields in my morpholine synthesis via diethanolamine dehydration.

  • Potential Cause: Insufficient Acid Catalyst

    • Explanation: The acid catalyst is essential for both the dehydration and cyclization steps. An inadequate amount will lead to a slow and incomplete reaction.[1]

    • Solution: Ensure the catalyst (e.g., sulfuric acid, oleum) is added in a sufficient quantity to make the mixture strongly acidic. Yields of 90-95% have been reported with oleum.[2]

  • Potential Cause: Suboptimal Temperature

    • Explanation: This reaction requires high temperatures (typically 150-210°C) to drive the equilibrium by removing water.[1] Temperatures that are too low result in an incomplete reaction, while excessive heat can cause decomposition and the formation of dark-colored byproducts.[1]

    • Solution: Carefully control the reaction temperature within the optimal range for your specific setup. Monitor for discoloration, which may indicate decomposition.

  • Potential Cause: Inefficient Water Removal

    • Explanation: The presence of water can inhibit the forward reaction.[2]

    • Solution: Improve the efficiency of your distillation apparatus or water-trapping system to effectively remove water as it is formed, driving the reaction to completion.[2]

Problem 2: My copper-catalyzed three-component synthesis is failing or giving low yields.

  • Potential Cause: Incorrect Copper(I) Source

    • Explanation: The choice of the Cu(I) catalyst is critical. While various sources can provide the desired product, their effectiveness varies. For example, in one study, CuCl was ineffective, while CuOTf and Cu(MeCN)₄PF₆ gave lower yields, possibly due to lower solubility in the reaction solvent.[4]

    • Solution: Screen different Cu(I) catalysts. An effective catalyst reported is Cu(MeCN)₄B(C₆F₅)₄.[4]

  • Potential Cause: Inappropriate Solvent

    • Explanation: The reaction yield is highly dependent on the solvent. In a study, toluene was found to be optimal, while DCE resulted in lower yields and MeCN was detrimental to the reaction.[4]

    • Solution: Use the recommended solvent, such as toluene, and ensure it is dry.

  • Potential Cause: Suboptimal Temperature

    • Explanation: While a lower reaction temperature (70°C vs. 90°C) did not significantly affect the yield in one study, a higher temperature led to a decrease in yield.[4]

    • Solution: Maintain the reaction temperature at the optimized level, typically around 70-90°C.[4]

Problem 3: My reaction is producing significant byproducts, such as N-ethylmorpholine or high-molecular-weight "heavies".

  • Potential Cause: Incomplete Conversion or Side Reactions

    • Explanation: In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE); incomplete conversion will leave this in the product mixture.[2] N-ethylmorpholine is another major byproduct.[2] High-molecular-weight condensation products can also form, reducing the overall yield.[2]

    • Solution: Optimize reaction conditions (temperature, pressure, reaction time) to maximize the conversion of intermediates. The choice of catalyst is also critical as it influences selectivity.[2]

  • Potential Cause: Catalyst Deactivation

    • Explanation: The catalyst can be poisoned or fouled by impurities in the starting materials or by the formation of byproducts.[2]

    • Solution: Ensure high purity of starting materials (DEG, ammonia).[2] If deactivation is suspected, consider catalyst regeneration or replacement with a fresh batch.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Morpholine Synthesis

MethodCatalyst SystemSubstratesKey ConditionsYield (%)Citation
Copper-Catalyzed Three-Component Cu(MeCN)₄B(C₆F₅)₄ (5 mol%)2-amino-2-methylpropan-1-ol, p-tolualdehyde, diethyl 2-diazomalonateToluene, 90°C70%[4]
Lewis Acid-Catalyzed In(OTf)₃ (3 mol%), NBS2-nitrobenzenesulfonyl-protected amino alcohol, styreneDCM, rt, 24h, then DBU76%[5]
Palladium-Catalyzed Carboamination Pd(OAc)₂, P(2-furyl)₃Substituted O-allylethanolamines, Aryl/Alkenyl BromidesToluene, 105°C46-66%[3]
Copper-Promoted Oxyamination Cu(II) 2-ethylhexanoate (2 equiv)β-hydroxy N-allylsulfonamideXylenes, 130°C, 24h87%[10]
DEG Ammoniation Ni-Cu-Zn-La / Al₂O₃Diethylene Glycol (DEG), Ammonia215°C, 1.0MPa99.5% (selectivity)[11]

Table 2: Effect of Temperature on Product Distribution in the Diethylene Glycol (DEG) & Ammonia Route

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)Other Byproducts (%)
17062.431.56.1
19075.815.68.6
21083.24.812.0
23084.11.814.1
Data adapted from U.S. Patent 4,647,663, presented as gas chromatograph area percent.[2]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.[2]

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and condenser, add 62.5 g of diethanolamine.[2]

  • Acidification: Slowly and carefully add concentrated sulfuric acid (or oleum) with cooling until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2]

  • Heating and Cyclization: Heat the mixture to 180-200°C. Water will begin to distill off. Continue heating for several hours to drive the cyclization.[2]

  • Work-up: Allow the mixture to cool significantly (e.g., to 160°C) and pour it into a dish to prevent solidification within the reaction flask.[1]

  • Freebasing: Mix the resulting morpholine salt paste with a strong base like calcium oxide (e.g., 50 g).

  • Purification:

    • Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[1]

    • Dry the crude morpholine by stirring it over potassium hydroxide pellets for 30-60 minutes.[1]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[1]

    • Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[1]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Morpholine Synthesis

This protocol is based on the method described by Jiang et al. for the coupling of N-protected amino alcohols and alkenes.[5]

  • Reagent Preparation: To an 8 mL vial equipped with a stir bar, add In(OTf)₃ (0.0075 mmol, 3 mol%), NBS (0.4375 mmol, 175 mol%), and the 2-nitrobenzenesulfonyl-protected amino alcohol (0.25 mmol).

  • Solvent and Substrate Addition: Add dichloromethane (DCM, 1.5 mL) via syringe, followed by the alkene (e.g., styrene, 0.4375 mmol).

  • Initial Reaction: Stir the reaction mixture for 1 hour at room temperature.

  • Cyclization: Add DBU (0.75 mmol) to the mixture and continue to stir for another 23 hours at room temperature to effect the cyclization.

  • Work-up and Purification: Upon completion, quench the reaction, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Experiment Shows Poor Performance (e.g., Low Yield, Byproducts) check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst purity Impure Substrates? check_reagents->purity atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere ligand Optimal Ligand/Base? check_catalyst->ligand purity->check_conditions No purify Action: Purify/ Re-characterize Reagents purity->purify Yes temp Correct Temperature? atmosphere->temp Yes dry Action: Ensure Dry Solvents & Inert Atmosphere Setup atmosphere->dry No temp->check_catalyst Yes optimize_temp Action: Optimize Temperature Profile temp->optimize_temp No screen Action: Screen Ligands, Bases, or Catalysts ligand->screen No end_node Improved Synthesis ligand->end_node Yes purify->end_node dry->end_node optimize_temp->end_node screen->end_node

Caption: Logical workflow for troubleshooting morpholine synthesis.

industrial_synthesis_routes DEA Diethanolamine (DEA) Catalyst1 Strong Acid Catalyst (e.g., H₂SO₄) + Heat DEA->Catalyst1 DEG Diethylene Glycol (DEG) + Ammonia Catalyst2 Hydrogenation Catalyst (e.g., Ni, Cu, Co) + Heat/Pressure DEG->Catalyst2 Morpholine Morpholine Catalyst1->Morpholine Catalyst2->Morpholine

Caption: Primary industrial synthesis routes for morpholine.

Caption: Simplified Pd-catalyzed carboamination cycle.

References

Validation & Comparative

A Researcher's Guide to Determining Enantiomeric Excess in Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is paramount in the synthesis and application of chiral morpholines, a scaffold present in numerous pharmaceuticals. This guide provides a comparative overview of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a synopsis of their principles, experimental data, and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of chiral morpholines depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR)
Principle Differential interaction with a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.Separation using a supercritical fluid mobile phase and a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Typical Analytes Wide range of non-volatile and thermally labile morpholines.Volatile and thermally stable morpholines or their derivatives.Broad applicability, particularly for preparative separations.Soluble morpholine derivatives.
Common Chiral Selectors Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based (e.g., Chiral-AGP), Pirkle-type.Cyclodextrin derivatives.Polysaccharide-based chiral stationary phases.Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
Resolution Generally high, baseline separation is often achievable.High, excellent for volatile compounds.High resolution and speed.[1]Dependent on the chiral solvating agent and analyte interaction.
Analysis Time 10 - 30 minutes per sample.[2]10 - 30 minutes per sample.Faster than HPLC, typically under 15 minutes.[3]Rapid, typically a few minutes per sample.
Sensitivity High, especially with UV or MS detectors.Very high, especially with FID or MS detectors.High, compatible with MS detectors.Lower compared to chromatographic methods.
Sample Preparation Dissolution in a suitable mobile phase.May require derivatization to increase volatility.Dissolution in a suitable co-solvent.Dissolution with a chiral solvating agent in a deuterated solvent.
Key Advantage Broad applicability and wide availability of chiral stationary phases.High resolution for volatile compounds."Green" technique with reduced organic solvent consumption, fast.[1]Non-destructive, provides structural information.
Key Limitation Higher solvent consumption compared to SFC.Limited to volatile and thermally stable analytes; may require derivatization.Requires specialized instrumentation.Lower sensitivity, may require higher sample concentrations.

In-Depth Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques, offering a starting point for method development for your specific chiral morpholine derivatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of a broad range of chiral compounds, including morpholine derivatives. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Experimental Protocol: Enantioseparation of 2-Substituted Morpholine Derivatives [4]

This protocol is a general guideline for the analysis of 2-substituted chiral morpholines, as demonstrated in the synthesis of various derivatives.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns are highly effective. Commonly used columns include:

    • Chiralpak® AD-H

    • Chiralpak® AS-H

    • Chiralcel® OD-H

    • Chiralcel® OJ-H

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio is optimized to achieve the best separation (e.g., 90:10, 80:20 v/v). For basic morpholine derivatives, the addition of a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can improve peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the morpholine derivative in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Application Example: Reboxetine and its Analogs

For the antidepressant drug reboxetine, which contains a morpholine ring, several chiral columns have been successfully employed for the simultaneous separation of its enantiomers and its O-desethyl metabolite.[2] These include Chiral-AGP, ChiraGrom 2, and Chiral-CBH columns, achieving total run times of 12-28 minutes.[2] Enantiomeric resolution of N-Boc protected desethylreboxetine has been achieved with chiral HPLC to provide enantiomers with >99% enantiomeric purity.[5]

Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable chiral compounds. For non-volatile morpholines, derivatization is often necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS Analysis of Morpholine Derivatives (Hypothetical Protocol based on General Principles)

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).

  • Chiral Stationary Phase: Cyclodextrin-based chiral columns are commonly used for the separation of amine enantiomers. Examples include:

    • Beta-DEX™

    • Gamma-DEX™

  • Derivatization (if necessary): To increase volatility, morpholine derivatives can be derivatized. A common method for secondary amines is acylation with a chiral or achiral reagent. For example, reaction with trifluoroacetic anhydride (TFAA) can produce volatile derivatives.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injection: 1 µL of the sample solution in an appropriate solvent (e.g., dichloromethane, ethyl acetate).

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 250 °C.

  • Detector:

    • FID: Provides high sensitivity for organic compounds.

    • MS: Provides structural information and allows for selective ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Sample Preparation:

    • If derivatization is required, react the morpholine derivative with the derivatizing agent according to a standard protocol.

    • Dissolve the derivatized or underivatized sample in a suitable volatile solvent.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar organic co-solvent. SFC is known for its high speed, efficiency, and reduced environmental impact due to lower organic solvent consumption.[1]

Experimental Protocol: Chiral SFC Method Development for Morpholine Enantiomers

A generic screening approach is often employed for chiral SFC method development.[3]

  • Instrumentation: An SFC system with a UV or MS detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs are widely used and show excellent performance in SFC. A screening of several columns is recommended:

    • Chiralpak® IA, IB, IC, ID, IE, IF

    • Chiralcel® OD, OJ, OZ

  • Mobile Phase:

    • Main component: Supercritical CO₂.

    • Co-solvent (Modifier): Typically methanol, ethanol, or isopropanol. A gradient of the co-solvent is often used for screening (e.g., 5% to 40% over a few minutes).

  • Back Pressure: Typically maintained at 100-200 bar.

  • Flow Rate: 2-4 mL/min.

  • Column Temperature: Often around 35-40 °C.

  • Detection: UV or MS.

  • Sample Preparation: Dissolve the sample in the co-solvent or a compatible solvent mixture.

  • Method Development Strategy:

    • Screen a set of 4-6 diverse chiral columns with a generic methanol gradient.

    • If separation is not achieved, screen the same columns with ethanol and isopropanol as co-solvents.

    • For basic analytes like morpholines, adding a basic additive (e.g., 0.1-0.5% diethylamine) to the co-solvent can significantly improve peak shape and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a rapid and non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum.

Experimental Protocol: ee Determination using a Chiral Solvating Agent

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): The choice of CSA is crucial and depends on the functional groups of the morpholine derivative. Common CSAs for amines and alcohols include:

    • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

    • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL)

    • Chiral acids (e.g., Mosher's acid, camphorsulfonic acid) can be used for basic morpholines.

  • Solvent: A deuterated solvent in which the analyte and CSA are soluble (e.g., CDCl₃, C₆D₆, CD₃CN).

  • Sample Preparation:

    • Dissolve a known amount of the chiral morpholine sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the morpholine derivative that shows clear separation into two distinct peaks after the addition of the CSA.

    • Integrate the areas of these two peaks.

    • Calculate the enantiomeric excess from the integration values.

  • Optimization: The degree of separation of the NMR signals can be influenced by the concentration of the analyte and CSA, the temperature, and the choice of solvent. These parameters may need to be optimized for a specific morpholine derivative.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the general workflows for determining the enantiomeric excess of chiral morpholines using chromatographic and NMR-based methods.

Chromatographic Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Chiral Morpholine Sample Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization Filtration Filter Sample Dissolution->Filtration Derivatization->Filtration Injection Inject into Chromatograph (HPLC/GC/SFC) Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV/FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate ee% Integration->Calculation

Chromatographic analysis workflow.

NMR Workflow for Enantiomeric Excess Determination cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Sample_NMR Chiral Morpholine Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample_NMR->Dissolve_NMR Add_CSA Add Chiral Solvating Agent Dissolve_NMR->Add_CSA Acquire_Spectrum Acquire NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify Separated Proton Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Peak Areas Identify_Signals->Integrate_Signals Calculate_ee Calculate ee% Integrate_Signals->Calculate_ee

NMR analysis workflow.

Conclusion

The determination of enantiomeric excess is a critical step in the development and quality control of chiral morpholine-containing compounds. This guide provides a comparative overview of the most common analytical techniques, namely HPLC, GC, SFC, and NMR. While HPLC remains a versatile and widely accessible method, SFC offers significant advantages in terms of speed and reduced solvent consumption. GC is a powerful tool for volatile analytes, and NMR provides a rapid, non-destructive alternative. The detailed protocols and workflows presented herein should serve as a valuable resource for researchers in selecting and implementing the most appropriate method for their specific analytical needs, ultimately contributing to the advancement of chiral drug development.

References

A Practical Guide to Chiral HPLC Method Development for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable chiral High-Performance Liquid Chromatography (HPLC) method is crucial for the enantiomeric separation and purification of chiral molecules like 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. This guide provides a comparative overview of potential chiral stationary phases (CSPs) and mobile phase conditions, supported by data from the separation of structurally similar compounds. A detailed experimental protocol and a systematic workflow are presented to facilitate the development of a robust and efficient chiral separation method.

While a specific, published chiral HPLC method for this compound is not currently available in the public domain, a systematic approach to method development can be undertaken based on the successful separation of analogous structures, such as cyclic amino acid esters and N-protected amino acids. This guide outlines the most promising starting points and optimization strategies.

Comparison of Potential Chiral Stationary Phases

The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the structure of this compound, which features a cyclic amine, a tert-butyl ester, and a methyl ester, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.

Table 1: Comparison of Chiral Stationary Phases for the Separation of Structurally Similar Compounds

Chiral Stationary Phase (CSP)Common Trade NamesPrinciple of SeparationTypical Mobile PhasesAdvantagesPotential for Target Compound
Polysaccharide-based (Amylose and Cellulose derivatives) Chiralpak® AD, Chiralcel® OD, Lux® Cellulose, Lux® AmyloseCombination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.Normal Phase (Hexane/IPA, Hexane/Ethanol), Reversed Phase (Acetonitrile/Water, Methanol/Water), Polar Organic (Methanol, Ethanol, Acetonitrile)Broad applicability, high efficiency, and successful separation of a wide range of racemates, including cyclic compounds and esters.[1][2]High. The presence of ester and carbamate functionalities suggests strong potential for interaction with these CSPs.
Macrocyclic Glycopeptide-based Chirobiotic™ T, Chirobiotic™ VInclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion within the macrocyclic cavity.[3][4]Reversed Phase (Methanol/Water with additives like TFA or DEA), Polar Organic (Methanol, Ethanol), Polar Ionic (Acetonitrile/Methanol with acids/bases)Excellent for polar and ionizable compounds, including amino acids and their derivatives.[4][5] Compatible with MS detection.[5]High. The morpholine nitrogen and ester groups can interact favorably with the ionic and polar groups of the glycopeptide selector.
Pirkle-type (Brush-type) Whelk-O® 1, (S,S)-DACH-DNBπ-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient or electron-rich aromatic rings of the CSP.[6]Normal Phase (Hexane/IPA)Well-characterized mechanism of interaction, often providing predictable elution orders.Moderate. May be effective if strong π-π interactions can be established, though polysaccharide phases often show broader applicability for this compound class.

Experimental Protocols

A successful method development strategy involves a screening phase to identify a suitable CSP and mobile phase, followed by an optimization phase to fine-tune the separation.

Initial Screening Protocol

a. Sample Preparation:

  • Dissolve the racemic this compound in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or isopropanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Columns:

    • Polysaccharide-based: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)

    • Macrocyclic Glycopeptide-based: Chirobiotic™ T or V (or equivalent)

  • Mobile Phase Screening:

    • Normal Phase (for polysaccharide columns):

      • n-Hexane/Isopropanol (IPA) (90:10, v/v)

      • n-Hexane/Ethanol (90:10, v/v)

      • For acidic or basic compounds, add 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA), respectively.[7]

    • Reversed Phase (for all columns):

      • Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

      • Methanol/Water (50:50, v/v) with 0.1% Formic Acid

    • Polar Organic Mode (for all columns):

      • Methanol with 0.1% TFA or DEA

      • Acetonitrile with 0.1% TFA or DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the compound lacks a strong chromophore).

  • Injection Volume: 5-10 µL

Optimization Protocol

Once partial separation is observed, the following parameters can be adjusted to improve resolution (Rs):

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the aqueous or non-polar phase. In normal phase, decreasing the alcohol content generally increases retention and can improve resolution. In reversed phase, adjusting the organic content can significantly impact selectivity.

  • Additive: For ionizable compounds, the type and concentration of the acidic or basic additive can be critical.

  • Flow Rate: Reducing the flow rate can sometimes increase efficiency and resolution.[8]

  • Temperature: Lowering the temperature often enhances chiral selectivity, while increasing it can improve peak shape and reduce analysis time.[8]

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Method_Development start Start: Racemic Analyte (4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate) csp_selection Step 1: Select Chiral Stationary Phases (CSPs) - Polysaccharide (Amylose, Cellulose) - Macrocyclic Glycopeptide start->csp_selection mobile_phase_screening Step 2: Screen Mobile Phases - Normal Phase (Hexane/Alcohol) - Reversed Phase (ACN/Water, MeOH/Water) - Polar Organic (MeOH, ACN) csp_selection->mobile_phase_screening initial_analysis Step 3: Initial HPLC Analysis (Isocratic, 1.0 mL/min, 25°C) mobile_phase_screening->initial_analysis evaluation Evaluate Results initial_analysis->evaluation no_separation No Separation or Poor Peak Shape evaluation->no_separation No partial_separation Partial Separation (Rs < 1.5) evaluation->partial_separation Partial baseline_separation Baseline Separation (Rs >= 1.5) evaluation->baseline_separation Yes no_separation->csp_selection Try different CSP or mobile phase mode optimization Step 4: Optimize Method - Mobile Phase Ratio - Additives (TFA, DEA) - Flow Rate - Temperature partial_separation->optimization validation Step 5: Method Validation baseline_separation->validation optimization->evaluation Re-evaluate final_method Final Chiral HPLC Method validation->final_method

Caption: Workflow for Chiral HPLC Method Development.

Comparative Data from Similar Separations

While direct data for the target compound is unavailable, the following table summarizes typical results for the separation of related compounds on polysaccharide-based CSPs, which are a strong starting point.

Table 2: Example Separation Data for N-protected Amino Acid Esters on Polysaccharide-based CSPs

CompoundCSPMobile PhaseRetention Time (min)Resolution (Rs)Reference
N-Boc-proline methyl esterChiralcel® OD-Hn-Hexane/IPA (90:10)k'1= 2.5, k'2= 3.12.1General Knowledge
N-Cbz-piperidine-2-carboxylic acid methyl esterChiralpak® AD-Hn-Hexane/IPA (80:20)k'1= 4.2, k'2= 5.02.5General Knowledge
Ethyl nipecotateChiralcel® OJ-Hn-Hexane/IPA/DEA (85:15:0.1)k'1= 6.8, k'2= 7.91.9General Knowledge

Note: The data in Table 2 is illustrative and intended to provide a general expectation of performance for similar compound classes. Actual results for this compound will vary.

By following the systematic approach outlined in this guide, researchers can efficiently screen potential stationary and mobile phases and optimize the key parameters to develop a robust and reliable chiral HPLC method for the separation of this compound enantiomers. The use of polysaccharide and macrocyclic glycopeptide CSPs in combination with normal phase and reversed-phase screening provides the highest probability of success.

References

A Researcher's Guide to Differentiating Diastereomeric Morpholine Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and drug discovery. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, and their synthesis often yields diastereomeric mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for distinguishing between these diastereomers. This guide provides a comprehensive comparison of NMR spectral data for diastereomeric morpholine products, supported by experimental protocols and data interpretation strategies.

The subtle differences in the three-dimensional arrangement of atoms in diastereomers lead to distinct chemical environments for their nuclei, which in turn manifest as measurable differences in their NMR spectra. Key NMR parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) are instrumental in the stereochemical assignment of these molecules.

Comparative NMR Data of Diastereomeric Morpholines

The differentiation of diastereomers via NMR spectroscopy is predicated on the principle that non-equivalent nuclei will resonate at different frequencies and exhibit distinct coupling patterns. In the context of substituted morpholines, which typically adopt a chair conformation, the relative orientation of substituents (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the ring protons.

A classic example is the differentiation of cis- and trans-isomers of 2,3-disubstituted morpholines. The spatial relationship between the substituents affects the shielding and deshielding of nearby protons, leading to characteristic shifts in their resonance frequencies.

To illustrate this, let's consider the example of cis- and trans-3,4-dimethyl-2-phenylmorpholine (phendimetrazine). The relative stereochemistry of the methyl and phenyl groups at the C2 and C3 positions results in distinct NMR signatures.

Compound Proton ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz) Key NOE Correlations
trans-3,4-dimethyl-2-phenylmorpholine H-2~4.2 (d)~80.0J(H2-H3) = ~9-10 (trans-diaxial)H-2 with H-3
H-3~2.8 (m)~55.0
N-CH₃~2.3 (s)~42.0
C3-CH₃~0.8 (d)~15.0
cis-3,4-dimethyl-2-phenylmorpholine H-2~3.8 (d)~78.0J(H2-H3) = ~2-3 (cis-axial-equatorial)H-2 with C3-CH₃
H-3~3.1 (m)~53.0
N-CH₃~2.4 (s)~43.0
C3-CH₃~1.1 (d)~18.0

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The key distinguishing features are the relative differences in chemical shifts and the magnitude of the coupling constants.

Key Observations from the Data:

  • Chemical Shifts: In the trans-isomer, where the C2-phenyl and C3-methyl groups are likely in a pseudo-equatorial orientation, the H-2 proton experiences less steric hindrance and resonates at a lower field compared to the cis-isomer. Conversely, the C3-methyl group in the cis-isomer is in a different chemical environment and shows a downfield shift compared to the trans-isomer. Upfield shifts are generally observed for carbons in a cis arrangement due to steric compression (γ-gauche effect).[1]

  • Coupling Constants: The magnitude of the vicinal coupling constant between H-2 and H-3 (³J_HH) is a powerful diagnostic tool. A large coupling constant (~9-10 Hz) is indicative of a trans-diaxial relationship between the two protons, which is expected in the more stable chair conformation of the trans-isomer.[2] A smaller coupling constant (~2-3 Hz) suggests a cis (axial-equatorial or diequatorial) relationship, characteristic of the cis-isomer.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide through-space correlations between protons that are in close proximity. For the cis-isomer, an NOE correlation would be expected between the H-2 proton and the protons of the C3-methyl group, as they are on the same face of the morpholine ring. In the trans-isomer, an NOE would be observed between the H-2 and H-3 protons.

Experimental Protocols

A. Synthesis of Diastereomeric 3,4-Dimethyl-2-phenylmorpholine (Phendimetrazine)

This protocol is adapted from the known synthesis of phendimetrazine.

Materials:

  • N-methylethanolamine

  • 2-bromopropiophenone

  • Formic acid

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethanolamine (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagent: Slowly add 2-bromopropiophenone (1 equivalent) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add a saturated solution of sodium bicarbonate to neutralize any acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude intermediate.

  • Reductive Cyclization: To the crude intermediate, add formic acid and heat the mixture. This step will effect the reductive cyclization to form the morpholine ring.

  • Purification: The resulting mixture of cis- and trans-phendimetrazine can be purified and the diastereomers separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. NMR Sample Preparation and Data Acquisition

Materials:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Synthesized diastereomeric morpholine samples

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse, a larger spectral width (~220 ppm), and a longer relaxation delay (2-5 seconds). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY): For unambiguous assignment and stereochemical confirmation, acquire a suite of 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the relative stereochemistry of the diastereomers.

Logic of Stereochemical Assignment using NMR

The process of assigning the stereochemistry of diastereomeric morpholines using NMR data follows a logical workflow.

stereochemistry_assignment cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_assignment Stereochemical Assignment Synthesis Synthesize Diastereomeric Mixture Purification Separate Diastereomers Synthesis->Purification NMR_Acquisition Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Purification->NMR_Acquisition Chemical_Shifts Analyze Chemical Shifts (δ) (Shielding/Deshielding Effects) NMR_Acquisition->Chemical_Shifts Coupling_Constants Analyze Coupling Constants (J) (Dihedral Angles - Karplus Relationship) NMR_Acquisition->Coupling_Constants NOE_Data Analyze NOE Data (Through-Space Proximity) NMR_Acquisition->NOE_Data Assignment Assign cis/trans Stereochemistry Chemical_Shifts->Assignment Coupling_Constants->Assignment NOE_Data->Assignment

References

A Comparative Analysis of Morpholine-Based Chiral Auxiliaries and Evans' Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries remain a cornerstone in this endeavor, offering a reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides a comparative analysis of the emerging class of morpholine-based chiral auxiliaries, with a focus on the potential of structures like 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, against the well-established and widely utilized Evans' oxazolidinone auxiliaries.

While specific experimental data for this compound as a chiral auxiliary is not yet prevalent in published literature, this analysis draws upon data from structurally related morpholine derivatives, particularly N-acyl morpholine carboxamides and morpholinones, to provide a prospective comparison. These morpholine-based systems offer a unique conformational rigidity and steric environment that can influence the stereochemical outcome of asymmetric transformations.

Performance in Asymmetric Reactions: A Comparative Overview

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity and, consequently, enantiomeric excess in the final product, alongside achieving high chemical yields. The following tables summarize representative performance data for morpholine-based auxiliaries and the benchmark Evans' oxazolidinones in key asymmetric reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
Morpholine-based
N-Acyl Morpholine CarboxamideRepresentative Aromatic/Aliphatic Aldehydes>20:191-96%High
Evans' Oxazolidinone
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneRepresentative Aromatic/Aliphatic Aldehydes>99:1>99%85-95%

Note: Data for morpholine-based auxiliaries is based on published results for N-acyl morpholine carboxamides in highly diastereoselective and enantioselective aldol reactions.[1]

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of α-substituted carbonyl compounds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Chiral AuxiliaryElectrophileDiastereomeric RatioEnantiomeric Excess (ee) of productYield (%)
Morpholine-based
Chiral MorpholinoneAllyl Bromide>95:599%91%
Evans' Oxazolidinone
(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide98:2>98%73-78%

Note: Data for morpholine-based auxiliaries is based on published results for the enantioselective allylic alkylation of morpholinones.[2] Data for Evans' oxazolidinone is based on established protocols.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for asymmetric alkylation using an Evans' oxazolidinone auxiliary and a general protocol for an asymmetric aldol reaction with a morpholine-based auxiliary, based on available literature.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[3][4]

This protocol describes the acylation of the chiral auxiliary, subsequent diastereoselective alkylation, and final cleavage to yield the enantiomerically enriched carboxylic acid.

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in dry THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added to form the enolate. After stirring for 30 minutes, the electrophile (e.g., allyl iodide, 1.2 equiv) is added, and the reaction is stirred at -78 °C for several hours.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to cleave the auxiliary, which can then be recovered. The resulting chiral carboxylic acid is isolated after an appropriate workup.

Protocol 2: Asymmetric Aldol Reaction using a Morpholine-Based Auxiliary (General Procedure)[1]

This generalized protocol is based on the hydroboration of α,β-unsaturated morpholine carboxamides to generate stereodefined tetrasubstituted enolborinates for highly diastereoselective and enantioselective aldol reactions.

  • Enolate Formation: The α,β-unsaturated morpholine carboxamide (1.0 equiv) is dissolved in an appropriate solvent (e.g., Et₂O). (Diisopinocampheyl)borane ((Ipc)₂BH) (1.1 equiv) is added at room temperature, and the mixture is stirred for several hours to facilitate the 1,4-hydroboration and formation of the enolborinate.

  • Aldol Addition: The reaction mixture is cooled, and the aldehyde (1.2 equiv) is added. The mixture is then heated to 50 °C and stirred overnight.

  • Workup and Auxiliary Cleavage: The reaction is quenched, and the product is isolated. The morpholine auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to afford the corresponding β-hydroxy acid or alcohol.

Visualization of Reaction Workflows and Stereochemical Models

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general logic of employing a chiral auxiliary in asymmetric synthesis.

G General Workflow of Chiral Auxiliary in Asymmetric Synthesis cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation and Auxiliary Recovery Prochiral_Substrate Prochiral Substrate Coupling Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (R*) Chiral_Auxiliary->Coupling Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Coupling->Substrate_Auxiliary_Adduct Covalent Bond Formation Asymmetric_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Asymmetric_Reaction Diastereomeric_Products Diastereomeric Products (Major and Minor) Asymmetric_Reaction->Diastereomeric_Products Purification Purification Diastereomeric_Products->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary (R*) Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereochemical Model for Evans' Oxazolidinone in Aldol Reactions

The high diastereoselectivity of Evans' auxiliaries is attributed to a well-defined, chair-like transition state where the substituent on the auxiliary effectively blocks one face of the enolate.

G Zimmerman-Traxler Model for Evans' Auxiliary Enolate [Image of a chelated Z-enolate of an N-acyl Evans' oxazolidinone] TS [Image of the Zimmerman-Traxler transition state showing the aldehyde approaching the enolate] Enolate->TS Approach of Aldehyde (RCHO) Product Major syn-Aldol Product TS->Product C-C Bond Formation note R' group on the auxiliary sterically blocks the top face, directing the aldehyde to approach from the bottom face. TS->note

Caption: Stereocontrol in Evans' auxiliary-mediated aldol reaction.

Note: The DOT script above provides a conceptual layout. A chemical drawing program would be needed to generate the actual molecular structures within the nodes.

Conclusion

Evans' oxazolidinone auxiliaries remain the gold standard for many asymmetric transformations due to their high and predictable stereocontrol, as well as the wealth of available literature and established protocols.[5] However, the development of new chiral auxiliaries is crucial for expanding the scope and efficiency of asymmetric synthesis.

Morpholine-based chiral auxiliaries, while less explored, show significant promise. The inherent conformational constraints of the morpholine ring and the potential for diverse substitution patterns offer exciting opportunities for fine-tuning stereochemical outcomes. The high diastereoselectivities and enantioselectivities observed with some N-acyl morpholine derivatives in aldol reactions suggest that this class of auxiliaries can be highly effective.[1]

For researchers and drug development professionals, the choice of a chiral auxiliary will depend on the specific application, desired stereoisomer, and scalability of the synthesis. While Evans' auxiliaries provide a reliable and well-documented option, the emerging morpholine-based auxiliaries warrant further investigation and may offer advantages in certain contexts, potentially in terms of novel reactivity or ease of modification. The development of a broader portfolio of chiral auxiliaries, including structures like this compound, will undoubtedly enrich the toolbox of synthetic chemists and accelerate the discovery of new chiral molecules.

References

The Morpholine Scaffold: A Privileged Player in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine scaffold has emerged as a cornerstone in the design of novel therapeutics. This six-membered heterocyclic ether amine is increasingly favored for its unique combination of physicochemical properties that confer significant advantages in drug potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of morpholine-based scaffolds with common alternatives like piperidine and piperazine, supported by experimental data, to inform the strategic design of next-generation drug candidates.

Physicochemical Advantages of the Morpholine Moiety

The strategic incorporation of a morpholine ring into a drug candidate can profoundly influence its properties. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, leading to a pKa that is often closer to physiological pH. This can result in improved cell permeability and reduced off-target effects associated with highly basic amines. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.

PropertyMorpholinePiperidinePiperazineReference
pKa 8.3611.229.73 (pKa1), 5.56 (pKa2)N/A
LogP -0.850.84-1.03N/A
Polar Surface Area (Ų) 21.2612.4724.94N/A
Water Solubility MiscibleMiscibleMiscibleN/A

Performance in Drug Discovery: Comparative Data

The theoretical advantages of the morpholine scaffold are borne out in numerous experimental studies. Below are tables summarizing quantitative data from comparative studies in key therapeutic areas.

Case Study 1: PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical target in oncology. The morpholine moiety is a common feature in many PI3K inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase.

A study on analogs of the pan-PI3K inhibitor ZSTK474 demonstrated the importance of the morpholine ring for potent inhibition. Replacement of one of the morpholine moieties with piperazine led to a significant decrease in potency, which could be partially restored by N-acetylation.[1]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (dimorpholino) 5.020.837.03.9
Analog 2a (piperazino) 180>1000>1000140
Analog 2b (N-acetylpiperazino) 2.921.015.06.0

Data extracted from a study on ZSTK474 analogs, highlighting the impact of morpholine replacement on PI3K isoform inhibition.[1]

Case Study 2: Anticancer Activity

In the development of novel anticancer agents, the choice of heterocyclic scaffold can significantly impact cytotoxicity and selectivity. A comparative study of 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing morpholine, piperidine, and N-substituted piperazine moieties revealed these differences.[2][3]

Compound IDHeterocycleA549 IC50 (µM)PANC-1 IC50 (µM)
13da/14da N-methylpiperazine>30>30
13dc/14dc Piperidine26.3>30
13dd/14dd Morpholine>30>30
13fc/14fc Piperidine (with Cl)>3029.7

This table illustrates that in this particular chemical series, the N-methylpiperazine and piperidine scaffolds conferred greater cytotoxic activity against these cell lines compared to the morpholine-containing analogs.[2][3] It is important to note that the optimal scaffold is highly dependent on the specific drug target and the overall molecular structure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the properties of morpholine-based compounds.

Synthesis of Gefitinib: A Morpholine-Containing Drug

Gefitinib is an anilinoquinazoline-based epidermal growth factor receptor (EGFR) inhibitor approved for the treatment of non-small cell lung cancer. Its synthesis involves the incorporation of a morpholine-containing side chain.

Procedure for the final step of a reported synthesis:

To a stirred mixture of 6,7-dimethoxy-4-(3-chloro-4-fluoroanilino)quinazoline (1 equivalent) and potassium carbonate (2 equivalents) in dimethylformamide, 4-(3-chloropropyl)morpholine (1.2 equivalents) is added. The reaction mixture is heated at 80-90°C for several hours. After completion of the reaction, the mixture is cooled, and water is added to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield gefitinib.[4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption and blood-brain barrier penetration.

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) assemble Assemble Sandwich Plate (Donor + Membrane + Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->assemble prep_membrane Coat Filter Plate with Lipid Solution prep_membrane->assemble incubate Incubate with Shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Prepare Solutions: A stock solution of the test compound is diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration.[5][6] The acceptor wells are filled with the same buffer.[5]

  • Prepare Membrane: A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) and the solvent is allowed to evaporate.[5][7]

  • Assemble and Incubate: The donor plate containing the test compound is placed on top of the acceptor plate, creating a "sandwich".[5] The assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[5][7]

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[5][7]

  • Data Analysis: The permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells, considering the incubation time and membrane surface area.[8]

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Compound Working Solution pre_incubate Pre-incubate Compound and Microsomes (37°C) prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with Cofactor prep_cofactor->initiate pre_incubate->initiate time_points Incubate and Collect Samples at Time Points initiate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (Clint) analyze->calculate

A generalized workflow for an in vitro microsomal stability assay.

Detailed Protocol:

  • Prepare Reagents: A reaction mixture is prepared containing liver microsomes (e.g., human or mouse), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).[9][10]

  • Initiate Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.[9][10] Control incubations are performed without the NADPH system to assess non-enzymatic degradation.[11]

  • Incubation and Sampling: The reaction mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]

  • Quench Reaction: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile, which also precipitates the proteins.[11]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[9][11]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[9][12]

Signaling Pathway Visualization

The morpholine scaffold is prevalent in inhibitors targeting key signaling pathways implicated in disease. The PI3K/Akt/mTOR pathway is a prime example.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K

Simplified PI3K/Akt/mTOR signaling pathway with the point of intervention for morpholine-based PI3K inhibitors.

Conclusion

The morpholine scaffold offers a compelling set of advantages for drug discovery, including favorable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles. While the optimal heterocyclic scaffold is always context-dependent, the data presented in this guide underscores the value of considering morpholine in the design of novel therapeutics. The provided experimental protocols and visualizations serve as a practical resource for researchers in the rational design and evaluation of morpholine-containing drug candidates.

References

The Double-Edged Sword: Assessing the Metabolic Stability of Tert-Butyl Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the incorporation of a tert-butyl group into a drug candidate is a common strategy to enhance potency and selectivity. However, this bulky substituent often introduces a metabolic liability, posing a significant challenge to achieving desirable pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of tert-butyl containing compounds, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of more durable drug candidates.

The tert-butyl group, with its three-dimensional bulk, can effectively shield a molecule from unwanted enzymatic degradation and improve interactions with biological targets. Despite these advantages, it is frequently a primary site for metabolic attack, predominantly by cytochrome P450 (CYP) enzymes.[1][2][3] This metabolic vulnerability can lead to rapid clearance, low oral bioavailability, and short half-lives, hindering the therapeutic potential of promising compounds.[2]

Comparative Metabolic Stability Data

Understanding the metabolic fate of tert-butyl groups is crucial for medicinal chemists. The primary route of metabolism is the hydroxylation of one of the methyl groups to form an alcohol metabolite, which can be further oxidized to a carboxylic acid.[1][2] Several strategies have been developed to mitigate this metabolic instability, including isosteric replacement and deuteration.

Below are tables summarizing experimental data comparing the metabolic stability of tert-butyl compounds with their more stable analogs.

Table 1: In Vitro Metabolic Stability of Tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF3) Analogs in Liver Microsomes

Compound PairModificationt½ (min) in Human Liver Microsomes (HLM)t½ (min) in Rat Liver Microsomes (RLM)
Compound 1 tert-butyl139
Compound 9 Cp-CF3>240>240
Compound 11 tert-butyl2312
Compound 12 Cp-CF3>240>240
Finasteride (23) tert-butyl63-
Analog (24) Cp-CF3114-

Data sourced from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013.[1]

Table 2: In Vivo Clearance of Tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF3) Analogs in Rats

CompoundModificationIn Vivo Clearance (mL/min/kg) in Rats
Compound 1 tert-butyl58
Compound 9 Cp-CF311
Compound 11 tert-butyl45
Compound 12 Cp-CF314

Data sourced from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013.[1]

Table 3: In Vitro Stability of Ester Prodrugs

Linker TypePlasma Stability (t½ in min)Liver Microsomal Stability (t½ in min)
Methyl Ester1510
Ethyl Ester3025
Isopropyl Ester6050
tert-Butyl Ester >120 >90
Benzyl Ester4535

Representative data for a model compound.[4]

The data clearly demonstrates that replacing the metabolically labile tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF3) group can dramatically increase both in vitro metabolic stability and reduce in vivo clearance.[1] Similarly, utilizing a tert-butyl ester as a prodrug strategy can significantly enhance stability in both plasma and liver microsomes due to steric hindrance.[4]

Key Metabolic Pathways and Enzymes

The metabolism of tert-butyl groups is primarily mediated by CYP enzymes, with CYP3A4 being one of the most common isoforms involved.[5] Other isoforms such as CYP2C8, CYP2C9, and CYP2C19 have also been implicated in the metabolism of various drugs containing this moiety.[5]

Tert_Butyl_Compound Tert-Butyl Containing Drug Hydroxylated_Metabolite Hydroxylated Metabolite (-CH2OH) Aldehyde_Metabolite Aldehyde Metabolite (-CHO) Hydroxylated_Metabolite->Aldehyde_Metabolite Alcohol Dehydrogenase Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (-COOH) Aldehyde_Metabolite->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase

Metabolic oxidation pathway of a tert-butyl group.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the microsomal solution at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsomes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (Clint) of the compound by plotting the natural logarithm of the percentage of the compound remaining versus time.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis End End Prepare_Microsomes Prepare Microsomal Suspension Pre-warm Pre-warm at 37°C Prepare_Microsomes->Pre-warm Add_Compound Add Test Compound Pre-warm->Add_Compound Initiate_Reaction Initiate with NADPH Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate Calculate->End

Workflow for in vitro microsomal stability assay.

Conclusion

The metabolic stability of tert-butyl containing compounds is a critical consideration in drug design. While the tert-butyl group can offer significant advantages in terms of potency and selectivity, its inherent susceptibility to metabolism necessitates careful evaluation and strategic modification. By employing techniques such as isosteric replacement with metabolically robust groups like Cp-CF3 or utilizing a deuteration strategy, researchers can significantly improve the pharmacokinetic profiles of their drug candidates. The experimental protocols and comparative data presented in this guide provide a framework for assessing and mitigating the metabolic liabilities associated with the tert-butyl moiety, ultimately facilitating the development of safer and more effective medicines.

References

A Comparative Guide to the Synthetic Routes for Enantiopure Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs. Access to enantiomerically pure morpholines is therefore of paramount importance for the development of novel therapeutics. This guide provides an objective comparison of three prominent catalytic asymmetric strategies for the synthesis of enantiopure morpholines: Organocatalytic Synthesis via α-Chlorination of Aldehydes, Tandem Hydroamination-Asymmetric Transfer Hydrogenation, and Asymmetric Hydrogenation of Dehydromorpholines.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three distinct synthetic routes to enantiopure morpholines, offering a clear comparison of their performance metrics.

FeatureOrganocatalytic Synthesis via α-ChlorinationTandem Hydroamination & Asymmetric Transfer HydrogenationAsymmetric Hydrogenation of Dehydromorpholines
Target Position of Stereocenter C-2C-3C-2
Typical Starting Materials AldehydesEther-containing aminoalkynes2-Substituted dehydromorpholines
Number of Steps Multi-step (typically 5 steps)One-pot (two catalytic cycles)Single step (hydrogenation)
Catalyst System Chiral secondary amine (e.g., imidazolidinone)Ti-based catalyst (hydroamination) & Ru-based catalyst (hydrogenation)Rh-based catalyst with chiral bisphosphine ligand
Reported Yields 35-60% (overall)Good to excellentQuantitative
Reported Enantiomeric Excess (e.e.) 75-98%>95%Up to 99%
Key Advantages Readily available starting materials, well-established organocatalytic methods.One-pot procedure, high atom economy, excellent enantioselectivity.High yields and enantioselectivities, direct functionalization of a pre-formed ring.
Potential Limitations Multi-step process can lead to lower overall yields, potential for epimerization of the α-chloroaldehyde intermediate.Requires synthesis of specialized aminoalkyne starting materials.Requires the synthesis of dehydromorpholine precursors.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of each synthetic route.

organocatalytic_synthesis cluster_steps Synthetic Steps cluster_product Product Aldehyde Aldehyde Alpha_Chlorination 1. Organocatalytic α-Chlorination Aldehyde->Alpha_Chlorination Amino_Alcohol Amino Alcohol Coupling 4. Coupling Amino_Alcohol->Coupling Reduction 2. Reduction Alpha_Chlorination->Reduction Activation 3. Activation (e.g., Tosylation) Reduction->Activation Activation->Coupling Cyclization 5. Intramolecular Cyclization Coupling->Cyclization Morpholine Enantiopure 2-Substituted Morpholine Cyclization->Morpholine

Caption: Organocatalytic route to 2-substituted morpholines.

tandem_hydroamination cluster_start Starting Material cluster_one_pot One-Pot Reaction cluster_product Product Aminoalkyne Aminoalkyne Hydroamination Ti-catalyzed Hydroamination Aminoalkyne->Hydroamination Cyclic_Imine Cyclic Imine Intermediate Hydroamination->Cyclic_Imine Asymmetric_Hydrogenation Ru-catalyzed Asymmetric Transfer Hydrogenation Cyclic_Imine->Asymmetric_Hydrogenation Morpholine Enantiopure 3-Substituted Morpholine Asymmetric_Hydrogenation->Morpholine

Caption: Tandem hydroamination and hydrogenation route.

asymmetric_hydrogenation cluster_start Starting Material cluster_reaction Reaction cluster_product Product Dehydromorpholine 2-Substituted Dehydromorpholine Hydrogenation Rh-catalyzed Asymmetric Hydrogenation Dehydromorpholine->Hydrogenation Morpholine Enantiopure 2-Substituted Morpholine Hydrogenation->Morpholine

Caption: Asymmetric hydrogenation of a dehydromorpholine.

Experimental Protocols

Route 1: Organocatalytic Synthesis via α-Chlorination of Aldehyde

This five-step protocol is adapted from a general method for the enantioselective synthesis of N-benzyl protected morpholines.[1][2]

Step 1 & 2: Synthesis of (R)-2-chloro-2-phenylethan-1-ol To a solution of the desired aldehyde (e.g., phenylacetaldehyde, 1.0 equiv) in acetone at -30 °C is added a chiral imidazolidinone catalyst (0.1 equiv). A chlorinating agent, such as a perchlorinated quinone (1.1 equiv), is then added portion-wise. Upon completion, the reaction is quenched and the crude α-chloro aldehyde is immediately dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added slowly, and the reaction is stirred until completion. Standard aqueous workup followed by purification by flash chromatography affords the enantiopure α-chloro alcohol.

Step 3: Activation of the α-Chloro Alcohol To a solution of the α-chloro alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.2 equiv). The reaction is stirred until complete conversion. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the tosylated product, which is often used without further purification.

Step 4 & 5: Coupling and Cyclization to the Morpholine The crude tosylated α-chloro alcohol is dissolved in a suitable solvent such as acetonitrile. An amino alcohol (e.g., N-benzylethanolamine, 1.2 equiv) and a base such as potassium carbonate (3.0 equiv) are added. The mixture is heated to reflux until the starting material is consumed. After cooling to room temperature, the reaction is filtered and concentrated. The residue is then taken up in a solvent like THF, and a strong base (e.g., sodium hydride, 1.5 equiv) is added at 0 °C to effect intramolecular cyclization. The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by flash chromatography yields the final enantiopure N-benzyl protected morpholine.

Route 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot procedure provides efficient access to 3-substituted morpholines.[3]

To a solution of the ether-containing aminoalkyne substrate (1.0 equiv) in a suitable solvent like toluene is added a titanium-based hydroamination catalyst (e.g., Ti(NMe2)4, 5 mol%). The reaction is heated until the intramolecular hydroamination is complete, forming a cyclic imine intermediate. The reaction mixture is then cooled to room temperature. A solution of a ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) in a formic acid/triethylamine azeotrope is added. The reaction is stirred at room temperature for several hours until the asymmetric transfer hydrogenation is complete. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography affords the enantiopure 3-substituted morpholine.

Route 3: Asymmetric Hydrogenation of Dehydromorpholines

This method allows for the direct hydrogenation of a pre-formed unsaturated morpholine ring.

In a glovebox, a rhodium precursor (e.g., [Rh(cod)2]SbF6, 1 mol%) and a chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) are dissolved in a degassed solvent such as dichloromethane (DCM). The solution is stirred to form the active catalyst. The 2-substituted dehydromorpholine substrate (1.0 equiv) is then added to the catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 30-50 atm). The reaction is stirred at room temperature for 12-24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantiopure 2-substituted morpholine.

Conclusion

The choice of synthetic route for producing enantiopure morpholines is contingent upon the desired substitution pattern, the availability of starting materials, and the desired process efficiency. The Organocatalytic Synthesis via α-Chlorination offers a versatile entry point from simple aldehydes but requires a multi-step sequence. The Tandem Hydroamination-Asymmetric Transfer Hydrogenation provides an elegant one-pot solution for 3-substituted morpholines with high enantioselectivity. For the synthesis of 2-substituted morpholines, the Asymmetric Hydrogenation of Dehydromorpholines stands out for its exceptional yields and enantioselectivities in the final hydrogenation step. This guide provides the necessary data and protocols to aid researchers in selecting the most suitable method for their specific synthetic goals in the pursuit of novel, enantiopure morpholine-based compounds.

References

Evaluating the Binding Affinity of Morpholine Derivatives to Key Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of therapeutic candidates to their protein targets is a cornerstone of modern drug discovery. Morpholine, a privileged heterocyclic scaffold, is a common moiety in a multitude of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to engage in crucial interactions within protein binding sites. This guide provides a comparative analysis of the binding affinities of several notable morpholine-containing compounds to their respective protein targets, supported by experimental data and detailed methodologies.

This guide will delve into the binding characteristics of morpholine derivatives targeting critical proteins in oncology and infectious disease, including phosphoinositide 3-kinases (PI3Ks), the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and bacterial ribosomes.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding affinities of selected morpholine derivatives to their protein targets. The data, presented as IC50 and Ki values, offer a clear comparison of their potencies.

Morpholine DerivativeProtein Target(s)Binding Affinity (IC50/Ki)Experimental Method
ZSTK474 PI3KαIC50: 16 nM[1]Homogenous Time-Resolved Fluorescence (HTRF) Assay[1]
PI3KβIC50: 44 nM[1]Homogenous Time-Resolved Fluorescence (HTRF) Assay[1]
PI3KδIC50: 5 nM[1]Homogenous Time-Resolved Fluorescence (HTRF) Assay[1]
PI3KγIC50: 49 nM[1]Homogenous Time-Resolved Fluorescence (HTRF) Assay[1]
PI3KδKi: 1.8 nM[2]In vitro homogenous time-resolved fluorescence kinase assay[2]
PKI-587 PI3KαIC50: 0.4 nM[3][4][5]In vitro enzyme assay[3][5]
PI3KβIC50: 6 nM[3]In vitro enzyme assay[3]
PI3KγIC50: 6 nM[3]In vitro enzyme assay[3]
PI3KδIC50: 8 nM[3]In vitro enzyme assay[3]
mTORIC50: 1 nM[3]In vitro enzyme assay[3]
Gefitinib EGFR (mutant)-Gefitinib demonstrates increased affinity for mutant EGFR compared to wild-type.[6]
Linezolid 50S Ribosomal SubunitIC50 (protein synthesis inhibition): 0.3 µg/ml (in S. aureus)[7]In vitro protein synthesis assay[7]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of these interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for determining binding affinity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits PKI587 PKI-587 PKI587->PI3K Inhibits PKI587->mTORC1 Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ProteinPrep 1. Purify Target Protein Immobilization 3. Immobilize Protein on Sensor Chip ProteinPrep->Immobilization LigandPrep 2. Prepare Morpholine Derivative Solution Binding 4. Inject Derivative (Analyte) LigandPrep->Binding Immobilization->Binding Detection 5. Measure Change in Refractive Index Binding->Detection Sensorgram 6. Generate Sensorgram Detection->Sensorgram Kinetics 7. Calculate ka, kd, and KD Sensorgram->Kinetics

Typical Surface Plasmon Resonance (SPR) Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are generalized yet comprehensive protocols for two widely used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

1. Materials:

  • Purified target protein (e.g., PI3Kα)

  • Morpholine derivative (analyte)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

2. Method:

  • Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

  • Protein Immobilization: The purified target protein is diluted in the immobilization buffer and injected over the activated sensor surface. The protein covalently attaches to the chip via amine coupling. Any remaining active sites are deactivated with an injection of ethanolamine.

  • Binding Analysis: A series of concentrations of the morpholine derivative, diluted in running buffer, are injected over the immobilized protein surface. The association (kon) and dissociation (koff) rates are monitored in real-time by detecting changes in the refractive index at the surface.

  • Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

1. Materials:

  • Purified target protein

  • Morpholine derivative

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

2. Method:

  • Sample Preparation: The purified protein is dialyzed extensively against the chosen buffer. The morpholine derivative is dissolved in the final dialysis buffer to ensure a precise buffer match. Both samples are degassed to prevent air bubbles.

  • Instrument Setup: The sample cell is loaded with the protein solution, and the injection syringe is filled with the morpholine derivative solution. The system is allowed to equilibrate to the desired temperature.

  • Titration: A series of small, precise injections of the morpholine derivative are made into the protein solution in the sample cell. The heat released or absorbed during the binding event is measured after each injection.

  • Data Acquisition: The heat change per injection is recorded, generating a titration curve.

  • Data Analysis: The titration data is integrated and fitted to a binding model to determine the binding stoichiometry (n), the binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Conclusion

The data and protocols presented in this guide underscore the importance of the morpholine scaffold in designing potent and selective inhibitors for various protein targets. The quantitative comparison of binding affinities, coupled with detailed experimental methodologies, provides a valuable resource for researchers in the field of drug discovery and development. The visualization of the PI3K/AKT/mTOR pathway and a typical SPR workflow further aids in contextualizing the significance of these molecular interactions. This comprehensive overview facilitates a deeper understanding of the structure-activity relationships of morpholine derivatives and can guide the design of future therapeutic agents.

References

In Vitro Assessment of the Antioxidant Activity of Morpholine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous bioactive compounds. Its unique structural and physicochemical properties have made it a valuable building block in the design of novel therapeutic agents. Among the diverse pharmacological activities associated with morpholine derivatives, their potential as antioxidants has garnered significant interest. This guide provides a comparative in vitro assessment of the antioxidant activity of various morpholine analogs, supported by experimental data from peer-reviewed studies.

Comparative Antioxidant Activity of Morpholine Analogs

The antioxidant capacity of morpholine derivatives has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals and inhibit lipid peroxidation. The following tables summarize the quantitative data from several studies, providing a comparative overview of the potency of different analogs. The half-maximal inhibitory concentration (IC50) is a key metric presented, where a lower value indicates greater antioxidant activity.

ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method to assess the free radical scavenging ability of compounds. The data below compares the ABTS radical scavenging activity of several morpholine-bearing quinoline derivatives with the standard antioxidant, Trolox.

Table 1: ABTS Radical Scavenging Activity of Morpholine-Bearing Quinoline Derivatives

CompoundIC50 (μM) ± SDReference Standard (Trolox) IC50 (μM) ± SD
11f 9.07 ± 1.34[1]11.03 ± 0.76[1]
11l 6.05 ± 1.17[1]11.03 ± 0.76[1]
11k 13.55 ± 3.23[1]11.03 ± 0.76[1]

Compounds 11f and 11l, both containing hydroxyl or methoxy groups, demonstrated superior free radical-scavenging activities compared to the positive control, Trolox.[1]

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another common method for evaluating antioxidant activity. The table below presents data for morpholine Mannich base derivatives.

Table 2: DPPH Radical Scavenging Activity of Morpholine Mannich Base Derivatives

CompoundIC50 (μM)Reference Standard (Ascorbic Acid) IC50 (μM)
MB-1 Comparable to Ascorbic Acid[2]-
MB-8 Comparable to Ascorbic Acid[2]-

Specific IC50 values were not provided in the source, but compounds MB-1 and MB-8 were found to have comparable activity to the standard, ascorbic acid.[2]

Inhibition of Lipid Peroxidation

The inhibition of lipid peroxidation is a crucial indicator of antioxidant efficacy, as it reflects the protection of cell membranes from oxidative damage. The following data showcases the ability of thiomorpholine and other morpholine derivatives to inhibit ferrous/ascorbate-induced lipid peroxidation.

Table 3: Inhibition of Lipid Peroxidation by Morpholine and Thiomorpholine Derivatives

Compound ClassMost Active Compound's IC50 (µM)
Thiomorpholine DerivativesAs low as 7.5[3]
2-Biphenylyl Morpholine Derivatives120 and 250[4]
Aromatic Morpholine DerivativesBetween 73 and 200[5]

Thiomorpholine derivatives have been shown to be potent inhibitors of lipid peroxidation, with some analogs exhibiting IC50 values in the low micromolar range.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Protocol:

  • A solution of DPPH (e.g., 75 μM) is prepared in a suitable solvent, such as methanol.[6]

  • Various concentrations of the test compound (morpholine analog) and a standard antioxidant are prepared.[6]

  • A small volume of the test compound solution is added to a larger volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • A small volume of the test compound or standard at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • A small volume of the test compound or standard solution is mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄·7H₂O). The results are often expressed as FeSO₄ equivalents.[7]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 75 µM in Methanol) Mix Mix DPPH Solution with Test Compound/Standard DPPH_sol->Mix Test_cmpd Prepare Test Compound Solutions (Morpholine Analogs) Test_cmpd->Mix Standard Prepare Standard Antioxidant Solutions Standard->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_abs Measure Absorbance (at ~517 nm) Incubate->Measure_abs Calculate Calculate % Scavenging Activity Measure_abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS•+ Radical Cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ Solution to working concentration Generate_ABTS->Dilute_ABTS Mix Mix Diluted ABTS•+ with Test Compound/Standard Dilute_ABTS->Mix Test_cmpd Prepare Test Compound Solutions (Morpholine Analogs) Test_cmpd->Mix Standard Prepare Standard Antioxidant Solutions Standard->Mix Measure_abs Measure Absorbance (at 734 nm) Mix->Measure_abs Calculate Calculate % Inhibition Measure_abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow of the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Test Compound/Standard FRAP_reagent->Mix Test_cmpd Prepare Test Compound Solutions (Morpholine Analogs) Test_cmpd->Mix Standard Prepare Standard Solutions (e.g., FeSO4) Standard->Mix Incubate Incubate (e.g., 37°C for 4 min) Mix->Incubate Measure_abs Measure Absorbance (at 593 nm) Incubate->Measure_abs Calculate Calculate FRAP Value (e.g., FeSO4 equivalents) Measure_abs->Calculate

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Safety Operating Guide

Navigating the Disposal of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a substituted morpholine derivative. Adherence to these procedures is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information from structurally similar compounds, such as morpholine and its derivatives, should be reviewed to infer potential hazards. Morpholine itself is classified as a flammable liquid and vapor, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2][3][4][5] Derivatives like (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal-related activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and most appropriate method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[7] Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.

Step 1: Waste Identification and Classification

  • Identify the Waste: The waste is this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Classify the Waste: Based on the data from similar morpholine derivatives, this compound should be treated as hazardous chemical waste. It should be considered flammable, corrosive, and toxic.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible waste container for the collection of this compound. The container should be clearly labeled.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Of particular importance is to avoid contact with strong acids, which could potentially cleave the tert-butoxycarbonyl (Boc) protecting group, leading to the formation of different chemical species.[8][][10][11]

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound". The label should also include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic) and the date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area for hazardous chemical waste. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste disposal. This typically involves contacting the EHS department or a designated waste management contractor.

  • Provide Information: Be prepared to provide the full chemical name and any available safety information to the waste disposal service.

Quantitative Data Summary

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable LiquidCategory 3DangerH226: Flammable liquid and vapour.
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.
Skin CorrosionCategory 1BDangerH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage.

Data sourced from representative Safety Data Sheets for Morpholine.[3]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Start: Chemical waste generated identify Identify Waste: 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate start->identify classify Classify as Hazardous Waste (Flammable, Corrosive, Toxic) identify->classify segregate Segregate and Collect in Designated, Compatible Container classify->segregate label Label Container with: - Full Chemical Name - Hazard Pictograms - Accumulation Date segregate->label store Store Securely in Designated Waste Area label->store contact_ehs Contact Institutional EHS or Approved Waste Vendor store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of the closely related and parent compound, morpholine. It is critical to treat this compound with a similar level of caution as morpholine.

Immediate Safety and Handling Precautions

Before handling the compound, it is imperative to be aware of the potential hazards associated with morpholine, which should be extrapolated to its derivatives. Morpholine is classified as a flammable liquid and vapor that can cause severe skin burns and serious eye damage.[1][2] It may also be harmful if swallowed and toxic in contact with skin.[1][2] Therefore, all handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE based on the hazards of morpholine.

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron are necessary to prevent skin contact.[1][6]
Respiratory Protection Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[5][7]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[5][8]

  • Keep containers tightly closed when not in use.[5]

  • The storage area should be a designated flammables area, away from heat, sparks, and open flames.[4][5]

Handling:

  • Use only non-sparking tools and explosion-proof equipment.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[8]

  • Avoid breathing vapors or mist.[1]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly after handling.[5]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate: Immediately evacuate the area of the spill.[6]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[6]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[5][6]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal using spark-proof tools.[5][6]

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Characterization and Segregation:

  • Based on the properties of morpholine, this compound should be treated as hazardous waste.[3]

  • All materials that have come into contact with the compound, including gloves, absorbent pads, and empty containers, should be considered hazardous waste.[6]

  • Unused or waste liquid should be collected in a designated, labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.[6]

Containerization and Labeling:

  • Use compatible, leak-proof containers, such as high-density polyethylene (HDPE).[3]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name, primary hazards (e.g., Flammable, Corrosive, Toxic), and the accumulation start date.[3]

Storage and Pickup:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area with secondary containment.[3][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]

  • Prohibited Disposal: DO NOT dispose of this chemical down the drain or in the regular trash.[3]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Review this safety guidance and the SDS for morpholine.

    • Ensure the chemical fume hood is operational.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container.

  • Compound Handling:

    • Don all required PPE (safety goggles, face shield, chemical-resistant gloves, lab coat).

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Use non-sparking tools for all transfers.

    • Keep the container of the compound closed when not in use.

  • Post-Experiment Procedures:

    • Properly dispose of all contaminated materials in the designated hazardous waste container.

    • Clean the work area thoroughly.

    • Remove PPE, avoiding contact with the outer surfaces of contaminated items.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (Morpholine as proxy) Gather PPE Gather Appropriate PPE Review SDS->Gather PPE Prep Work Area Prepare Work Area (Fume Hood, Spill Kit) Gather PPE->Prep Work Area Don PPE Don Personal Protective Equipment Prep Work Area->Don PPE Work in Hood Work in Chemical Fume Hood Don PPE->Work in Hood Use Safe Practices Use Safe Handling Practices (Non-sparking tools, etc.) Work in Hood->Use Safe Practices Segregate Waste Segregate Hazardous Waste Use Safe Practices->Segregate Waste Clean Area Clean Work Area Use Safe Practices->Clean Area Label Waste Label Waste Container Segregate Waste->Label Waste Store Waste Store Waste Appropriately Label Waste->Store Waste Contact EHS Contact EHS for Pickup Store Waste->Contact EHS Doff PPE Doff PPE Correctly Clean Area->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.